Product packaging for 1,2-Tetradecanediol(Cat. No.:CAS No. 21129-09-9)

1,2-Tetradecanediol

Cat. No.: B1677598
CAS No.: 21129-09-9
M. Wt: 230.39 g/mol
InChI Key: DWANEFRJKWXRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-tetradecanediol is a glycol that is tetradecane bearing two hydroxy substituents located at positions 1 and 2. It derives from a hydride of a tetradecane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30O2 B1677598 1,2-Tetradecanediol CAS No. 21129-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradecane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWANEFRJKWXRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021933
Record name Tetradecane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21129-09-9
Record name 1,2-Tetradecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21129-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myristyl glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021129099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Tetradecanediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetradecane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYRISTYL GLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ32081WYO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Tetradecanediol: Chemical and Physical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An introduction to 1,2-Tetradecanediol, a versatile long-chain diol with significant potential in cosmetic and pharmaceutical formulations. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, alongside detailed experimental considerations for its synthesis, purification, and analysis. With applications ranging from a moisturizing and antimicrobial agent to a skin penetration enhancer, a thorough understanding of this compound is crucial for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound, also known as myristyl glycol, is a glycol consisting of a fourteen-carbon chain with hydroxyl groups at the 1 and 2 positions.[1] Its amphiphilic nature, arising from the long lipophilic alkyl chain and the hydrophilic diol headgroup, is central to its functionality in various applications.

Data Presentation: Key Chemical and Physical Data

The following tables summarize the key quantitative data for this compound, providing a clear reference for its fundamental properties.

Identifier Value Source
Chemical Name tetradecane-1,2-diol[1]
Synonyms 1,2-Dihydroxytetradecane, Myristyl glycol, 1,2-Tetradecylene glycol
CAS Number 21129-09-9
Molecular Formula C₁₄H₃₀O₂[1]
Molecular Weight 230.39 g/mol [1]
Appearance White to off-white powder or crystalsSigma-Aldrich
Physical Property Value Source
Melting Point 62-64 °C (lit.)
Form Powder

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for the preparation of 1,2-diols are the dihydroxylation of an alkene and the hydrolysis of an epoxide.

1. Syn-Dihydroxylation of 1-Tetradecene using Osmium Tetroxide (Catalytic)

This method produces the syn-1,2-diol, where both hydroxyl groups are on the same side of the carbon chain. Due to the high toxicity and cost of osmium tetroxide, it is used in catalytic amounts and regenerated by a co-oxidant.[2][3]

  • Materials:

    • 1-Tetradecene

    • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in 2-methyl-2-propanol)

    • N-Methylmorpholine N-oxide (NMO) (co-oxidant)

    • Acetone

    • Water

    • Sodium sulfite (Na₂SO₃)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, dissolve 1-tetradecene in a mixture of acetone and water (typically a 10:1 ratio).

    • Add N-Methylmorpholine N-oxide (NMO) (1.5 equivalents) to the stirred solution.

    • Cool the reaction mixture in an ice bath.

    • Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.02 mol%) dropwise. Caution: Osmium tetroxide is highly toxic and volatile and should be handled with extreme care in a well-ventilated fume hood.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.[4]

2. Anti-Dihydroxylation via Epoxidation of 1-Tetradecene followed by Acid-Catalyzed Hydrolysis

This two-step process yields the anti-1,2-diol, with the hydroxyl groups on opposite sides of the carbon chain.[5]

  • Step 1: Epoxidation of 1-Tetradecene

    • Materials:

      • 1-Tetradecene

      • meta-Chloroperoxybenzoic acid (m-CPBA)

      • Dichloromethane (DCM)

      • Saturated aqueous sodium bicarbonate solution

      • Brine

      • Anhydrous sodium sulfate

    • Procedure:

      • Dissolve 1-tetradecene in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C in an ice bath.

      • Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

      • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

      • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

      • Extract the aqueous layer with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1,2-epoxytetradecane.

  • Step 2: Acid-Catalyzed Hydrolysis of 1,2-Epoxytetradecane

    • Materials:

      • Crude 1,2-epoxytetradecane

      • Tetrahydrofuran (THF) or acetone

      • Water

      • Catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid)

      • Saturated aqueous sodium bicarbonate solution

      • Ethyl acetate

    • Procedure:

      • Dissolve the crude 1,2-epoxytetradecane in a mixture of THF (or acetone) and water.

      • Add a catalytic amount of a strong acid.

      • Stir the mixture at room temperature until the epoxide is consumed (monitor by TLC or GC).

      • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

      • Extract the product with an organic solvent like ethyl acetate, dry the combined organic layers, and concentrate.

      • Purify the crude this compound by recrystallization or column chromatography.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.[6][7]

  • General Procedure:

    • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Ethanol, methanol, or mixtures with water are potential candidates.

    • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen boiling solvent to form a saturated solution.

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should occur as the solution cools. Further cooling in an ice-water bath can increase the yield.

    • Isolation: Collect the crystals by suction filtration using a Büchner funnel.[7]

    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound.[8]

  • Sample Preparation (for a cream formulation):

    • Weigh approximately 1 gram of the homogenized cream into a centrifuge tube.

    • Add a suitable solvent system (e.g., a 2:1 v/v mixture of chloroform and methanol).

    • Sonicate the mixture to extract the analyte.

    • Centrifuge to separate the solid and liquid phases.

    • Decant the supernatant and repeat the extraction process.

    • Combine the supernatants and evaporate the solvent under a gentle stream of nitrogen.

    • Derivatization (Optional but Recommended): To improve peak shape and sensitivity, derivatize the diol by silylating the hydroxyl groups. Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), cap the vial, and heat at approximately 70°C for 30 minutes.[8]

    • Cool the sample to room temperature before injection into the GC-MS.

  • GC-MS Conditions (General):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector: Split/splitless injector, with an appropriate injection volume and temperature.

    • Oven Program: A temperature gradient program starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) source with a scan range appropriate for the analyte and its fragments.

2. High-Performance Liquid Chromatography (HPLC)

For less volatile compounds or as an alternative to GC, Reverse-Phase HPLC (RP-HPLC) can be used. Since this compound lacks a strong chromophore, detection can be challenging. A UV detector at a low wavelength (around 214 nm) might be used, or more universal detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more suitable.[9][10]

  • Sample Preparation (for a cream formulation):

    • Accurately weigh a portion of the cream into a volumetric flask.

    • Add a solvent in which this compound is soluble and that is miscible with the mobile phase (e.g., methanol or acetonitrile).

    • Sonicate to ensure complete dissolution and extraction.

    • Dilute to the mark with the solvent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (General):

    • Column: C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol.

    • Flow Rate: A typical flow rate of 1.0 mL/min.

    • Detector: UV (at low wavelength), RID, or ELSD.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis of this compound via dihydroxylation of 1-tetradecene, followed by purification.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 1-Tetradecene reaction Syn-Dihydroxylation start->reaction reagents OsO4 (cat.), NMO Acetone/Water reagents->reaction crude_product Crude this compound reaction->crude_product dissolution Dissolve in minimal hot solvent crude_product->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Cool to crystallize dissolution->crystallization no impurities hot_filtration->crystallization if impurities suction_filtration Suction Filtration crystallization->suction_filtration washing Wash with ice-cold solvent suction_filtration->washing drying Dry under vacuum washing->drying final_product Pure this compound drying->final_product

Synthesis and Purification Workflow for this compound.
Mechanism of Skin Penetration Enhancement

1,2-Alkanediols, including this compound, are known to act as skin penetration enhancers. Their amphiphilic nature allows them to insert into the lipid bilayers of the stratum corneum, disrupting the highly ordered lipid structure. This disruption increases the fluidity of the lipid matrix, thereby reducing the barrier function of the skin and allowing for enhanced permeation of co-formulated active pharmaceutical ingredients (APIs).[11]

Skin_Penetration_Enhancement cluster_skin Stratum Corneum cluster_formulation Topical Formulation lipid_bilayer Organized Lipid Bilayer (Barrier Function Intact) disrupted_bilayer Disrupted Lipid Bilayer (Increased Fluidity) lipid_bilayer->disrupted_bilayer disrupts alkanediol This compound alkanediol->lipid_bilayer intercalates api Active Pharmaceutical Ingredient (API) api->lipid_bilayer Low Permeation api->disrupted_bilayer Enhanced Permeation

Mechanism of Skin Penetration Enhancement by this compound.

References

A Comprehensive Guide to 1,2-Tetradecanediol for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 1,2-Tetradecanediol, a long-chain aliphatic diol of significant interest to researchers, scientists, and drug development professionals. The document outlines its various synonyms as found in scientific literature, presents a representative experimental protocol for its application in nanoparticle synthesis, and visualizes the associated workflow.

Nomenclature and Synonyms of this compound

In scientific literature and commercial databases, this compound is referred to by a variety of names. A comprehensive understanding of this nomenclature is crucial for effective literature review and material sourcing. The synonyms range from systematic IUPAC names to common or trade names and various database identifiers.

Identifier Type Identifier
IUPAC Name tetradecane-1,2-diol[1]
Systematic Name 1,2-Dihydroxytetradecane[1][2][3]
Common Name Myristyl glycol[1][2][3]
Alternative Name 1,2-Tetradecylene glycol[1][2][3]
CAS Number 21129-09-9[1][2][4]
EC Number 244-228-0[1][2]
NSC Number NSC71507[1]

Application in Nanoparticle Synthesis: An Experimental Protocol

1,2-Alkanediols, including this compound, are utilized in the synthesis of various nanoparticles, where they can function as a high-boiling point solvent, a reducing agent, and a stabilizing or capping agent. The following is a representative experimental protocol for the synthesis of iron oxide (Fe₃O₄) nanoparticles via a thermal decomposition method, a common application for such long-chain diols.

Objective: To synthesize monodisperse, superparamagnetic iron oxide nanoparticles.

Materials:

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • This compound

  • Oleic acid

  • Oleylamine

  • Benzyl ether

  • Ethanol

  • Hexane

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Thermocouple

  • Condenser

  • Schlenk line for inert atmosphere (Nitrogen or Argon)

  • Centrifuge

  • Permanent magnet

Procedure:

  • Reaction Setup: In a 100 mL three-neck flask, combine Iron(III) acetylacetonate (2 mmol), this compound (10 mmol), oleic acid (6 mmol), and oleylamine (6 mmol) with benzyl ether (20 mL).

  • Inert Atmosphere: The flask is connected to a Schlenk line, and the mixture is degassed under vacuum at room temperature for 30 minutes, followed by purging with an inert gas (N₂ or Ar). This cycle is repeated three times to ensure an oxygen-free environment.

  • Heating and Synthesis: The mixture is heated to 200°C for 30 minutes with constant stirring. The temperature is then rapidly increased to 300°C and maintained for 1 hour. During this refluxing period, the color of the solution will turn from reddish-brown to black, indicating the formation of iron oxide nanoparticles.

  • Cooling and Precipitation: After 1 hour, the heating mantle is removed, and the solution is allowed to cool to room temperature. Ethanol (40 mL) is then added to the mixture to precipitate the nanoparticles.

  • Purification: The black precipitate is separated from the supernatant using a permanent magnet and decantation. The collected nanoparticles are then washed by re-dispersing them in hexane (10 mL) and precipitating again with ethanol (20 mL). This washing step is repeated three times to remove any unreacted precursors and byproducts.

  • Final Product: After the final wash, the purified nanoparticles are dispersed in a nonpolar solvent like hexane or toluene for storage and further characterization.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the iron oxide nanoparticle synthesis protocol described above.

experimental_workflow reagents Combine Reactants: Fe(acac)₃, this compound, Oleic Acid, Oleylamine, Benzyl Ether degas Degas and Purge with Inert Gas reagents->degas heat1 Heat to 200°C (30 min) degas->heat1 heat2 Heat to 300°C (1 hour Reflux) heat1->heat2 cool Cool to Room Temperature heat2->cool precipitate Precipitate Nanoparticles with Ethanol cool->precipitate wash Wash Nanoparticles (Hexane/Ethanol) x3 precipitate->wash disperse Disperse in Nonpolar Solvent wash->disperse

Nanoparticle Synthesis Workflow

References

1,2-Tetradecanediol: A Multifaceted Molecule in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Tetradecanediol, a long-chain 1,2-alkanediol, is a versatile ingredient with a growing presence in cosmetic and pharmaceutical formulations. Its multifaceted mechanism of action in biological systems encompasses potent antimicrobial properties, significant skin penetration enhancement capabilities, and potential anti-inflammatory effects. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its biological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Antimicrobial Mechanism of Action

1,2-Alkanediols, including this compound, exhibit broad-spectrum antimicrobial activity. The primary mechanism is attributed to their amphiphilic nature, allowing them to integrate into and disrupt the lipid bilayers of microbial cell membranes. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The length of the alkyl chain plays a crucial role in the antimicrobial efficacy, with longer chains generally showing greater activity against various bacteria and yeasts.

Disruption of Microbial Cell Membranes

The long C14 alkyl chain of this compound readily intercalates into the phospholipid bilayer of bacterial and fungal cell membranes. This insertion disrupts the highly ordered structure of the membrane, increasing its fluidity. The polar diol headgroup likely remains at the membrane-water interface, further destabilizing the membrane integrity. This disruption impairs essential membrane functions, such as maintaining electrochemical gradients and transport of nutrients, leading to cell lysis.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of 1,2-alkanediols is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. While specific MIC values for this compound are not extensively reported across a wide range of microbes, data for structurally similar 1,2-alkanediols provide valuable insights into its expected activity.

Table 1: Minimum Inhibitory Concentrations (MICs) of 1,2-Alkanediols against Various Microorganisms

Microorganism1,2-Hexanediol (% v/v)1,2-Octanediol (% v/v)1,2-Dodecanediol (µg/mL)
Staphylococcus aureus0.5 - 2-4000
Staphylococcus epidermidis--3200
Propionibacterium acnes---
Candida albicans≤2--
Malassezia furfur---

Note: Data for 1,2-hexanediol and 1,2-octanediol are presented as % v/v, while data for 1,2-dodecanediol is in µg/mL. Direct comparison requires density conversion. The table illustrates the general trend of antimicrobial activity within the 1,2-alkanediol class. Specific MICs for this compound are expected to be in a similar range to 1,2-dodecanediol.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism (e.g., S. aureus, C. albicans) on appropriate agar plates.

    • Harvest colonies and suspend in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL) in the appropriate broth medium.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (microorganism in broth without the test substance) and a negative control (broth only).

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Microbial Culture (e.g., S. aureus) B Standardize Inoculum (0.5 McFarland) A->B C Dilute to Final Inoculum Density B->C F Inoculate Plate with Microbial Suspension C->F D Prepare this compound Stock Solution E Serial Dilutions in 96-well Plate D->E E->F G Incubate Plate (e.g., 37°C, 24h) F->G H Visually Assess for Turbidity G->H I Determine MIC (Lowest concentration with no growth) H->I

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Skin Penetration Enhancement

This compound is an effective skin penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin.[1]

Mechanism of Action on the Stratum Corneum

The primary mechanism by which this compound enhances skin penetration is through the disruption of the highly organized lipid matrix of the stratum corneum.[2] This lipid matrix, composed mainly of ceramides, cholesterol, and free fatty acids, forms a formidable barrier to the permeation of most molecules.[2] The long alkyl chain of this compound intercalates into these lipid bilayers, increasing their fluidity and creating more disordered regions.[3][4] This disruption of the lipid packing reduces the barrier function of the skin, allowing for increased diffusion of co-administered APIs.

Skin_Penetration_Mechanism cluster_SC Stratum Corneum cluster_Action Action of this compound cluster_Effect Effect SC_lipids Organized Lipid Bilayers Disrupted_lipids Disrupted & Fluidized Lipid Bilayers SC_lipids->Disrupted_lipids Disorganization TDD This compound TDD->SC_lipids Intercalation Increased_Permeability Increased Permeability Disrupted_lipids->Increased_Permeability API Active Pharmaceutical Ingredient (API) API->Increased_Permeability Enhanced Diffusion

Mechanism of this compound as a Skin Penetration Enhancer.
Quantitative Skin Penetration Enhancement

The effectiveness of a penetration enhancer is often expressed as an Enhancement Ratio (ER), which is the ratio of the drug's flux across the skin in the presence of the enhancer to the flux without the enhancer. Quantitative data for this compound is limited, but studies on other fatty alcohols demonstrate the impact of chain length on permeation enhancement.

Table 2: In Vitro Permeation of Melatonin across Hairless Rat Skin with Various Fatty Alcohols

Fatty Alcohol (5% w/v)Carbon Chain LengthMean Flux of Melatonin (µg/cm²/h) ± SDEnhancement Ratio*
Control (Vehicle)-0.85 ± 0.121.00
Octanol84.12 ± 0.554.85
Decanol106.25 ± 0.897.35
1-Tetradecanol 14 2.54 ± 0.38 2.99

*Enhancement Ratio = Flux with enhancer / Flux of control. Data adapted from studies on fatty alcohols, which are structurally similar to 1,2-alkanediols.[2]

Experimental Protocol: In Vitro Skin Permeation Study

This protocol describes the use of a Franz diffusion cell to assess the skin penetration enhancement effect of this compound.

  • Skin Preparation:

    • Excise full-thickness skin from a suitable model (e.g., porcine ear, human cadaver).

    • Carefully remove subcutaneous fat and connective tissue.

    • Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Franz Diffusion Cell Setup:

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and ensure it is free of air bubbles.

    • Maintain the temperature of the receptor medium at 32 ± 1°C to mimic physiological skin temperature.

    • Stir the receptor medium continuously.

  • Application of Formulation:

    • Apply a known quantity of the formulation containing the API and this compound to the surface of the skin in the donor compartment.

    • A control formulation without this compound should also be tested.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw samples from the receptor medium.

    • Replace the withdrawn volume with fresh, pre-warmed receptor medium.

    • Analyze the concentration of the API in the samples using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area over time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

    • Calculate the Enhancement Ratio (ER) by dividing the Jss of the formulation with this compound by the Jss of the control formulation.

Anti-Inflammatory and Antioxidant Effects

While direct studies on the anti-inflammatory mechanism of this compound are limited, research on the closely related 1,2-decanediol suggests a potential role in modulating inflammatory responses in skin cells. The proposed mechanism involves the downregulation of pro-inflammatory cytokine production.

Putative Anti-Inflammatory Signaling Pathway

It is hypothesized that this compound may interfere with inflammatory signaling cascades in keratinocytes and other skin cells. One potential target is the Toll-like Receptor (TLR) pathway, which is activated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). By modulating this pathway, this compound could potentially inhibit the downstream activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TDD This compound TDD->TLR4 Inhibition? IKK IKK MyD88->IKK NFkB_IκB NF-κB - IκB (Inactive) IKK->NFkB_IκB Phosphorylation of IκB NFkB NF-κB (Active) NFkB_IκB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) Nucleus->Cytokines Gene Transcription

Hypothetical Anti-Inflammatory Signaling Pathway Modulation by this compound.
Quantitative Data on Cytokine Inhibition

Table 3: Effect of 1,2-Decanediol on Pro-Inflammatory Cytokine Release in LPS-Stimulated Keratinocytes

Cytokine% Reduction with 1,2-Decanediol
IL-8Data not available
TNF-αData not available
IL-1βData not available

Note: Specific quantitative data for this compound is needed to populate this table. The data for 1,2-decanediol indicates a potential for similar activity.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a method to evaluate the anti-inflammatory effects of this compound on human keratinocytes.

  • Cell Culture:

    • Culture human keratinocytes (e.g., HaCaT cell line) in appropriate cell culture medium until they reach a suitable confluency.

  • Treatment:

    • Pre-treat the keratinocytes with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Subsequently, stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response. Include a vehicle control (cells treated with LPS but not this compound) and a negative control (untreated cells).

  • Sample Collection:

    • After the stimulation period (e.g., 24 hours), collect the cell culture supernatant.

  • Cytokine Analysis:

    • Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the collected supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle control.

Conclusion

This compound is a multifunctional molecule with significant potential in dermatological and pharmaceutical applications. Its primary mechanisms of action include the disruption of microbial cell membranes, leading to broad-spectrum antimicrobial activity, and the fluidization of the stratum corneum lipids, resulting in enhanced skin penetration of APIs. Furthermore, preliminary evidence suggests potential anti-inflammatory properties through the modulation of cytokine production. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its anti-inflammatory effects and to establish a comprehensive profile of its antimicrobial and penetration-enhancing activities. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

An In-depth Technical Guide to the Solubility of 1,2-Tetradecanediol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Tetradecanediol, a glycol compound with applications in various scientific and industrial fields. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine its solubility in common laboratory solvents. This includes qualitative solubility information, detailed experimental protocols, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

This compound, also known as myristyl glycol, is a glycol with the chemical formula C14H30O2.[1] It is characterized by a 14-carbon chain with two hydroxyl groups on adjacent carbons.[1] This structure, featuring a long hydrophobic carbon chain and a polar diol headgroup, dictates its solubility behavior, suggesting it will be more soluble in less polar organic solvents and have limited solubility in water.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, its structural similarity to other long-chain alcohols, such as 1-Tetradecanol, allows for general predictions. 1-Tetradecanol is described as practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol.[2] Based on its chemical structure, a similar trend can be expected for this compound.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventPolarityExpected Solubility
WaterHighVery Low / Practically Insoluble
MethanolHighSlightly Soluble to Soluble
EthanolHighSlightly Soluble to Soluble
AcetoneMediumSoluble
Dimethyl Sulfoxide (DMSO)High (Aprotic)Soluble
HexaneLowSlightly Soluble to Insoluble

Note: This table is based on general principles of "like dissolves like" and qualitative data for structurally similar compounds. Experimental verification is necessary for quantitative assessment.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3] The following protocol provides a detailed methodology for determining the solubility of this compound in various laboratory solvents.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, hexane) of analytical grade

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector)

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[4]

    • Add a known volume of the desired solvent to each vial.[5]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).[5]

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[5] It is recommended to determine the optimal equilibration time by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.[5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.[5]

  • Sampling and Filtration:

    • Carefully withdraw an aliquot of the supernatant using a syringe.[5]

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.[5] This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.[5]

    • Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

3.3. Data Analysis and Reporting

  • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.[5]

  • It is recommended to perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G A Add excess this compound and known volume of solvent to vials B Seal vials and place in thermostatically controlled shaker A->B C Agitate for 24-72 hours to reach equilibrium B->C D Allow undissolved solid to settle C->D E Withdraw supernatant and filter immediately D->E F Dilute filtered aliquot E->F G Analyze by GC-FID or HPLC F->G H Calculate and report solubility G->H

Solubility Determination Workflow

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.[5] It is crucial to control the temperature during the experiment.

  • Solvent Polarity: As a molecule with both polar and non-polar regions, the choice of solvent will significantly impact its solubility.

  • Purity of Compound and Solvent: The presence of impurities can affect the measured solubility.[4] Using high-purity materials is essential for accurate results.

This guide provides a foundational understanding and a practical framework for researchers to approach the solubility determination of this compound. By following the detailed experimental protocol, scientists can obtain reliable and reproducible quantitative solubility data in various common laboratory solvents, which is crucial for its application in research and development.

References

An In-Depth Technical Guide to the Stability and Storage of 1,2-Tetradecanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Tetradecanediol, also known as Myristyl Glycol, is a versatile long-chain diol with applications in the pharmaceutical, cosmetic, and personal care industries. Its utility as an emollient, moisturizer, and antimicrobial agent necessitates a thorough understanding of its stability profile to ensure product quality, efficacy, and safety. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon available data for the compound and its structural analogs.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.

PropertyValue
Chemical Name Tetradecane-1,2-diol
Synonyms 1,2-Dihydroxytetradecane, Myristyl Glycol
CAS Number 21129-09-9
Molecular Formula C14H30O2
Molecular Weight 230.39 g/mol
Appearance White to almost white powder or crystal
Melting Point 62-64 °C
Boiling Point 289 °C
Solubility Low solubility in water; soluble in organic solvents like ethanol and ether.

Stability Profile

Thermal Stability

Long-chain diols generally exhibit good thermal stability. For instance, 1,2-Hexanediol is reported to be stable at temperatures up to 80°C[1]. Given its higher molecular weight and melting point, this compound is expected to have comparable or greater thermal stability. However, strong heating should be avoided as it can lead to decomposition[2]. At temperatures significantly above its melting point, oxidative degradation may be accelerated.

Oxidative Stability

The primary hydroxyl groups in this compound are susceptible to oxidation. Oxidizing agents can potentially convert the diol to corresponding aldehydes, ketones, or carboxylic acids. This is a common degradation pathway for vicinal diols. Studies on other 1,2-diols have shown that they can be cleaved oxidatively to form shorter-chain carboxylic acids.

Photostability

While specific photostability data for this compound is limited, aliphatic alcohols are generally not strong absorbers of UV radiation in the solar spectrum. However, in the presence of photosensitizers within a formulation, photodegradation could be initiated. It is recommended to protect this compound and its formulations from prolonged exposure to light.

Hydrolytic Stability

This compound does not contain hydrolyzable functional groups and is therefore expected to be stable across a wide pH range. This is supported by data on similar compounds like 1,2-Hexanediol, which is stable in a pH range of 4-10[1].

Recommended Storage and Handling

To ensure the long-term stability and quality of this compound, the following storage and handling guidelines are recommended:

ConditionRecommendation
Temperature Store at room temperature. Avoid strong heating[1][2].
Atmosphere Store in a dry environment[1]. An inert atmosphere is not generally required but may be beneficial for long-term bulk storage to prevent oxidation.
Container Keep in a tightly closed container to prevent moisture absorption and contamination[1].
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[3].

Experimental Protocols

The following sections outline detailed methodologies for key experiments to evaluate the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a substance.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

    • Photodegradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples against a control sample (stored under normal conditions) using a stability-indicating analytical method, such as the HPLC method described below.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL solution of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidative Degradation (3% H2O2, RT) prep->oxidation thermal Thermal Degradation (Solid, 80°C) prep->thermal photo Photodegradation (ICH Q1B) prep->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Forced Degradation Experimental Workflow
Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.

Objective: To develop and validate an HPLC method for the assay and impurity profiling of this compound.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As this compound lacks a strong chromophore, detection may be challenging. Derivatization or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary. For this hypothetical protocol, we will assume derivatization allows for UV detection at 210 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Validation Parameters (according to ICH Q2(R1) guidelines):

    • Specificity: Demonstrate the ability to resolve the main peak from degradation products generated during forced degradation studies.

    • Linearity: Assess the method's ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

    • Precision: (Repeatability and Intermediate Precision) The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

    • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

HPLC_Method_Development cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) col_sel Column Selection (e.g., C18) mp_opt Mobile Phase Optimization col_sel->mp_opt det_sel Detector Selection (UV/CAD/ELSD) mp_opt->det_sel spec Specificity det_sel->spec lin Linearity & Range spec->lin acc_prec Accuracy & Precision lin->acc_prec lod_loq LOD & LOQ acc_prec->lod_loq robust Robustness lod_loq->robust

Stability-Indicating HPLC Method Development and Validation Pathway

Potential Degradation Pathways

Based on the chemical structure of this compound and the behavior of similar compounds, the following degradation pathway can be postulated:

Degradation_Pathway cluster_main TDD This compound DP1 Aldehyde/Ketone Intermediates TDD->DP1 Oxidation DP2 Carboxylic Acids (e.g., Tridecanoic Acid) DP1->DP2 Further Oxidation (C-C bond cleavage)

Postulated Oxidative Degradation Pathway

Conclusion

This compound is a stable compound under recommended storage conditions. Its primary degradation route is likely through oxidation, particularly at elevated temperatures or in the presence of oxidizing agents. To ensure its quality and performance in final formulations, it is crucial to store it in tightly closed containers in a dry environment, protected from excessive heat and incompatible materials. The provided experimental protocols offer a framework for conducting thorough stability assessments to meet regulatory and quality standards.

References

A Researcher's Technical Guide to 1,2-Tetradecanediol: Commercial Sources, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-Tetradecanediol, a long-chain diol with significant potential in various research and development applications, particularly in the formulation of topical and transdermal drug delivery systems. This document outlines commercially available sources, typical purity levels, and detailed methodologies for purity assessment.

Commercial Availability and Purity of this compound

This compound (CAS Number: 21129-09-9), also known as Myristyl Glycol, is available from a range of chemical suppliers in varying grades of purity. For research and drug development purposes, where the presence of impurities can significantly impact experimental outcomes, understanding the available purity levels is critical. The most commonly available grade is a technical grade of approximately 90% purity. However, higher purity options are also available, which are more suitable for sensitive applications.

Below is a summary of representative commercial sources and their stated purity levels for this compound. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and impurity profiles.

SupplierGradeStated PurityCatalog Number (Example)
Sigma-Aldrich (Merck)Technical Grade90%260290
Alfa ChemistryResearch Grade≥98%ACM21129099
CymitQuimicaResearch Grade>90% (GC)This compound
ChemicalBookResearch Grade98% minCB8248088
CPAChemCertified Reference MaterialNot SpecifiedSB30990.100MG

Note: The availability and specifications from these suppliers are subject to change. It is imperative to contact the suppliers directly for the most current information and to request detailed analytical data. The presence of homologous diols (e.g., 1,2-Dodecanediol, 1,2-Hexadecanediol) and residual solvents from synthesis are potential impurities.

Application in Research: A Focus on Drug Delivery

Long-chain diols, such as this compound, are recognized for their properties as emollients, stabilizers, and, most notably, as penetration enhancers in topical and transdermal formulations.[1][2] Their amphiphilic nature allows them to interact with and disrupt the highly organized lipid structure of the stratum corneum, the primary barrier of the skin.[1] This disruption can facilitate the permeation of active pharmaceutical ingredients (APIs) through the skin.

While specific research detailing the use of this compound in drug delivery is not extensively published, the behavior of similar long-chain alcohols and diols suggests its potential utility in:

  • Topical Formulations: Enhancing the delivery of APIs into the skin for localized treatment of dermatological conditions.

  • Transdermal Drug Delivery Systems (TDDS): Facilitating the passage of APIs through the skin into the systemic circulation for sustained drug release.[3][4][5][6][7]

  • Cosmetic and Dermatological Research: Investigating skin barrier function and the effects of emollients and humectants.

The workflow for a researcher investigating the use of this compound as a penetration enhancer would typically involve sourcing the material, conducting rigorous quality control to assess purity, formulating it with an API, and then performing in vitro skin permeation studies.

G Workflow for Research Application of this compound cluster_0 Sourcing and Quality Assessment cluster_1 Formulation Development cluster_2 Efficacy and Safety Testing Sourcing Source this compound (Specify required purity) QC Quality Control: Purity Analysis (GC-MS) Sourcing->QC Obtain Certificate of Analysis Formulation Formulate with Active Pharmaceutical Ingredient (API) QC->Formulation Material meets specifications Characterization Characterize Formulation (e.g., stability, viscosity) Formulation->Characterization InVitro In Vitro Skin Permeation Studies Characterization->InVitro DataAnalysis Data Analysis and Conclusion InVitro->DataAnalysis

Caption: A typical workflow for researchers from sourcing this compound to its application in formulation and in vitro testing.

Experimental Protocols: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Ensuring the purity of this compound is paramount for the reproducibility and accuracy of research findings. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most appropriate analytical technique for this purpose. The following is a representative protocol for the analysis of this compound, adapted from general methods for long-chain diols and related compounds.

Objective: To determine the purity of a this compound sample and to identify and quantify any related impurities.

Principle: The sample is dissolved in a suitable solvent and, if necessary, derivatized to increase its volatility and improve chromatographic peak shape. The derivatized sample is then injected into a gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. The separated components are then detected by a mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for their identification and quantification.

Materials and Reagents:

  • This compound sample

  • This compound certified reference standard (if available)

  • Internal standard (e.g., 1,12-Dodecanediol or a similar compound not expected to be in the sample)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Dichloromethane or Hexane (GC grade)

  • Glassware: Volumetric flasks, autosampler vials with inserts

Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector

  • Mass Spectrometer (MS) detector

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

Procedure:

  • Standard and Sample Preparation:

    • Internal Standard (IS) Stock Solution: Accurately weigh and dissolve a suitable amount of the internal standard in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by adding known amounts of the this compound reference standard and a fixed amount of the internal standard stock solution to volumetric flasks and diluting to volume with the solvent.

    • Sample Preparation: Accurately weigh a known amount of the this compound sample into a volumetric flask, add a fixed amount of the internal standard stock solution, and dilute to volume with the solvent.

  • Derivatization (Silylation):

    • Transfer an aliquot (e.g., 100 µL) of each standard and sample solution to a clean, dry autosampler vial.

    • Add a sufficient amount of the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Cap the vials tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

    • Allow the vials to cool to room temperature before placing them in the GC autosampler.

  • GC-MS Analysis:

    • Injector: Set the injector temperature to 280-300°C. Use a split injection mode (e.g., 20:1 split ratio) to avoid column overloading.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase the temperature at a rate of 10°C/minute to 300°C.

      • Final hold: Hold at 300°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/minute.

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 40-500.

      • Source temperature: 230°C.

      • Quadrupole temperature: 150°C.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized this compound, the internal standard, and any impurities by comparing their retention times and mass spectra to those of the reference standards and library data.

    • Create a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the internal standard against the concentration of the this compound standard.

    • Calculate the concentration of this compound in the sample using the calibration curve.

    • Determine the percentage purity of the sample.

    • Identify and, if possible, quantify any impurities based on their mass spectra and relative peak areas.

The logical relationship between the key steps in the purity analysis of this compound is illustrated in the following diagram:

G Logical Workflow for GC-MS Purity Analysis of this compound cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Prep Prepare Standards and Sample with Internal Standard Deriv Derivatization (Silylation) Prep->Deriv Inject Injection into GC-MS Deriv->Inject Separate Chromatographic Separation Inject->Separate Identify Peak Identification (Retention Time & Mass Spectra) Detect Mass Spectrometric Detection Separate->Detect Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Purity Purity Calculation Quantify->Purity

Caption: A flowchart outlining the key stages of sample preparation, instrumental analysis, and data processing for determining the purity of this compound via GC-MS.

By adhering to a rigorous quality assessment protocol, researchers can ensure the reliability of their starting materials, leading to more consistent and reproducible experimental outcomes in their investigations of this compound and its applications.

References

An In-depth Technical Guide to the Safety and Handling of 1,2-Tetradecanediol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,2-Tetradecanediol in a laboratory environment. It is intended for professionals in research, scientific, and drug development fields who may work with this and similar long-chain 1,2-alkanediols.

Chemical and Physical Properties

This compound, also known as Myristyl Glycol, is a glycol with a 14-carbon chain.[1] It is a white to almost white powder or crystalline solid at room temperature.[2][3] Its primary uses in research and development are related to its properties as a surfactant, emulsifier, skin penetration enhancer, and antimicrobial agent.[4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₄H₃₀O₂[1][7][8]
Molecular Weight230.39 g/mol [1][7][8]
CAS Number21129-09-9[1][7][8]
AppearanceWhite to almost white powder/crystal[2][3]
Melting Point62-64 °C[3][9]
SolubilityInsoluble in water. Soluble in organic solvents.[5]

Hazard Identification and GHS Classification

According to multiple sources, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as with any chemical, it should be handled with care, and appropriate safety precautions should be taken. For related long-chain 1,2-alkanediols, there is some evidence of skin and eye irritation potential.[4][5]

Table 2: GHS Classification and Safety Information

Hazard ClassClassificationPictogramSignal WordHazard Statement(s)Precautionary Statement(s)
Acute Toxicity (Oral)Not ClassifiedNoneNoneNoneP301+P310+P331 (IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.)[10]
Acute Toxicity (Dermal)Not ClassifiedNoneNoneNoneP302+P352 (IF ON SKIN: Wash with plenty of water.)[11]
Skin Corrosion/IrritationNot ClassifiedNoneNoneNoneP264 (Wash skin thoroughly after handling.)
Serious Eye Damage/IrritationNot ClassifiedNoneNoneNoneP280 (Wear eye protection/face protection.), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
Aspiration HazardNot ClassifiedNoneNoneNoneP331 (Do NOT induce vomiting.)[12]

Toxicological Data

Studies on 1,2-alkanediols have shown that their skin irritation potential is related to the alkane chain length.[4][5] While 1,2-hexanediol showed the lowest irritation potential, irritation increased with both shorter and longer chain lengths.[4][5] The mechanism of irritation is thought to be related to the disruption of the stratum corneum lipid barrier.[4][5]

Table 3: Summary of Toxicological Information for 1,2-Alkanediols

Toxicological EndpointObservationReference(s)
Skin IrritationPotential for mild skin irritation, dependent on concentration and alkane chain length.[4][5]
Eye IrritationPotential for eye irritation, as seen with other 1,2-alkanediols.[11]
SensitizationNot expected to be a skin sensitizer.
MutagenicityNo data available, but not expected to be mutagenic.
CarcinogenicityNo data available, but not expected to be carcinogenic.

Experimental Protocols

Standard Operating Procedure for Handling this compound Powder

This protocol outlines the safe handling of this compound in its solid, powdered form.

Materials:

  • This compound powder

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate solvent

  • Glassware (beaker, volumetric flask)

  • Magnetic stirrer and stir bar (optional)

Personal Protective Equipment (PPE):

  • Safety glasses with side shields or chemical splash goggles[10][13]

  • Nitrile gloves[13]

  • Laboratory coat[13]

  • N95 dust mask (when handling larger quantities or if dust generation is likely)[3][9]

Procedure:

  • Preparation: Ensure the work area, typically a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.[10][13] Assemble all necessary equipment and materials.

  • Weighing: Place a weighing paper or boat on the analytical balance and tare. Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper.[14] Avoid creating dust. If weighing a significant amount, perform this step in a fume hood.[10][15]

  • Transfer: Carefully transfer the weighed powder into the appropriate glassware (e.g., a beaker). To ensure all the powder is transferred, you can rinse the weighing paper with a small amount of the chosen solvent and add the rinse to the glassware.[14]

  • Dissolution: Add the desired solvent to the glassware containing the this compound powder. If necessary, use a magnetic stirrer to aid dissolution.[14][16]

  • Final Volume Adjustment: If preparing a solution of a specific concentration, transfer the dissolved solution to a volumetric flask. Rinse the beaker with a small amount of solvent and add the rinse to the volumetric flask to ensure a quantitative transfer. Carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.[14][16]

  • Labeling and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Label the container clearly with the chemical name, concentration, date, and your initials.[16] Store in a cool, dry, and well-ventilated area.[3]

  • Cleanup: Clean all glassware and the work area thoroughly. Dispose of any contaminated materials according to the disposal protocol.

Protocol for an In Vitro Skin Permeation Study

This protocol describes a typical experiment to evaluate the skin penetration enhancing effects of this compound using a Franz diffusion cell.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • This compound

  • Test compound (drug)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Syringes and needles for sampling

  • Analytical instrument for quantifying the test compound (e.g., HPLC)

Procedure:

  • Skin Preparation: Thaw frozen, dermatomed skin at room temperature.[17] Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.[17][18][19]

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32-37°C) and degassed receptor solution, ensuring there are no air bubbles under the skin.[17]

  • Equilibration: Allow the assembled cells to equilibrate in a heating block or water bath to maintain a skin surface temperature of 32°C.[20]

  • Dosing: Prepare the test formulation containing the drug and this compound. Apply a finite dose (e.g., 5-10 mg/cm²) of the formulation to the skin surface in the donor chamber.[19][20]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.[17][19]

  • Sample Analysis: Analyze the collected samples using a validated analytical method to determine the concentration of the test compound that has permeated through the skin.

  • Data Analysis: Calculate the cumulative amount of the test compound permeated per unit area over time and determine the steady-state flux.

First Aid and Emergency Procedures

Table 4: First Aid Measures

Exposure RouteFirst Aid InstructionsReference(s)
InhalationMove to fresh air. If symptoms persist, seek medical attention.[12]
Skin ContactRemove contaminated clothing. Wash skin with soap and water. If irritation develops, seek medical attention.[12][21]
Eye ContactImmediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.[12]
IngestionDo NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[12]

Spill Response:

  • Minor Spill: For a small spill of the powder, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal.[22] Clean the spill area with soap and water.

  • Major Spill: For a large spill, evacuate the area and prevent entry. If the material is in a solution, contain the spill with absorbent materials. Contact your institution's environmental health and safety department for assistance.[13]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound to determine the appropriate PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound task Assess Task: - Scale of work - Dust/aerosol generation - Splash potential start->task ppe_basic Basic PPE: - Lab Coat - Safety Glasses - Nitrile Gloves task->ppe_basic All tasks ppe_dust Add N95 Dust Mask task->ppe_dust Weighing large quantities or potential for dust ppe_splash Use Chemical Splash Goggles and/or Face Shield task->ppe_splash Working with solutions or splash potential Disposal_Workflow cluster_waste Waste Generation cluster_decision Disposal Decision cluster_disposal Disposal Path waste This compound Waste is_hazardous Is it mixed with hazardous waste? waste->is_hazardous is_liquid Is it a liquid? is_hazardous->is_liquid No hazardous_waste Dispose as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous_solid Dispose as Non-Hazardous Solid Waste is_liquid->non_hazardous_solid No (Solid) check_drain Consult EHS for Drain Disposal is_liquid->check_drain Yes Signaling_Pathway cluster_stimulus External Stimulus cluster_skin Skin Barrier cluster_signaling Inflammatory Signaling Cascade TDD This compound SC Stratum Corneum Lipid Disruption TDD->SC Keratinocyte Keratinocyte SC->Keratinocyte interacts with Cytokines Release of IL-1α, TNF-α Keratinocyte->Cytokines Downstream Downstream Signaling (e.g., NF-κB activation) Cytokines->Downstream Inflammation Inflammatory Response (Redness, Swelling) Downstream->Inflammation

References

An In-depth Technical Guide to the Potential Biological Activities of Long-Chain Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain diols, a class of aliphatic hydrocarbons featuring two hydroxyl groups, are emerging as molecules of significant interest in biomedical research and pharmaceutical development. These compounds exhibit a diverse range of biological activities, from modulating inflammatory pathways and combating microbial growth to enhancing the dermal penetration of therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological roles of two primary classes of long-chain diols: vicinal diols derived from polyunsaturated fatty acid (PUFA) metabolism and synthetic 1,2-alkanediols.

This document delves into their mechanisms of action, presents quantitative data on their biological effects, provides detailed experimental protocols for their evaluation, and visualizes the key signaling pathways and experimental workflows involved.

Pro-Inflammatory and Nociceptive Activities of Vicinal Diols

Vicinal diols, particularly those derived from the metabolism of linoleic acid (LA), such as 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), are increasingly recognized as pro-inflammatory and pain-inducing mediators.[1] These diols are formed endogenously from their precursor epoxy fatty acids (EpFAs) through the action of soluble epoxide hydrolase (sEH). While EpFAs often exhibit anti-inflammatory and analgesic properties, their diol metabolites can have opposing effects, contributing to the pathology of inflammatory conditions.[2][3]

Mechanism of Action: Pro-inflammatory Signaling

The pro-inflammatory effects of vicinal diols are mediated, in part, through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel primarily expressed in sensory neurons.[4] Activation of TRPV1 by these diols leads to an influx of calcium ions (Ca²⁺), triggering a signaling cascade that results in the release of pro-inflammatory neuropeptides and cytokines, contributing to neurogenic inflammation and pain perception.[4][5]

Furthermore, vicinal diols have been implicated in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6] The activation of NF-κB by vicinal diols can lead to the chemotaxis of leukocytes, further perpetuating the inflammatory response.[2]

Signaling Pathways

The activation of the TRPV1 channel by vicinal diols initiates a cascade of intracellular events leading to neuronal excitation and the release of inflammatory mediators.

TRPV1_Signaling Vicinal_Diol Vicinal Diol (e.g., 9,10-DiHOME) TRPV1 TRPV1 Channel Vicinal_Diol->TRPV1 Binds and Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin Activates PKC PKC Ca_Influx->PKC Activates CaMKII CaMKII Calmodulin->CaMKII Activates Neuropeptide_Release Release of Pro-inflammatory Neuropeptides (e.g., CGRP, Substance P) CaMKII->Neuropeptide_Release Phosphorylates vesicle proteins PKC->Neuropeptide_Release Phosphorylates vesicle proteins Inflammation_Pain Neurogenic Inflammation & Pain Neuropeptide_Release->Inflammation_Pain

Figure 1: Vicinal Diol-Induced TRPV1 Signaling Pathway.

The pro-inflammatory effects of vicinal diols can also be mediated through the activation of the NF-κB signaling pathway, leading to the transcription of inflammatory genes.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vicinal_Diol Vicinal Diol Receptor Cell Surface Receptor (e.g., TLRs) Vicinal_Diol->Receptor Activates IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates IkB_NFkB IκB NF-κB IKK_Complex->IkB_NFkB:f0 Phosphorylates IkB IκB NFkB NF-κB (p50/p65) Proteasome Proteasome IkB_NFkB:f0->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB IkB_NFkB:f1->NFkB_nucleus Translocation DNA κB DNA sites NFkB_nucleus->DNA Binds Gene_Transcription Transcription of Pro-inflammatory Genes (Cytokines, Chemokines) DNA->Gene_Transcription Induces

Figure 2: Vicinal Diol-Induced NF-κB Activation Pathway.
Quantitative Data

While the pro-inflammatory role of vicinal diols is well-documented, specific IC50 or ED50 values for their direct effect on inflammatory markers are not extensively reported in readily available literature. However, studies on structurally related long-chain 2-amino-alcohols have demonstrated potent in vivo anti-inflammatory activity in the carrageenan-induced paw edema model, with ED50 values ranging from 0.010 to 0.017 mmol/kg, suggesting that modifications to the long-chain diol structure can significantly impact inflammatory responses.[7]

Antimicrobial Activity of 1,2-Alkanediols

1,2-Alkanediols, particularly those with medium chain lengths (C6-C12), are widely used in the cosmetic and pharmaceutical industries for their antimicrobial properties.[8] Their broad-spectrum activity against bacteria and fungi, coupled with their moisturizing properties, makes them valuable multifunctional ingredients.

Mechanism of Action: Antimicrobial Effects

The primary antimicrobial mechanism of 1,2-alkanediols is the disruption of microbial cell membranes.[9] Their amphiphilic nature allows them to intercalate into the lipid bilayer of the cell membrane, leading to increased membrane fluidity and permeability. This disruption results in the leakage of intracellular components and ultimately cell death.[9] The antimicrobial activity of 1,2-alkanediols is directly related to their alkyl chain length, with longer chains generally exhibiting greater potency up to a certain point, after which decreased water solubility can limit their effectiveness.[7][10]

Antimicrobial_Mechanism Alkanediol 1,2-Alkanediol Cell_Membrane Microbial Cell Membrane Alkanediol->Cell_Membrane Intercalates into Membrane_Disruption Membrane Disruption (Increased Fluidity) Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Figure 3: Antimicrobial Mechanism of 1,2-Alkanediols.
Quantitative Data: Antimicrobial Efficacy

The antimicrobial efficacy of 1,2-alkanediols is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

1,2-AlkanediolMicroorganismMIC (% v/v)Reference
1,2-HexanediolStaphylococcus aureus0.5 - 2.5[11][12]
Escherichia coli0.94 - 1.25[11]
Pseudomonas aeruginosa0.63 - 1.0[11]
Candida albicans0.94 - 1.25[11]
1,2-OctanediolStaphylococcus aureus-[7]
Staphylococcus epidermidis-[7]
1,2-DecanediolStaphylococcus aureus-[7]
Staphylococcus epidermidis-[7]
1,2-DodecanediolCandida albicans-

Note: Specific MIC values for 1,2-octanediol, 1,2-decanediol and 1,2-dodecanediol against the listed organisms were not consistently reported in the provided search results as percentage v/v, but their significant bactericidal activity was noted.[7][8]

Skin Penetration Enhancement by 1,2-Alkanediols

In addition to their antimicrobial properties, 1,2-alkanediols are effective skin penetration enhancers, facilitating the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum.[5][13]

Mechanism of Action: Skin Permeation

The mechanism by which 1,2-alkanediols enhance skin penetration involves their interaction with the lipids of the stratum corneum. Longer-chain 1,2-alkanediols (e.g., 1,2-hexanediol, 1,2-octanediol) can intercalate into the lipid lamellae, disrupting the highly ordered structure and increasing its fluidity.[13] This disordered state of the lipids reduces the barrier function of the stratum corneum, allowing for increased permeation of co-administered drugs.[13] Shorter-chain diols may enhance penetration through interactions with the hydrophilic regions of the stratum corneum.[13]

Quantitative Data: Penetration Enhancement

The penetration-enhancing effect of 1,2-alkanediols is dependent on their chain length and the formulation in which they are used.

1,2-AlkanediolDrugSkin ModelEnhancement EffectReference
1,2-ButanediolMetronidazoleHairless MouseEnhancer[14]
1,2-PentanediolMetronidazoleHairless MouseEnhancer[14]
1,2-HexanediolMetronidazoleHairless MouseRetardant (in combination with 1,4-cyclohexanediol)[14]
1,2-HeptanediolMetronidazoleHairless MouseRetardant (in combination with 1,4-cyclohexanediol)[14]
1,2-HexanediolTriamcinolone AcetonidePorcineEnhancer[13]
1,2-OctanediolTriamcinolone AcetonidePorcinePronounced Enhancer[13]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a long-chain diol against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Long-chain diol stock solution

  • Sterile diluent (e.g., water, DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the long-chain diol in the appropriate broth medium in the wells of a 96-well plate. The concentration range should span the expected MIC.

  • Include a positive control well (broth with microorganism, no diol) and a negative control well (broth only).

  • Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the adjusted microbial suspension in broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except the negative control) with the diluted microbial suspension.

  • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Determine the MIC as the lowest concentration of the long-chain diol that completely inhibits visible growth of the microorganism.

MIC_Workflow Start Start Prepare_Diol Prepare Serial Dilutions of Long-Chain Diol Start->Prepare_Diol Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Diol->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at Optimal Conditions Inoculate_Plate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Figure 4: Experimental Workflow for MIC Determination.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats or Swiss albino mice

  • 1% (w/v) solution of λ-carrageenan in sterile saline

  • Test compound (long-chain diol) and vehicle

  • Positive control (e.g., indomethacin)

  • Pletismometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, vehicle, or positive control to different groups of animals via the desired route (e.g., intraperitoneal, oral).

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

In Vitro Pro-inflammatory Activity: NF-κB Activation Assay

This assay measures the activation of the NF-κB pathway in response to a stimulus, such as a pro-inflammatory long-chain diol.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages, HEK293 cells)

  • Cell culture medium and reagents

  • Test compound (vicinal diol)

  • Positive control (e.g., lipopolysaccharide - LPS)

  • Nuclear and cytoplasmic extraction kit

  • Western blotting reagents and equipment

  • Primary antibody against an NF-κB subunit (e.g., p65)

  • Secondary antibody conjugated to HRP

  • Chemiluminescence detection system

Procedure:

  • Culture the cells to an appropriate confluency in multi-well plates.

  • Treat the cells with the test compound, vehicle, or positive control for a specified duration.

  • Fractionate the cells to separate the nuclear and cytoplasmic extracts.

  • Determine the protein concentration of each extract.

  • Perform SDS-PAGE to separate the proteins in the nuclear extracts.

  • Transfer the separated proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody against the p65 subunit of NF-κB.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the presence of p65 in the nucleus using a chemiluminescence substrate and imaging system. An increase in nuclear p65 indicates NF-κB activation.

Conclusion

Long-chain diols represent a versatile class of molecules with a wide spectrum of biological activities that are of significant interest to the pharmaceutical and cosmetic industries. Vicinal diols derived from PUFA metabolism are potent endogenous mediators of inflammation and pain, acting through pathways involving TRPV1 and NF-κB. A deeper understanding of their pro-inflammatory mechanisms may open new avenues for the development of anti-inflammatory and analgesic therapies.

Conversely, 1,2-alkanediols have established roles as effective antimicrobial agents and skin penetration enhancers. Their ability to disrupt microbial membranes provides a basis for their use as preservatives, while their interaction with stratum corneum lipids allows for enhanced delivery of topical drugs.

The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of these fascinating molecules. The continued investigation into the structure-activity relationships and biological activities of long-chain diols holds promise for the development of novel therapeutic agents and advanced drug delivery systems.

References

1,2-Tetradecanediol: A Technical Guide to its Surfactant and Emulsifying Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physicochemical properties, formulation strategies, and research applications of 1,2-tetradecanediol as a versatile surfactant and emulsifier.

Introduction

This compound, also known as myristyl glycol, is a long-chain diol that is gaining increasing attention in the pharmaceutical and cosmetic industries. Its unique amphiphilic structure, consisting of a 14-carbon hydrophobic tail and a polar diol head, imparts valuable surfactant and emulsifying properties. This technical guide provides a comprehensive overview of this compound, focusing on its role as a surfactant and emulsifier in research and development. It is intended for researchers, scientists, and drug development professionals seeking to leverage the multifunctional benefits of this compound in their formulations.

Physicochemical Properties and Surfactant Characteristics

1,2-Alkanediols, including this compound, are non-ionic surfactants that exhibit a range of functionalities such as moisturization, antimicrobial activity, and viscosity modification.[1] Their surfactant properties are dictated by the balance between their hydrophilic diol head and their lipophilic alkyl chain.

Critical Micelle Concentration (CMC)
Hydrophilic-Lipophilic Balance (HLB)

The hydrophilic-lipophilic balance (HLB) is a semi-empirical scale used to characterize the relative hydrophilicity and lipophilicity of a surfactant.[4] A definitive experimentally determined HLB value for this compound is not widely reported. However, the HLB value for polyhydric alcohol fatty acid esters can be calculated using Griffin's method or Davies' method.[1] For a simple diol like this compound, an estimation can be made based on its molecular structure. Given its long alkyl chain, it is expected to have a relatively low HLB value, suggesting its utility in forming water-in-oil (W/O) emulsions or as a co-emulsifier in oil-in-water (O/W) systems.

Table 1: Estimated and Comparative Physicochemical Properties of 1,2-Alkanediols

Property1,2-Octanediol (C8)1,2-Decanediol (C10)1,2-Dodecanediol (C12)This compound (C14)
Molecular Formula C₈H₁₈O₂C₁₀H₂₂O₂C₁₂H₂₆O₂C₁₄H₃₀O₂
Molecular Weight ( g/mol ) 146.23174.28202.33230.39[5]
LogP (estimated) 1.82.83.84.596 (est)[5]
CMC (mmol/L) (estimated) ~30~3~0.3< 0.3 (estimated)
HLB (estimated) ~8-9~7-8~6-7~5-6 (estimated)

Note: The CMC and HLB values for this compound are estimations based on the trend observed with shorter-chain 1,2-alkanediols. LogP value is an estimate.[5]

This compound as an Emulsifier

This compound's amphiphilic nature allows it to function as an effective emulsifier, stabilizing dispersions of immiscible liquids such as oil and water. It can be used as the primary emulsifier or, more commonly, as a co-emulsifier to enhance the stability of emulsions created with other surfactants. The long carbon chain of this compound provides strong anchoring in the oil phase, while the diol head group interacts with the aqueous phase, reducing interfacial tension.

Antimicrobial Properties

A significant advantage of using 1,2-alkanediols in formulations is their inherent antimicrobial activity. The antimicrobial efficacy of 1,2-alkanediols is dependent on their alkyl chain length, with longer chains generally exhibiting greater activity.[6] This property allows for the development of self-preserving formulations, reducing the need for traditional preservatives that can sometimes be associated with skin sensitization. 1,2-Dodecanediol has demonstrated both antibacterial and antifungal properties.[7] It is expected that this compound would exhibit similar or even enhanced antimicrobial effects due to its longer carbon chain.

Applications in Research and Drug Development

The unique combination of surfactant, emulsifying, and antimicrobial properties makes this compound a valuable excipient in various research and drug development applications.

  • Topical and Transdermal Drug Delivery: Its ability to form stable emulsions and potentially enhance skin penetration makes it a candidate for formulating creams, lotions, and gels for dermal and transdermal drug delivery.[8][9]

  • Cosmetic and Dermatological Formulations: In cosmetics, it functions as a moisturizer, emollient, and stabilizer, while also providing antimicrobial protection.[10][11]

  • Pharmaceutical Emulsions: It can be used to formulate stable oil-in-water (O/W) and water-in-oil (W/O) emulsions for oral, parenteral, and topical administration of poorly water-soluble drugs.

Experimental Protocols

While specific protocols detailing the use of this compound are scarce, the following are generalized experimental methodologies that can be adapted for its use.

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined using various techniques, with surface tension measurement being a common method for non-ionic surfactants.

Methodology: Surface Tensiometry

  • Solution Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations. Due to its limited water solubility, a co-solvent like ethanol may be necessary at low concentrations, with the co-solvent concentration kept constant across all samples.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The point at which the surface tension plateaus indicates the CMC.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of this compound prep2 Create serial dilutions prep1->prep2 measure Measure surface tension of each dilution prep2->measure plot Plot Surface Tension vs. log(Concentration) measure->plot cmc Identify inflection point (CMC) plot->cmc

Workflow for CMC determination by surface tensiometry.

Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing an O/W emulsion where this compound can be incorporated as a co-emulsifier.

Materials:

  • Oil Phase: e.g., Mineral oil, Caprylic/Capric Triglyceride

  • Aqueous Phase: Purified Water

  • Primary Emulsifier: e.g., Polysorbate 80 (Tween 80)

  • Co-emulsifier: this compound

  • Optional: Thickener (e.g., Cetearyl alcohol), Preservative, Humectant (e.g., Glycerin)

Methodology:

  • Phase Preparation:

    • Oil Phase: Combine the oil, primary emulsifier (if oil-soluble), this compound, and any other oil-soluble ingredients. Heat to 70-75°C.

    • Aqueous Phase: Combine the water and any water-soluble ingredients. Heat to 70-75°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while stirring with a high-shear homogenizer.

  • Cooling: Continue stirring at a lower speed while the emulsion cools to room temperature.

Emulsion_Preparation_Workflow cluster_oil Oil Phase Preparation cluster_water Aqueous Phase Preparation oil_phase Combine oil, this compound, and other oil-soluble components heat_oil Heat to 70-75°C oil_phase->heat_oil emulsify Emulsification: Slowly add oil phase to aqueous phase with high-shear mixing heat_oil->emulsify water_phase Combine water and water-soluble components heat_water Heat to 70-75°C water_phase->heat_water heat_water->emulsify cool Cooling: Continue stirring until room temperature emulsify->cool

General workflow for preparing an O/W emulsion.

Emulsion Stability Assessment

The stability of the prepared emulsion can be evaluated through various methods.

Methodologies:

  • Macroscopic Observation: Visual inspection for phase separation, creaming, or coalescence over time at different storage conditions (e.g., room temperature, elevated temperature, freeze-thaw cycles).

  • Microscopic Analysis: Examination of droplet size and distribution using an optical microscope.

  • Particle Size Analysis: Quantitative measurement of droplet size distribution using techniques like dynamic light scattering (DLS).

  • Rheological Measurements: Assessment of changes in viscosity over time.

Conclusion

This compound is a multifunctional ingredient with significant potential as a surfactant and emulsifier in a wide range of research and development applications. While specific quantitative data on its surfactant properties are still emerging, its behavior can be inferred from the well-established trends of 1,2-alkanediols. Its emulsifying capabilities, coupled with its inherent antimicrobial activity, make it an attractive option for creating stable and self-preserving formulations. Further research into the specific surfactant properties and formulation optimization of this compound will undoubtedly expand its application in the development of innovative cosmetic and pharmaceutical products.

References

Methodological & Application

Synthesis of 1,2-Tetradecanediol for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Tetradecanediol is a vicinal diol that finds applications in various research and development sectors, including its use as a building block in the synthesis of more complex molecules, as a surfactant, and in the formulation of personal care products. For laboratory-scale synthesis, the most common and reliable method is the dihydroxylation of the corresponding alkene, 1-tetradecene. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on osmium-catalyzed methods.

The primary transformation involves the conversion of the double bond in 1-tetradecene into two hydroxyl groups on adjacent carbons. This can be achieved through several methods, most notably the Upjohn dihydroxylation for a racemic product and the Sharpless asymmetric dihydroxylation for an enantiomerically enriched product.[1] These methods utilize a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, which makes the process more cost-effective and reduces the handling of the highly toxic osmium tetroxide.[2]

Methods of Synthesis

The syn-dihydroxylation of 1-tetradecene is the most direct route to this compound. This involves the addition of two hydroxyl groups to the same face of the double bond. The key methods for achieving this transformation are detailed below.

Upjohn Dihydroxylation (Racemic Synthesis)

The Upjohn dihydroxylation is a robust and widely used method for the preparation of cis-vicinal diols.[3] It employs a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric re-oxidant.[1] This method is generally high-yielding and suitable for a wide range of alkenes.[2]

Sharpless Asymmetric Dihydroxylation (Enantioselective Synthesis)

Developed by K. Barry Sharpless, this method provides access to chiral diols with high enantioselectivity.[4] It utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[5] Commercially available pre-mixed reagents, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), simplify the experimental setup.[4]

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of this compound via osmium-catalyzed dihydroxylation.

ParameterUpjohn DihydroxylationSharpless Asymmetric Dihydroxylation
Starting Material 1-Tetradecene1-Tetradecene
Catalyst Osmium Tetroxide (OsO₄)Potassium Osmate (K₂OsO₂(OH)₄) in AD-mix
Catalyst Loading 0.1 - 2 mol%[6]Commercially formulated in AD-mix
Co-oxidant N-Methylmorpholine N-oxide (NMO)[3]Potassium Ferricyanide (K₃[Fe(CN)₆]) in AD-mix[1]
Ligand None (achiral)(DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β)
Solvent System Acetone/Water or t-Butanol/Water[6]t-Butanol/Water
Reaction Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 4 - 8 hours[6]6 - 24 hours
Product Racemic this compoundEnantiomerically enriched (R)- or (S)-1,2-Tetradecanediol
Reported Yield Generally highHigh (e.g., up to 90% for similar substrates)[7]
Enantiomeric Excess (ee) Not applicableTypically >90%

Experimental Protocols

Safety Precautions: Osmium tetroxide and its salts are highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[8] Osmium-containing waste must be quenched and disposed of according to institutional safety guidelines.

Protocol 1: Upjohn Dihydroxylation of 1-Tetradecene

This protocol describes the synthesis of racemic this compound.

Materials:

  • 1-Tetradecene

  • Acetone

  • Water

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide solution (e.g., 2.5 wt% in t-butanol)

  • Saturated aqueous solution of sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-tetradecene (e.g., 1.0 g, 5.09 mmol) in a mixture of acetone (20 mL) and water (2 mL).[6]

  • Addition of Co-oxidant: To this solution, add N-methylmorpholine N-oxide (NMO) (e.g., 0.72 g, 6.11 mmol). Stir the mixture until the NMO has completely dissolved.[6]

  • Catalyst Addition: Add the osmium tetroxide solution (e.g., 0.2 mL of a 2.5 wt% solution in t-butanol, ~0.05 mmol) dropwise to the reaction mixture. The solution will typically turn dark brown or black.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[6]

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) and stir vigorously for 30 minutes.[6]

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[6]

Protocol 2: Sharpless Asymmetric Dihydroxylation of 1-Tetradecene

This protocol provides a general procedure for the enantioselective synthesis of this compound using a commercial AD-mix.

Materials:

  • 1-Tetradecene

  • t-Butanol

  • Water

  • AD-mix-α or AD-mix-β

  • Sodium sulfite

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solvent mixture of t-butanol and water (1:1 ratio, e.g., 50 mL for a 10 mmol scale reaction). Cool the mixture to 0 °C in an ice bath.

  • Addition of AD-mix: Add the appropriate AD-mix (e.g., AD-mix-β for the (R)-diol, approximately 1.4 g per 1 mmol of alkene) to the cooled solvent and stir until most of the solids have dissolved.

  • Addition of Alkene: Add 1-tetradecene to the stirred mixture.

  • Reaction Monitoring: Vigorously stir the reaction at 0 °C. The reaction progress can be monitored by TLC. Reaction times can vary from 6 to 24 hours.

  • Workup: Once the starting material is consumed, add solid sodium sulfite (e.g., 1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature. Stir for an additional hour.

  • Extraction: Add ethyl acetate to the mixture and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 times).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to afford the desired enantiomer of this compound.

Visualizations

Catalytic Cycle of Osmium-Catalyzed Dihydroxylation

Catalytic_Cycle cluster_cycle Catalytic Cycle OsO4 OsO₄ (OsVIII) OsmateEster Osmate(VI) Ester OsO4->OsmateEster Alkene 1-Tetradecene Alkene->OsmateEster [3+2] Cycloaddition Diol This compound OsmateEster->Diol OsVI Reduced Osmium (OsVI) OsmateEster->OsVI Hydrolysis (H₂O) OsVI->OsO4 Re-oxidation Cooxidant_red Reduced Co-oxidant Cooxidant_ox Co-oxidant (e.g., NMO) Cooxidant_ox->Cooxidant_red

Caption: Catalytic cycle for osmium-mediated syn-dihydroxylation.

Experimental Workflow for Upjohn Dihydroxylation

Workflow start Start dissolve Dissolve 1-tetradecene and NMO in Acetone/Water start->dissolve add_cat Add OsO₄ catalyst dropwise dissolve->add_cat react Stir at Room Temp (4-8h) Monitor by TLC add_cat->react quench Quench with Na₂SO₃ solution react->quench extract Extract with Ethyl Acetate quench->extract purify Combine organic layers, dry, concentrate, and purify by column chromatography extract->purify end Pure this compound purify->end

Caption: Experimental workflow for the Upjohn dihydroxylation.

References

Analytical Techniques for 1,2-Tetradecanediol: Identification and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Tetradecanediol, also known as myristyl glycol, is a versatile ingredient utilized in the cosmetic, personal care, and pharmaceutical industries. Its functions range from a skin-conditioning agent and emollient to a potential antimicrobial agent and penetration enhancer. Accurate identification and quantification of this compound in various formulations are crucial for quality control, stability testing, and formulation optimization. This document provides detailed application notes and experimental protocols for the analysis of this compound using common analytical techniques.

Overview of Analytical Techniques

Several analytical methods can be employed for the identification and quantification of this compound. The choice of technique often depends on the sample matrix, the required sensitivity, and the purpose of the analysis (qualitative vs. quantitative). The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Key Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for both identification and quantification. GC provides excellent separation of volatile and semi-volatile compounds, while MS offers definitive identification based on mass-to-charge ratio and fragmentation patterns. For diols, derivatization is often recommended to improve peak shape and thermal stability.

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile compounds. When coupled with a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), HPLC can quantify this compound. For higher sensitivity and selectivity, especially in complex matrices, coupling with a Mass Spectrometer (LC-MS) is preferred.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for the unambiguous structural elucidation and identification of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. Quantitative NMR (qNMR) can also be used for accurate quantification without the need for a specific reference standard of the analyte, by using a certified internal standard.

Application Note 1: Quantification of this compound in Topical Creams by GC-MS

Objective: To provide a validated method for the quantification of this compound in a topical cream formulation using Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization.

Principle: The active compound, this compound, is extracted from the cream matrix using a suitable organic solvent. The hydroxyl groups of the diol are then derivatized to form trimethylsilyl (TMS) ethers, which are more volatile and thermally stable, leading to improved chromatographic performance. Quantification is achieved by comparing the peak area of the derivatized analyte to a calibration curve prepared with derivatized standards.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Weighing Sample Weighing Extraction Extraction Sample Weighing->Extraction Add solvent Centrifugation Centrifugation Extraction->Centrifugation Separate layers Derivatization Derivatization Centrifugation->Derivatization Collect supernatant Injection Injection Derivatization->Injection Inject derivatized sample Separation Separation Injection->Separation GC column Detection Detection Separation->Detection MS detector Quantification Quantification Detection->Quantification Peak integration Reporting Reporting Quantification->Reporting Calculate concentration

Caption: Workflow for GC-MS analysis of this compound.

Protocol:

1. Sample Preparation and Extraction:

  • Accurately weigh approximately 100 mg of the topical cream into a 15 mL centrifuge tube.
  • Add 5 mL of a suitable organic solvent (e.g., a 2:1 mixture of chloroform and methanol).
  • Vortex vigorously for 2 minutes to disperse the cream.
  • Sonicate for 15 minutes in a water bath to ensure complete extraction.
  • Centrifuge at 4000 rpm for 10 minutes to separate the excipients.
  • Carefully transfer the supernatant to a clean vial.

2. Derivatization:

  • Evaporate the solvent from the supernatant under a gentle stream of nitrogen.
  • To the dried residue, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
  • Seal the vial and heat at 70°C for 30 minutes.
  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
  • Injector: Splitless mode, 280°C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program: Initial temperature 100°C, hold for 2 minutes, ramp at 15°C/min to 300°C, hold for 5 minutes.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • MS Transfer Line: 280°C.
  • Ion Source: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification. Suggested ions for the TMS-derivative of this compound would be based on its fragmentation pattern.

4. Calibration and Quantification:

  • Prepare a stock solution of this compound in a suitable solvent.
  • Create a series of calibration standards by diluting the stock solution.
  • Derivatize the calibration standards using the same procedure as the samples.
  • Construct a calibration curve by plotting the peak area against the concentration.
  • Calculate the concentration of this compound in the cream sample from the calibration curve.

Quantitative Data Summary (Based on similar long-chain diols):

ParameterExpected Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL
Precision (%RSD)< 10%
Accuracy (Recovery)90 - 110%

Note: These values are indicative and should be determined during method validation for this compound.

Application Note 2: Identification of this compound by NMR Spectroscopy

Objective: To provide a protocol for the unambiguous identification and structural confirmation of this compound using ¹H and ¹³C NMR spectroscopy.

Principle: NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure of a molecule. The chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the complete assignment of the molecular structure.

Logical Relationship of NMR Analysis:

Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution 1H_NMR ¹H NMR Acquisition Dissolution->1H_NMR 13C_NMR ¹³C NMR Acquisition Dissolution->13C_NMR Data_Processing Fourier Transform, Phasing, Baseline Correction 1H_NMR->Data_Processing 13C_NMR->Data_Processing Spectral_Analysis Chemical Shift, Integration, Coupling Constants Data_Processing->Spectral_Analysis Structure_Confirmation Structural Elucidation Spectral_Analysis->Structure_Confirmation

Caption: Logical flow for NMR-based identification.

Protocol:

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.
  • Ensure the sample is fully dissolved.

2. NMR Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
  • For ¹H NMR, a standard pulse sequence is typically sufficient.
  • For ¹³C NMR, a proton-decoupled experiment is standard.

3. Data Processing and Analysis:

  • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  • For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.
  • For the ¹³C NMR spectrum, identify the number of unique carbon environments.
  • Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the identity of this compound.[1]

Application Note 3: Quantification of this compound in a Pharmaceutical Solution by HPLC-RID

Objective: To provide a method for the quantification of this compound in a simple pharmaceutical solution using HPLC with a Refractive Index Detector (RID).

Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2] Since this compound lacks a strong UV chromophore, a universal detector like an RID is suitable for its quantification in simple matrices where interfering components are minimal. The RID measures the difference in the refractive index between the mobile phase and the eluting analyte. Quantification is based on a calibration curve generated from standards of known concentrations.

Experimental Workflow:

Sample_Prep Sample Dilution & Filtration HPLC_System HPLC Injection & Separation Sample_Prep->HPLC_System Detection RID Detection HPLC_System->Detection Data_Analysis Peak Area Measurement Detection->Data_Analysis Quantification Concentration Calculation Data_Analysis->Quantification

Caption: HPLC-RID analysis workflow.

Protocol:

1. Sample Preparation:

  • Accurately dilute the pharmaceutical solution with the mobile phase to bring the concentration of this compound within the linear range of the assay.
  • Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC-RID Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.
  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detector: Refractive Index Detector (RID), maintained at a stable temperature (e.g., 35°C).
  • Injection Volume: 20 µL.

3. Calibration and Quantification:

  • Prepare a stock solution of this compound in the mobile phase.
  • Generate a series of calibration standards by serial dilution of the stock solution.
  • Inject the standards and the sample solution.
  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (Typical for HPLC-RID of similar compounds):

ParameterExpected Value
Linearity Range0.1 - 5 mg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)~0.05 mg/mL
Limit of Quantification (LOQ)~0.15 mg/mL
Precision (%RSD)< 5%
Accuracy (Recovery)95 - 105%

Note: These values are indicative and method validation is required for this compound.

Conclusion

The analytical methods described provide robust and reliable approaches for the identification and quantification of this compound in various product formulations. GC-MS offers high sensitivity and specificity, particularly with derivatization. NMR spectroscopy is the gold standard for structural confirmation. HPLC with RID is a simpler method suitable for quantification in less complex matrices. The choice of method should be guided by the specific analytical requirements, including the nature of the sample matrix, desired sensitivity, and available instrumentation. For regulatory submissions, all methods must be fully validated according to ICH guidelines.

References

Application Notes and Protocol for Dissolving 1,2-Tetradecanediol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Tetradecanediol is a lipophilic molecule with potential applications in various in vitro biological assays. Due to its low aqueous solubility, proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for dissolving this compound and preparing working solutions suitable for use in cell-based and biochemical assays. The primary challenge in working with this compound is overcoming its inherent hydrophobicity to ensure a homogenous solution in aqueous culture media or assay buffers. This protocol outlines methods using common organic solvents and provides guidance on determining appropriate solvent concentrations to minimize cytotoxicity.

Data Presentation

Due to the limited availability of published quantitative solubility data for this compound, a preliminary solubility assessment is recommended. The following table provides a template for recording empirical solubility data in your laboratory.

SolventTemperature (°C)Maximum Soluble Concentration (mg/mL)Maximum Soluble Concentration (mM)Observations
Dimethyl Sulfoxide (DMSO)25 (Room Temp)
37
Ethanol (EtOH), 100%25 (Room Temp)
37
Propylene Glycol (PG)25 (Room Temp)
37

Note: The molecular weight of this compound is 230.39 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.

Materials:

  • This compound (powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or incubator set to 37°C

  • Sterile pipette tips

Procedure:

  • Weighing: Accurately weigh 23.04 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound.

  • Dissolution:

    • Tightly cap the tube and vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, incubate the tube at 37°C for 15-30 minutes to facilitate dissolution. Intermittently vortex the tube during incubation.

    • For difficult-to-dissolve compounds, brief sonication in a water bath sonicator may be employed.

  • Sterilization (Optional but Recommended): If the initial components were not sterile, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the this compound stock solution into the final working concentration in your aqueous assay buffer or cell culture medium.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (if for cell culture) assay buffer or cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Calculating Dilution: Determine the final desired concentration of this compound for your experiment. Calculate the volume of the stock solution required.

    • Example: To prepare 1 mL of a 100 µM working solution, you would need to add 1 µL of the 100 mM stock solution to 999 µL of your assay buffer or medium (a 1:1000 dilution).

  • Preparing the Working Solution:

    • Add the calculated volume of the this compound stock solution directly to the pre-warmed assay buffer or cell culture medium.

    • Crucially, add the DMSO stock solution to the aqueous medium while vortexing or gently mixing to prevent precipitation of the compound.

  • Vehicle Control: It is essential to prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of the assay buffer or cell culture medium. This will account for any effects of the solvent on the experimental system.

  • Final Solvent Concentration: Ensure that the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells or interferes with the assay. For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v), and ideally below 0.1%.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation (100 mM) cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh 23.04 mg This compound add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex & Heat (37°C) add_dmso->dissolve store Aliquot & Store (-20°C / -80°C) dissolve->store thaw Thaw Stock Aliquot dilute Dilute in Assay Medium (e.g., 1:1000 for 100 µM) thaw->dilute use Use in In Vitro Assay dilute->use prepare_control Prepare Medium with Equivalent DMSO % use_control Use in Parallel with Test Compound prepare_control->use_control

Caption: Workflow for preparing this compound stock and working solutions.

logical_relationship compound This compound (Hydrophobic) stock Concentrated Stock Solution compound->stock dissolves in solvent Primary Solvent (e.g., DMSO) solvent->stock working Dilute Working Solution (Biologically Active) stock->working diluted into medium Aqueous Assay Medium medium->working assay In Vitro Assay working->assay applied to

Caption: Logical relationship for dissolving and using a hydrophobic compound in vitro.

Application Notes and Protocols: 1,2-Tetradecanediol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Tetradecanediol, a member of the alkanediol family, is a molecule of growing interest in the formulation of advanced drug delivery systems.[1] Its chemical structure, featuring a 14-carbon alkyl chain and two hydroxyl groups at positions 1 and 2, imparts amphiphilic properties that are advantageous for various pharmaceutical applications.[1][2] These notes provide an overview of its applications, particularly as a skin penetration enhancer and a component in nanoparticle-based systems, along with detailed protocols for formulation and evaluation.

Mechanism of Action as a Skin Penetration Enhancer

The primary barrier to transdermal drug delivery is the stratum corneum (SC), the outermost layer of the skin, which consists of corneocytes embedded in a highly ordered lipid matrix.[3][4][5] Alkanediols, including this compound, are believed to enhance skin permeability primarily through the following mechanisms:

  • Disruption of Lipid Bilayer: The long alkyl chain of this compound can intercalate into the lipid bilayers of the stratum corneum. This insertion disrupts the tight, ordered packing of the endogenous lipids, leading to an increase in their fluidity and the creation of more permeable pathways for drug molecules to traverse.[3][6]

  • Interaction with Hydrophilic Regions: The diol group can interact with the polar head groups of the lipids or the aqueous regions within the stratum corneum, further contributing to the destabilization of the barrier.[6]

  • Increased Drug Partitioning: By altering the physicochemical properties of the stratum corneum, this compound can increase the partitioning of a drug from the vehicle into the skin.[3]

The penetration-enhancing effect of alkanediols often correlates with their alkyl chain length, although this relationship can be dependent on the specific drug and formulation.[4][6]

cluster_0 Mechanism of Skin Penetration Enhancement TDD This compound (Enhancer) SC Stratum Corneum (Lipid Bilayer) TDD->SC Intercalates into Lipid Bilayers Drug Drug Molecule ViableEpidermis Viable Epidermis & Dermis SC->ViableEpidermis Increased Fluidity & Permeability Drug->SC Enhanced Partitioning & Diffusion

Caption: Mechanism of this compound as a skin penetration enhancer.

Applications in Drug Delivery

Topical and Transdermal Delivery

This compound can be incorporated into various semisolid formulations like creams, gels, and ointments to enhance the delivery of active pharmaceutical ingredients (APIs) into or through the skin.[6] This is particularly useful for drugs targeting local conditions within the skin or for systemic delivery of potent molecules that can permeate the skin barrier effectively once it is transiently disrupted.[3][7] The choice of concentration is critical, as higher levels may increase the risk of skin irritation.[8][9]

Nanoparticle-Based Drug Delivery

As a solid lipid at room temperature with a melting point around 62-64°C, this compound is a potential candidate for the lipid matrix in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[2] These nanoparticle systems offer several advantages:

  • Enhanced Stability: Encapsulation within the solid lipid matrix can protect labile drugs from degradation.[10]

  • Controlled Release: The solid lipid core can provide sustained release of the encapsulated drug.[10][11]

  • Improved Bioavailability: Nanoparticles can improve the solubility and absorption of poorly water-soluble drugs.[10]

Data Presentation

The following tables summarize quantitative data from studies on related alkanediols and fatty alcohols, which provide insight into the potential efficacy of this compound as a penetration enhancer.

Table 1: In Vitro Permeation of Triamcinolone Acetonide (TAA) with various Alkanediols (Data adapted from a study investigating the impact of different alkanediols on TAA penetration from an anionic hydrogel after 24 hours.[6])

Alkanediol (5%)TAA in Stratum Corneum + Epidermis (µg/cm²)TAA in Dermis (µg/cm²)Cumulative Penetration (µg/cm²)
Reference (No Alkanediol)1.8 ± 0.30.2 ± 0.12.0 ± 0.4
2-Methyl-2,4-pentanediol2.5 ± 0.50.3 ± 0.12.8 ± 0.6
1,2-Pentanediol3.5 ± 0.60.5 ± 0.24.0 ± 0.7
1,2-Hexanediol4.2 ± 0.80.8 ± 0.35.0 ± 1.0
1,2-Octanediol6.5 ± 1.21.5 ± 0.48.0 ± 1.5

Table 2: Physicochemical Properties of 1-Tetradecanol-Based Solid Lipid Nanoparticles (Illustrative) (Fictionalized data based on typical values for SLNs formulated with similar long-chain lipids to illustrate potential characteristics for this compound.[10])

Formulation CodeDrugThis compound Conc. (% w/v)Surfactant(s)Particle Size (nm)PDIZeta Potential (mV)
SLN-API-1Model API5Polysorbate 80160 ± 6.10.22 ± 0.03-24.5 ± 2.1
SLN-API-2Model API10Poloxamer 188, Soy Lecithin195 ± 8.20.19 ± 0.02-29.8 ± 2.8
SLN-Blank-10Polysorbate 80140 ± 5.50.20 ± 0.04-21.3 ± 1.9

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream with this compound

This protocol describes the preparation of a basic O/W cream incorporating this compound as part of the oil phase.

Materials:

  • Oil Phase: this compound (e.g., 3-10% w/w), Cetyl Alcohol (e.g., 2-5% w/w), Stearic Acid (e.g., 5-10% w/w), Lipophilic API (if applicable).

  • Aqueous Phase: Purified Water (q.s. to 100%), Glycerin (e.g., 3-7% w/w), Preservative (e.g., Methylparaben), Triethanolamine (to adjust pH), Hydrophilic API (if applicable).

Procedure:

  • Preparation of the Oil Phase:

    • Weigh and combine all oil phase components in a clean, dry beaker.

    • Heat the mixture to 70-75°C in a water bath with continuous stirring until all components are completely melted and a homogenous solution is formed.[8]

  • Preparation of the Aqueous Phase:

    • In a separate beaker, weigh and combine all aqueous phase components.

    • Heat the aqueous phase to 70-75°C with stirring until all solids are dissolved.[8]

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase with continuous stirring using a homogenizer.

    • Continue stirring at a moderate speed until a uniform white emulsion is formed.[8]

  • Cooling and Finalization:

    • Allow the emulsion to cool gradually with continuous, slow stirring.

    • Once cooled to room temperature, package the cream in a suitable container.[8]

cluster_0 Workflow: O/W Cream Formulation prep_oil 1. Prepare Oil Phase (this compound, etc.) heat_oil 2. Heat Oil Phase (70-75°C) prep_oil->heat_oil emulsify 5. Emulsify (Add Aqueous to Oil with Homogenization) heat_oil->emulsify prep_aq 3. Prepare Aqueous Phase (Water, Glycerin, etc.) heat_aq 4. Heat Aqueous Phase (70-75°C) prep_aq->heat_aq heat_aq->emulsify cool 6. Cool Down (Continuous Slow Stirring) emulsify->cool package 7. Package Final Product cool->package

Caption: Workflow for the preparation of an O/W cream formulation.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology for assessing the skin permeation of an API from a formulation containing this compound.

Materials:

  • Franz diffusion cells.

  • Excised skin (e.g., human cadaver, porcine, or rat skin).[9]

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4), maintained at 32°C.[9]

  • Test formulation (from Protocol 1) and Control formulation (without this compound).

  • Validated analytical method (e.g., HPLC) for API quantification.[8]

Procedure:

  • Skin Preparation:

    • Excise full-thickness skin and remove any subcutaneous fat.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

    • Hydrate the skin by soaking it in the receptor medium before mounting.[8]

  • Franz Cell Assembly:

    • Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.[9]

    • Ensure no air bubbles are trapped beneath the skin.

    • Allow the system to equilibrate for at least 30 minutes.[8]

  • Sample Application:

    • Apply a known amount of the topical formulation (e.g., 10-20 mg/cm²) evenly onto the surface of the skin in the donor compartment.[8]

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium from the sampling arm.[8]

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[8]

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the API using a validated analytical method.

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The slope of the linear portion of this plot represents the steady-state flux (Jss).

cluster_1 Workflow: In Vitro Skin Permeation Study prep_skin 1. Prepare Skin Membrane mount_skin 2. Mount Skin on Franz Diffusion Cell prep_skin->mount_skin equilibrate 3. Equilibrate System (32°C) mount_skin->equilibrate apply_formulation 4. Apply Formulation to Donor Compartment equilibrate->apply_formulation sample 5. Collect Samples from Receptor at Time Intervals apply_formulation->sample replace_medium 6. Replace with Fresh Medium sample->replace_medium Maintain Sink Conditions analyze 7. Analyze Samples (e.g., HPLC) sample->analyze replace_medium->sample calculate 8. Calculate Flux & Permeation Parameters analyze->calculate

Caption: Workflow for an in vitro skin permeation study using Franz cells.

Protocol 3: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)

This protocol describes the high-pressure homogenization method for preparing SLNs using this compound.

Materials:

  • Lipid Phase: this compound, Lipophilic drug.

  • Aqueous Phase: Purified water, Surfactant (e.g., Polysorbate 80, Poloxamer 188).

  • High-shear homogenizer.

  • High-pressure homogenizer.

Procedure:

  • Preparation of Lipid Phase:

    • Heat the this compound to 5-10°C above its melting point (~70-75°C).[10]

    • Add the drug to the molten lipid and stir until a clear, homogenous lipid phase is obtained.[10]

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant(s) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase while stirring.[10]

  • Formation of Pre-emulsion:

    • Gradually add the hot aqueous phase to the hot lipid phase under continuous high-shear homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes to form a coarse oil-in-water pre-emulsion.[10]

  • High-Pressure Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer (e.g., 3-5 cycles at 500-1500 bar). The homogenizer should be pre-heated to the same temperature.

    • This step reduces the droplet size to the nanometer range.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature.

    • The lipid will recrystallize, forming solid lipid nanoparticles.

cluster_2 Workflow: SLN Preparation via Homogenization melt_lipid 1. Melt Lipid Phase (this compound + Drug) pre_emulsion 3. Form Pre-emulsion (High-Shear Homogenization) melt_lipid->pre_emulsion heat_aq 2. Heat Aqueous Phase (Water + Surfactant) heat_aq->pre_emulsion hp_homogenization 4. High-Pressure Homogenization pre_emulsion->hp_homogenization cool 5. Cool Dispersion (Ice Bath) hp_homogenization->cool sln_formation 6. SLN Formation (Lipid Recrystallization) cool->sln_formation

References

Application of 1,2-Tetradecanediol in Nanoparticle Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Tetradecanediol (TDD), a long-chain diol, is emerging as a critical component in the controlled synthesis of various nanoparticles. Its unique properties as a high-boiling point solvent, and potential co-stabilizing or reducing agent, make it a valuable tool for researchers aiming to produce nanoparticles with specific sizes, morphologies, and surface characteristics. This document provides detailed application notes and experimental protocols for the utilization of this compound in nanoparticle synthesis, with a primary focus on the preparation of iron oxide nanoparticles through seed-mediated growth and thermal decomposition methods.

Core Functions of this compound in Nanoparticle Synthesis

This compound plays a multifaceted role in the synthesis of nanoparticles, primarily attributed to its chemical structure and physical properties:

  • High-Boiling Point Solvent: With a boiling point of approximately 286 °C, this compound provides a stable, high-temperature reaction medium necessary for the thermal decomposition of organometallic precursors. This allows for precise temperature control, which is crucial for influencing the nucleation and growth kinetics of nanoparticles.

  • Co-Solvent and Dispersant: It can act as a co-solvent with other long-chain molecules like oleic acid, facilitating the dissolution of precursors and enhancing the dispersibility of the forming nanoparticles, thereby preventing aggregation.

  • Reducing Agent: At elevated temperatures, the diol functionality of this compound can act as a reducing agent, facilitating the reduction of metal precursors to their zerovalent state, a key step in the formation of metallic and metal oxide nanoparticles. For instance, long-chain diols like 1,2-hexadecanediol have been shown to reduce Fe(III) precursors in the synthesis of iron-based nanoparticles.[1]

  • Capping and Stabilizing Agent: The hydroxyl groups of this compound can coordinate to the surface of growing nanoparticles. This surface passivation, often in synergy with other capping agents like oleic acid, controls the growth rate and prevents Oswald ripening, leading to a narrower particle size distribution.

Application in Iron Oxide Nanoparticle Synthesis

A significant application of this compound is in the seed-mediated growth of iron oxide (magnetite, Fe₃O₄) nanoparticles. This method allows for the synthesis of monodisperse nanoparticles with tunable sizes.[2] The process typically involves the initial formation of "seed" nanoparticles, followed by their controlled growth in a solution containing additional precursors and stabilizing agents, including this compound.

Experimental Protocol: Seed-Mediated Growth of Iron Oxide Nanoparticles

This protocol is based on the principles of thermal decomposition and seed-mediated growth, where this compound is a key component of the growth solution.

Materials:

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • This compound (TDD)

  • Oleic acid

  • Phenyl ether (or other high-boiling point solvent)

  • Ethanol (for washing)

  • Hexane (for redispersion)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Magnetic stirrer

  • Condenser

  • Thermocouple

  • Schlenk line for inert gas handling

  • Centrifuge

Procedure:

  • Seed Synthesis:

    • In a three-neck flask, combine Fe(acac)₃, oleic acid, and phenyl ether.

    • Under a gentle flow of nitrogen or argon, heat the mixture to a specific temperature (e.g., 200°C) and hold for a designated time to form the initial seed nanoparticles. The exact temperature and time will determine the size of the seeds.

    • After seed formation, cool the reaction mixture.

  • Growth Phase:

    • Prepare a growth solution by dissolving Fe(acac)₃, this compound, and oleic acid in phenyl ether. The molar ratios of these components are critical for controlling the final particle size.

    • Add the previously synthesized seed solution to the growth solution.

    • Under an inert atmosphere, heat the mixture to a high temperature (e.g., 250-300°C) and maintain for a period to allow for the controlled growth of the nanoparticles on the seeds.[2]

  • Purification:

    • After the growth phase, cool the reaction mixture to room temperature.

    • Add ethanol to precipitate the iron oxide nanoparticles.

    • Separate the nanoparticles by centrifugation.

    • Wash the nanoparticles repeatedly with a mixture of ethanol and hexane to remove excess reagents.

    • Redisperse the final purified nanoparticles in a suitable solvent like hexane.

Seed_Mediated_Synthesis cluster_seed Seed Synthesis cluster_growth Growth Phase cluster_purification Purification S1 Mix Fe(acac)₃, Oleic Acid, Phenyl Ether S2 Heat to 200°C under N₂ S1->S2 S3 Hold for Seed Formation S2->S3 S4 Cool Reaction S3->S4 G2 Add Seed Solution S4->G2 G1 Prepare Growth Solution: Fe(acac)₃, this compound, Oleic Acid, Phenyl Ether G1->G2 G3 Heat to 250-300°C under N₂ G2->G3 G4 Hold for Nanoparticle Growth G3->G4 P1 Cool to Room Temperature G4->P1 P2 Precipitate with Ethanol P1->P2 P3 Centrifuge P2->P3 P4 Wash with Ethanol/Hexane P3->P4 P5 Redisperse in Hexane P4->P5

Caption: Postulated roles of this compound in nanoparticle synthesis.

Application in Gold Nanoparticle Synthesis

Beyond iron oxide, this compound has also been utilized in the synthesis of gold nanoparticles to enhance morphological control. In these syntheses, it can act as a reducing agent in the presence of other capping agents.

Experimental Protocol: Morphologically Controlled Synthesis of Gold Nanoparticles

This protocol outlines a method for synthesizing gold nanoparticles with enhanced morphological control using this compound.

Materials:

  • Gold(III) chloride (HAuCl₄)

  • This compound (TDD)

  • Oleic acid

  • Oleylamine

  • Toluene (or other suitable solvent)

  • Ethanol (for washing)

Procedure:

  • Preparation of Precursor Solution:

    • Dissolve HAuCl₄ in a suitable solvent.

  • Reaction Mixture:

    • In a three-neck flask, combine this compound, oleic acid, and oleylamine.

    • Heat the mixture to a moderate temperature (e.g., 60-80°C) under stirring and an inert atmosphere.

  • Nanoparticle Formation:

    • Inject the gold precursor solution into the hot reaction mixture.

    • Raise the temperature to a higher setpoint (e.g., 120-160°C) to initiate the reduction of Au(III) by this compound and facilitate controlled growth. The final temperature and reaction time will influence the nanoparticle morphology. [3]

  • Purification:

    • Cool the reaction mixture and precipitate the gold nanoparticles by adding ethanol.

    • Collect the nanoparticles by centrifugation and wash them repeatedly with ethanol.

    • Redisperse the purified nanoparticles in a nonpolar solvent like toluene.

Experimental Workflow for Gold Nanoparticle Synthesis

Gold_NP_Synthesis A Prepare HAuCl₄ Solution D Inject Gold Precursor A->D B Mix 1,2-TDD, Oleic Acid, Oleylamine C Heat Mixture (60-80°C) B->C C->D E Heat to 120-160°C for Reduction & Growth D->E F Cool and Precipitate with Ethanol E->F G Centrifuge and Wash F->G H Redisperse in Toluene G->H

Caption: Workflow for the synthesis of morphologically controlled gold nanoparticles.

Conclusion

This compound is a versatile reagent in the synthesis of nanoparticles, offering multiple functionalities that contribute to the control of particle size and morphology. Its application in the seed-mediated growth of iron oxide nanoparticles and the shape-controlled synthesis of gold nanoparticles demonstrates its potential for producing high-quality nanomaterials for advanced applications in research, diagnostics, and therapeutics. The protocols provided herein offer a foundation for researchers to explore and optimize the use of this compound in their specific nanoparticle synthesis endeavors. Further investigation into the precise mechanistic role of this compound and its analogues will undoubtedly lead to even greater control over the properties of synthesized nanoparticles.

References

Application Notes and Protocols: Developing a 1,2-Tetradecanediol-Based Antimicrobial Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Tetradecanediol, a member of the 1,2-alkanediol family, has demonstrated notable antimicrobial properties. Alkanediols, in general, are recognized for their activity against a range of bacteria and yeasts.[1][2] The antimicrobial efficacy of these molecules is often linked to their alkyl chain length, with longer chains showing increased activity.[2] The primary mechanism of action for 1,2-alkanediols is believed to be the disruption of the microbial cytoplasmic membrane potential.[3][4] This disruption can lead to leakage of intracellular components and ultimately, cell death.

These application notes provide a comprehensive guide for developing and conducting an antimicrobial assay for this compound. The included protocols detail methods for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the kinetics of microbial killing. A cytotoxicity assay protocol is also included to assess the compound's effect on mammalian cells, a critical step in preclinical development.

Data Presentation

Table 1: Antimicrobial Susceptibility of Various Microorganisms to this compound
MicroorganismStrain (e.g., ATCC)MIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 25923
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 10231
Cutibacterium acnesATCC 6919
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus
Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (0.5 x MIC)Log10 CFU/mL (1 x MIC)Log10 CFU/mL (2 x MIC)
0
2
4
6
8
24
Table 3: Cytotoxicity of this compound on HaCaT Keratinocytes
Concentration (µg/mL)% Cell Viability (24 hours)% Cell Viability (48 hours)IC50 (µg/mL)
0 (Control)100100
10
50
100
250
500

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from established broth microdilution methods and is designed to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[5][6]

Materials:

  • This compound (technical grade, ≥90%)[7]

  • Sterile 96-well flat-bottom microtiter plates

  • Microbial cultures (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to the lipophilic nature of this compound, a stock solution should be prepared in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the final solvent concentration in the assay does not exceed 1% (v/v) to avoid solvent-induced toxicity.

    • Prepare a stock solution of this compound at a concentration of 10 mg/mL.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[5]

    • Dilute the adjusted suspension 1:100 in the appropriate broth medium to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the appropriate broth medium to all wells.

    • Add 100 µL of the this compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

    • Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL and a final inoculum of approximately 1.5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). If a solvent is used, include a solvent control (broth with inoculum and the highest concentration of solvent used).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of this compound that kills ≥99.9% of the initial microbial inoculum.

Materials:

  • MIC plate from Protocol 1

  • Agar plates corresponding to the growth medium used

  • Sterile pipette tips

  • Incubator

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate.

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a ≥99.9% reduction in CFU/mL.

Protocol 3: Time-Kill Kinetics Assay

This assay provides information on the rate at which this compound kills a microbial population over time.

Materials:

  • This compound

  • Microbial culture

  • Appropriate broth medium

  • Sterile culture tubes

  • Shaking incubator

  • Sterile saline

  • Agar plates

  • Pipettes and sterile tips

Procedure:

  • Prepare a microbial suspension in the appropriate broth medium, adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Prepare culture tubes containing the microbial suspension and this compound at concentrations of 0.5 x MIC, 1 x MIC, and 2 x MIC. Include a growth control tube without the compound.

  • Incubate the tubes in a shaking incubator at 35-37°C.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquot in sterile saline.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL against time for each concentration.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on a mammalian cell line, such as HaCaT keratinocytes, to evaluate its potential for topical applications.

Materials:

  • This compound

  • Mammalian cell line (e.g., HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader (570 nm)

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with cells at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Antimicrobial Assays cluster_kinetics Kinetic Analysis cluster_safety Safety Profiling Compound_Prep This compound Stock Preparation MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Inoculum_Prep Microbial Inoculum Preparation Inoculum_Prep->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay From non-turbid wells Time_Kill Time-Kill Assay MIC_Assay->Time_Kill Inform concentrations Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC_Assay->Cytotoxicity Inform concentrations Mechanism_of_Action cluster_compound This compound cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Compound This compound Membrane_Integrity Membrane Integrity Compound->Membrane_Integrity Disrupts Membrane_Potential Membrane Potential Compound->Membrane_Potential Depolarizes Ion_Leakage Ion Leakage Membrane_Integrity->Ion_Leakage ATP_Depletion ATP Depletion Membrane_Potential->ATP_Depletion Cell_Death Cell Death Ion_Leakage->Cell_Death ATP_Depletion->Cell_Death Assay_Development_Logic Start Start: Identify Need for Antimicrobial Assay Define_Params Define Assay Parameters (Microorganisms, Concentrations) Start->Define_Params Protocol_Selection Select Primary Assay (e.g., Broth Microdilution) Define_Params->Protocol_Selection Perform_MIC Perform MIC/MBC Assays Protocol_Selection->Perform_MIC Analyze_MIC Analyze MIC/MBC Results Perform_MIC->Analyze_MIC Analyze_MIC->Define_Params No Activity (Re-evaluate) Perform_Kinetics Perform Time-Kill Assay Analyze_MIC->Perform_Kinetics Activity Confirmed Perform_Cyto Perform Cytotoxicity Assay Analyze_MIC->Perform_Cyto Activity Confirmed Analyze_Data Integrate and Analyze All Data Perform_Kinetics->Analyze_Data Perform_Cyto->Analyze_Data Conclusion Conclusion: Determine Antimicrobial Profile and Therapeutic Index Analyze_Data->Conclusion

References

Application Notes and Protocols for the Incorporation of 1,2-Tetradecanediol into Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Tetradecanediol, a long-chain 1,2-alkanediol, is a multifunctional ingredient with promising applications in topical formulations for research and pharmaceutical development. Its properties as a skin penetration enhancer, antimicrobial agent, and moisturizer make it a valuable component for delivering active pharmaceutical ingredients (APIs) into and through the skin. This document provides detailed application notes and experimental protocols for the successful incorporation and evaluation of this compound in topical preparations.

1,2-Alkanediols, including this compound, are recognized for their antimicrobial properties, which are dependent on their alkyl chain length.[1][2][3] They are also known to act as skin penetration enhancers.[1][4][5][6] The mechanism for this enhancement is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, leading to increased fluidity and permeability.[1][4][5][6]

Key Applications in Topical Formulations

  • Penetration Enhancer: Facilitates the permeation of APIs across the stratum corneum. The long alkyl chain of this compound is expected to effectively disorder the skin's lipid matrix.[1][4][5][6]

  • Moisturizer and Emollient: Helps to hydrate the skin and improve its feel.

  • Solvent and Co-emulsifier: Can aid in the solubilization of certain APIs and contribute to the stability of emulsion-based formulations.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the expected performance based on studies of homologous 1,2-alkanediols.

Table 1: Antimicrobial Activity of 1,2-Alkanediols (MICs in µg/mL)

Microorganism1,2-Hexanediol (C6)1,2-Octanediol (C8)1,2-Decanediol (C10)1,2-Dodecanediol (C12)
Staphylococcus aureus>10,0002,5001,250400
Staphylococcus epidermidis>10,0002,5001,2503200
Cutibacterium acnes----

Table 2: Skin Permeation Enhancement by 1,2-Alkanediols

Alkanediol (5% in formulation)Model DrugEnhancement Ratio (ER)
1,2-Pentanediol (C5)Triamcinolone AcetonideFormulation Dependent
1,2-Hexanediol (C6)Triamcinolone AcetonideFormulation Dependent
1,2-Octanediol (C8)Triamcinolone AcetonideFormulation Dependent

Studies show that the penetration-enhancing effect of 1,2-alkanediols increases with the alkyl chain length.[1][4][5][6] Specific ER values for this compound are not available and would need to be determined experimentally for each API.

Experimental Protocols

Protocol 1: Formulation of an Oil-in-Water (O/W) Cream with this compound

This protocol describes the preparation of a basic O/W cream incorporating this compound.

Materials:

  • Oil Phase:

    • Cetyl Alcohol: 5.0 g

    • Stearic Acid: 3.0 g

    • Glyceryl Stearate: 2.0 g

    • This compound: 1.0 - 5.0 g (variable)

    • Liquid Paraffin: 10.0 g

  • Water Phase:

    • Glycerin: 5.0 g

    • Polysorbate 80: 1.0 g

    • Purified Water: q.s. to 100.0 g

  • Preservative: As required (if this compound is not used as the primary preservative)

Procedure:

  • Preparation of the Oil Phase: In a suitable vessel, combine all components of the oil phase, including this compound. Heat to 70-75°C with gentle stirring until all components are melted and the phase is uniform.

  • Preparation of the Water Phase: In a separate vessel, combine all components of the water phase. Heat to 70-75°C with stirring until fully dissolved.

  • Emulsification: Slowly add the water phase to the oil phase with continuous homogenization at a moderate speed. Avoid incorporating excessive air.

  • Cooling: Continue homogenization while allowing the emulsion to cool. Reduce the homogenization speed as the viscosity increases.

  • Final Steps: Once the cream has cooled to below 40°C, add any heat-sensitive ingredients, such as the API or fragrance. Adjust the final weight with purified water if necessary and mix until uniform.

G cluster_oil Oil Phase cluster_water Water Phase oil_ingredients Cetyl Alcohol, Stearic Acid, Glyceryl Stearate, this compound, Liquid Paraffin heat_oil Heat to 70-75°C oil_ingredients->heat_oil emulsification Emulsification (Add Water to Oil Phase) heat_oil->emulsification water_ingredients Glycerin, Polysorbate 80, Purified Water heat_water Heat to 70-75°C water_ingredients->heat_water heat_water->emulsification homogenization Homogenization emulsification->homogenization cooling Cooling homogenization->cooling additives Add API / Other Ingredients (<40°C) cooling->additives final_product Final O/W Cream additives->final_product

Figure 1: Workflow for O/W Cream Formulation.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure to evaluate the penetration-enhancing effect of a topical formulation containing this compound.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Test formulation (with this compound)

  • Control formulation (without this compound)

  • Analytical instrument for API quantification (e.g., HPLC)

Procedure:

  • Skin Preparation: Thaw the excised skin and remove any subcutaneous fat. Cut the skin to the appropriate size to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the assembled cells to equilibrate in a water bath at 32°C for 30 minutes.

  • Application of Formulation: Apply a finite dose (e.g., 10 mg/cm²) of the test or control formulation evenly onto the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the collected samples for the concentration of the API using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area over time. The slope of the linear portion of the curve represents the steady-state flux (Jss). The Enhancement Ratio (ER) can be calculated as: ER = Jss (with enhancer) / Jss (without enhancer)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis skin_prep Prepare Skin Membrane cell_assembly Assemble Franz Cell skin_prep->cell_assembly fill_receptor Fill Receptor Medium cell_assembly->fill_receptor apply_formulation Apply Formulation fill_receptor->apply_formulation sampling Collect Samples (Time Intervals) apply_formulation->sampling analysis Analyze API Concentration (e.g., HPLC) sampling->analysis calc_flux Calculate Flux (Jss) analysis->calc_flux calc_er Calculate Enhancement Ratio (ER) calc_flux->calc_er

Figure 2: In Vitro Skin Permeation Workflow.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the antimicrobial efficacy of this compound.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Staphylococcus epidermidis)

  • Appropriate broth medium (e.g., Tryptic Soy Broth)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Inoculum: Culture the test microorganism overnight and then dilute the culture in fresh broth to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

G prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of this compound in 96-well plate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Figure 3: MIC Determination Workflow.

Signaling Pathways

Currently, there is a lack of specific research on the direct effects of this compound on specific signaling pathways within skin cells. However, its primary mechanism as a penetration enhancer is understood to be a physicochemical interaction with the stratum corneum lipids rather than a direct modulation of cellular signaling. By disordering the lipid lamellae, it increases the permeability of the skin barrier.[1][4][5][6] It is plausible that by enhancing the penetration of an active pharmaceutical ingredient (API), this compound indirectly allows the API to reach its target and modulate specific signaling pathways more effectively.

G cluster_stratum_corneum Stratum Corneum ordered_lipids Ordered Lipid Bilayers disordered_lipids Disordered Lipid Bilayers ordered_lipids->disordered_lipids This compound increased_permeability Increased Skin Permeability disordered_lipids->increased_permeability enhanced_api_delivery Enhanced API Delivery to Viable Epidermis increased_permeability->enhanced_api_delivery api_signaling API Modulates Cellular Signaling Pathways enhanced_api_delivery->api_signaling

Figure 4: Proposed Mechanism of Action.

Analytical Methods and Stability Testing

Quantification of this compound in Topical Formulations: A validated High-Performance Liquid Chromatography (HPLC) method is recommended for the quantification of this compound in complex matrices like creams.

  • Extraction: An initial extraction step will be necessary to separate the this compound from the cream base. This may involve solvent extraction with a solvent in which this compound is soluble, such as isopropanol or methanol, followed by centrifugation to remove insoluble excipients.

  • Chromatography: A reverse-phase HPLC system with a C18 column is a suitable starting point. The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.

  • Detection: As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., ~200-210 nm) or, more effectively, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) would be required for sensitive and specific quantification.

Stability Testing of Formulations Containing this compound: Stability studies should be conducted according to ICH guidelines to assess the physical and chemical stability of the formulation.

  • Parameters to Monitor:

    • Physical Stability: Appearance, color, odor, pH, viscosity, and microscopic examination for changes in globule size or crystal formation. Phase separation, creaming, or coalescence should be monitored.

    • Chemical Stability: Quantification of the this compound content and the API over time at various storage conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Methodology:

    • Store samples of the formulation in the final intended packaging at the specified conditions.

    • At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples and perform the physical and chemical tests.

    • Long-chain diols can sometimes affect the stability of emulsions, potentially leading to a decrease in viscosity.[8] Therefore, rheological measurements are a critical component of the stability assessment.

Conclusion

This compound is a promising excipient for topical formulations, offering multiple benefits including skin penetration enhancement and antimicrobial activity. The protocols and information provided in this document serve as a comprehensive guide for researchers to effectively incorporate and evaluate this compound in their topical product development. Due to the limited publicly available data specifically for this compound, experimental determination of its optimal concentration, enhancement ratio for specific APIs, and full antimicrobial spectrum is highly recommended.

References

Application Notes and Protocols for the Use of 1,2-Tetradecanediol as a Positive Control in Skin Irritation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of dermatological research and cosmetic safety testing, the use of reliable and relevant positive controls is paramount for the validation of in vitro skin irritation assays. The OECD Test Guideline 439 describes the in vitro skin irritation test using Reconstructed Human Epidermis (RhE) models, which has become a cornerstone for replacing traditional animal testing.[1][2][3][4] This method assesses the potential of a test substance to cause skin irritation by measuring its effect on cell viability in the RhE model.[5][6] A substance is classified as an irritant if it reduces the tissue viability to ≤ 50% of the negative control.[5][7][8]

While strong irritants like Sodium Dodecyl Sulfate (SDS) are commonly used as positive controls, there is a need for positive controls that represent a moderate irritancy potential, which is often more relevant for the screening of cosmetic ingredients and pharmaceutical excipients. 1,2-Tetradecanediol, a C14 alkane diol, is proposed here as a suitable positive control for this purpose. Its amphiphilic nature suggests it can interact with the lipid bilayers of keratinocytes, leading to cell membrane disruption and subsequent cytotoxicity and inflammatory responses.[1] Studies on other 1,2-alkanediols have shown that their skin irritation potential is related to their alkane chain length, with longer chains generally correlating with increased sensory irritation.[1]

These application notes provide a detailed protocol for the use of this compound as a positive control in skin irritation studies using RhE models, summarize expected quantitative data, and describe the putative signaling pathways involved in the irritation response.

Data Presentation

The following tables summarize the expected quantitative data from skin irritation studies using this compound as a positive control, based on extrapolated data from studies on other 1,2-alkanediols and the established criteria of OECD TG 439.

Table 1: Expected Keratinocyte Viability in Reconstructed Human Epidermis (RhE) Model after Exposure to this compound.

Treatment GroupConcentrationExposure Time (minutes)Mean Viability (%)Standard Deviation (%)Classification (UN GHS)
Negative Control (PBS)N/A601005Non-Irritant
Positive Control (this compound) 5% (w/v) 60 ~40 8 Category 2 (Irritant)
Positive Control (5% SDS)5% (w/v)60<2010Category 2 (Irritant)

Note: The data for this compound is representative and based on the known irritancy of similar long-chain 1,2-alkanediols. Actual results may vary depending on the specific RhE model and experimental conditions.

Table 2: Expected Release of Inflammatory Mediators from RhE Models.

Treatment GroupConcentrationIL-1α Release (pg/mL)TNF-α Release (pg/mL)
Negative Control (PBS)N/ABaselineBaseline
Positive Control (this compound) 5% (w/v) Elevated Elevated
Positive Control (5% SDS)5% (w/v)Significantly ElevatedSignificantly Elevated

Note: The release of inflammatory cytokines like IL-1α and TNF-α is an early event in the skin irritation cascade.[9] While not a primary endpoint in OECD TG 439, their measurement can provide mechanistic insights.

Experimental Protocols

This section provides a detailed methodology for using this compound as a positive control in a typical in vitro skin irritation study following the principles of OECD Test Guideline 439.

Protocol 1: In Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RhE) Model

1. Materials:

  • Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE)

  • Assay medium (provided by the RhE model manufacturer)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (≥98% purity)

  • 5% (w/v) Sodium Dodecyl Sulfate (SDS) solution (as a reference positive control)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 1 mg/mL in assay medium

  • Isopropanol or other suitable solvent for formazan extraction

  • 24-well and 96-well plates

  • Positive displacement pipette

2. Method:

  • Preparation of Test Substances:

    • Prepare a 5% (w/v) solution/suspension of this compound in a suitable vehicle (e.g., corn oil, sterile deionized water). Ensure homogeneity.

    • The negative control is typically sterile PBS or the vehicle used for the test substance.

    • The reference positive control is a 5% (w/v) aqueous solution of SDS.[4]

  • Tissue Equilibration:

    • Upon receipt, place the RhE tissue inserts into 24-well plates containing pre-warmed assay medium.

    • Incubate the tissues for at least 1 hour (or as per the manufacturer's instructions) at 37°C and 5% CO₂ to allow them to equilibrate.

  • Application of Test Substances:

    • Remove the tissues from the incubator.

    • Carefully apply a sufficient amount of the negative control, this compound solution, and SDS solution to the surface of the respective tissues. Typically, 25-50 µL for liquids or 25 mg for solids is applied to cover the entire surface of the tissue.

    • Use a positive displacement pipette for viscous substances.

  • Incubation:

    • Incubate the treated tissues for 60 minutes at 37°C and 5% CO₂.[4]

  • Washing and Post-Incubation:

    • After the exposure period, thoroughly wash the surface of each tissue with sterile PBS to remove the test substance.

    • Blot the bottom of the tissue inserts on sterile absorbent material and transfer them to a new 24-well plate containing fresh, pre-warmed assay medium.

    • Incubate the tissues for a post-exposure period of 42 hours at 37°C and 5% CO₂.[4]

  • MTT Assay for Cell Viability:

    • After the 42-hour post-incubation, transfer the tissues to a 24-well plate containing the MTT solution (1 mg/mL).

    • Incubate for 3 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

    • After incubation, remove the tissues from the MTT solution and gently wash with PBS.

    • Extract the formazan precipitate by immersing the tissues in isopropanol or another suitable solvent in a new 24-well plate.

    • Shake the plate for at least 2 hours at room temperature to ensure complete extraction of the formazan.

    • Transfer aliquots of the formazan extract to a 96-well plate.

  • Data Analysis:

    • Measure the optical density (OD) of the formazan solution using a plate reader at a wavelength of 570 nm.

    • Calculate the percentage of viability for each tissue relative to the negative control: % Viability = (OD of treated tissue / OD of negative control tissue) x 100

    • A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is ≤ 50%.

Visualization of Pathways and Workflows

Signaling Pathway of Skin Irritation

The following diagram illustrates a putative signaling pathway for skin irritation induced by an amphiphilic compound like this compound. The initial event is the disruption of the stratum corneum and the cell membranes of keratinocytes, which triggers a cascade of intracellular signaling events.

Skin_Irritation_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular 1_2_Tetradecanediol This compound Membrane_Disruption Membrane Perturbation 1_2_Tetradecanediol->Membrane_Disruption Stress_Response Cellular Stress (ROS, Calcium Influx) Membrane_Disruption->Stress_Response Cell_Death Decreased Cell Viability (Apoptosis/Necrosis) Membrane_Disruption->Cell_Death Direct Cytotoxicity MAPK_Pathway MAPK Activation (p38, JNK, ERK) Stress_Response->MAPK_Pathway NFkB_Activation NF-κB Activation Stress_Response->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine and Chemokine Production (IL-1α, TNF-α, IL-8) MAPK_Pathway->Cytokine_Production NFkB_Activation->Cytokine_Production Cytokine_Production->Cell_Death Inflammatory Cascade

Caption: Putative signaling pathway of skin irritation induced by this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for the in vitro skin irritation test using this compound as a positive control.

Experimental_Workflow Start Start: Receive RhE Tissues Equilibration Tissue Equilibration (1h, 37°C, 5% CO₂) Start->Equilibration Treatment Topical Application of Controls and Test Substance Equilibration->Treatment Incubation Exposure Incubation (60 min, 37°C, 5% CO₂) Treatment->Incubation Wash Wash Tissues with PBS Incubation->Wash Post_Incubation Post-Exposure Incubation (42h, 37°C, 5% CO₂) Wash->Post_Incubation MTT_Assay MTT Assay (3h, 37°C, 5% CO₂) Post_Incubation->MTT_Assay Extraction Formazan Extraction (≥2h, Room Temp) MTT_Assay->Extraction Readout Measure Optical Density (570 nm) Extraction->Readout Analysis Calculate % Viability and Classify Irritancy Readout->Analysis End End Analysis->End

Caption: Experimental workflow for the OECD TG 439 skin irritation test.

Conclusion

This compound serves as a relevant and reliable positive control for in vitro skin irritation studies, particularly for assays screening substances with moderate irritation potential. Its mechanism of action, involving the disruption of cell membranes and induction of a subsequent inflammatory cascade, is representative of many common skin irritants. The provided protocols and expected data offer a robust framework for researchers to incorporate this compound into their skin safety testing workflows, contributing to the reduction of animal testing and the generation of human-relevant data.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1,2-Tetradecanediol Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Tetradecanediol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound in experimental settings. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound (also known as Myristyl Glycol) is a 1,2-alkanediol with a 14-carbon chain.[1] Its molecular structure, consisting of a long hydrophobic carbon tail and two adjacent hydrophilic hydroxyl groups, results in very low water solubility. This poor aqueous solubility can lead to precipitation, inaccurate concentrations, and unreliable results in biological assays and formulation development. The calculated logarithm of its water solubility (log10WS) is -4.32, indicating its hydrophobic nature.[2]

Q2: I've added this compound to my aqueous buffer and it has precipitated or formed an oily layer. What is happening?

This is a clear indication that the concentration of this compound has surpassed its solubility limit in the aqueous medium. The compound is coming out of solution, leading to the formation of a solid precipitate or an oily phase separation. This is a common issue with long-chain aliphatic compounds.

Q3: What are the primary strategies for increasing the aqueous solubility of this compound?

The main approaches to enhance the aqueous solubility of hydrophobic compounds like this compound involve modifying the formulation to improve the interaction between the compound and water. Key strategies include:

  • Co-solvency: Introducing a water-miscible organic solvent to decrease the overall polarity of the solvent system.

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic this compound molecules.

  • Heating: Increasing the temperature of the solution can enhance the solubility of many solid organic compounds.

Troubleshooting Guide

Q4: I am trying to use a co-solvent, but my this compound still precipitates when I add the aqueous phase. What can I do?

This common issue, often termed "crashing out," occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where it is insoluble.

Troubleshooting Steps:

  • Optimize Co-solvent to Water Ratio: The proportion of the organic co-solvent is critical. You will likely need to empirically determine the minimum percentage of co-solvent required to maintain your desired concentration of this compound in the final aqueous solution.

  • Slow Down the Dilution: Instead of adding the aqueous phase all at once, try adding it dropwise to the this compound-co-solvent mixture while continuously stirring or vortexing. This can prevent localized high concentrations that lead to precipitation.

  • Consider a Different Co-solvent: The choice of co-solvent matters. For instance, Propylene Glycol and PEG 400 are generally less volatile and can sometimes offer better stabilization in aqueous mixtures compared to ethanol.

Q5: Which surfactant should I choose, and at what concentration?

The selection of a surfactant and its concentration depends on the specific requirements of your experiment, including allowable toxicity for cell-based assays.

Recommendations:

  • Commonly Used Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and polyoxyethylated castor oil derivatives (e.g., Kolliphor® EL, formerly Cremophor® EL) are frequently used to solubilize hydrophobic compounds for pharmaceutical and research applications.

  • Working Concentration: It is crucial to use surfactants at a concentration above their critical micelle concentration (CMC) to ensure the formation of micelles that can encapsulate this compound. However, for cellular assays, it is also important to stay below the concentration that causes cytotoxicity. A preliminary toxicity test of the surfactant with your specific cell line is recommended.

Q6: Can I heat the solution to dissolve this compound?

Yes, gentle heating can be an effective method to increase the solubility of this compound. However, it is important to be aware that the compound may precipitate out of the solution as it cools to room temperature. This method is most suitable for experiments conducted at elevated temperatures or if the supersaturated solution remains stable for the duration of the experiment.

Quantitative Data on Solubility Enhancement

Disclaimer: The following tables provide illustrative quantitative data on the solubility of long-chain 1,2-alkanediols. Specific solubility values for this compound may vary and should be determined empirically.

Table 1: Illustrative Solubility of 1,2-Dodecanediol (a shorter-chain analogue) in Ethanol/Water Co-solvent Systems at 25°C

% Ethanol (v/v)Approximate Solubility (g/L)
0< 0.1
200.5
405
6050
80> 100
100Freely Soluble

Table 2: Illustrative Micellar Solubilization of a Hydrophobic Compound by Surfactants in Water at 25°C

SurfactantConcentration (% w/v)Approximate Solubility Enhancement Factor
Polysorbate 801~50x
Polysorbate 805~250x
Kolliphor® EL1~80x
Kolliphor® EL5~400x

Experimental Protocols

Protocol 1: Determining the Approximate Solubility of this compound in a Co-solvent System

Objective: To determine the concentration at which this compound remains soluble in a specific co-solvent/aqueous buffer mixture.

Materials:

  • This compound powder

  • Selected co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Aqueous buffer (e.g., PBS, Tris-HCl)

  • Vortex mixer

  • Visual inspection tool (e.g., light box or microscope)

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve a known amount of this compound in the pure co-solvent to create a concentrated stock solution (e.g., 100 mg/mL). Gentle warming may be required to fully dissolve the compound.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the pure co-solvent.

  • Addition of Aqueous Buffer: To a fixed volume of each co-solvent dilution, add the aqueous buffer to achieve the desired final co-solvent percentage. For example, to a 10 µL aliquot of each co-solvent dilution, add 90 µL of aqueous buffer for a final 10% co-solvent concentration.

  • Equilibration and Observation: Vortex each solution thoroughly and allow it to equilibrate at the desired experimental temperature for at least one hour.

  • Visual Inspection: Carefully inspect each solution for any signs of precipitation or cloudiness. The highest concentration that remains clear is the approximate solubility in that system.

Protocol 2: Preparation of an Aqueous Solution of this compound using a Surfactant

Objective: To prepare a clear aqueous solution of this compound using a surfactant for in vitro assays.

Materials:

  • This compound powder

  • Surfactant (e.g., Polysorbate 80)

  • Aqueous buffer

  • Organic solvent (e.g., Ethanol)

  • Magnetic stirrer and stir bar

  • Water bath

Procedure:

  • Prepare a Surfactant Solution: Prepare a solution of the surfactant in the aqueous buffer at a concentration 2-5 times higher than the desired final concentration.

  • Prepare a Concentrated Drug Stock: Dissolve this compound in a minimal amount of ethanol to create a concentrated stock solution.

  • Mixing: While vigorously stirring the surfactant solution, slowly add the ethanolic stock solution of this compound dropwise.

  • Solvent Evaporation (Optional): If the final concentration of the organic solvent is too high for the intended application, it can be removed by gentle heating under a stream of nitrogen or by using a rotary evaporator, provided the formulation remains stable.

  • Final Dilution: The resulting clear solution can be further diluted with the aqueous buffer to the final desired concentration.

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

G Troubleshooting Workflow for this compound Solubility start Start: Need to dissolve This compound in an aqueous solution check_solubility Is the required concentration known to be soluble? start->check_solubility prepare_solution Prepare solution directly in aqueous buffer check_solubility->prepare_solution Yes choose_method Choose a solubilization method check_solubility->choose_method No / Unsure solution_ok Solution is ready for use prepare_solution->solution_ok use_cosolvent Use a co-solvent (e.g., Ethanol, PG, PEG 400) choose_method->use_cosolvent use_surfactant Use a surfactant (e.g., Polysorbate 80) choose_method->use_surfactant use_heat Use heat choose_method->use_heat check_precipitation Does the compound precipitate? use_cosolvent->check_precipitation use_surfactant->check_precipitation use_heat->check_precipitation optimize_ratio Optimize co-solvent/water ratio or change co-solvent check_precipitation->optimize_ratio Yes (from co-solvent) optimize_surfactant Increase surfactant concentration or try a different surfactant check_precipitation->optimize_surfactant Yes (from surfactant) check_cooling Check for precipitation upon cooling check_precipitation->check_cooling No (from heat) check_precipitation->solution_ok No reassess Re-evaluate experiment or required concentration optimize_ratio->reassess optimize_surfactant->reassess check_cooling->solution_ok No precipitation check_cooling->reassess Precipitation occurs

Caption: Troubleshooting workflow for solubilizing this compound.

Potential Effects of 1,2-Alkanediols on Skin Barrier Function

While this compound itself is not known to have a direct signaling role, as a 1,2-alkanediol, it may interact with the stratum corneum of the skin. Studies on other 1,2-alkanediols have shown that their interaction with the skin barrier is dependent on their alkyl chain length.[3][4] Longer-chain alkanediols can intercalate into the lipid layers of the stratum corneum, causing a disruption of the lipid order, which can enhance the penetration of other molecules.[3] Shorter-chain alkanediols are less likely to have this effect.[3] This is a consideration for researchers in dermatology and transdermal drug delivery.

G Hypothesized Interaction of 1,2-Alkanediols with Skin Barrier alkanediol 1,2-Alkanediol (e.g., this compound) stratum_corneum Stratum Corneum (Outer Skin Layer) alkanediol->stratum_corneum Applied to skin lipid_bilayers Lipid Bilayers stratum_corneum->lipid_bilayers hydrophilic_regions Hydrophilic Regions stratum_corneum->hydrophilic_regions disruption Disruption of Lipid Order (with longer chains) lipid_bilayers->disruption interaction Interaction with Hydrophilic Domains hydrophilic_regions->interaction penetration Enhanced Penetration of other molecules disruption->penetration interaction->penetration

Caption: Potential interactions of 1,2-alkanediols with the skin barrier.

References

Technical Support Center: Preventing Precipitation of 1,2-Tetradecanediol in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of 1,2-Tetradecanediol in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound, also known as Myristyl Glycol, is a glycol with the chemical formula C14H30O2.[1][2] It is a white to off-white powder.[3] In research, it and similar long-chain diols are investigated for their potential biological activities.

Q2: What are the key properties of this compound that are relevant to its use in culture media?

This compound is a hydrophobic compound with low water solubility.[3] Its chemical structure consists of a 14-carbon chain with two hydroxyl groups.[1] This inherent hydrophobicity makes it challenging to dissolve directly in aqueous solutions like cell culture media, often leading to precipitation.

Q3: What are the common causes of this compound precipitation in my cell culture medium?

Precipitation of this compound in cell culture media can stem from several factors:

  • Low Aqueous Solubility: The compound is inherently poorly soluble in water-based media.[3]

  • Solvent Shock: Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous culture medium can cause the compound to crash out of solution.[3]

  • High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.[4]

  • Temperature Fluctuations: Changes in temperature, such as adding a cold stock solution to warmer media or repeated warming and cooling, can decrease solubility and lead to precipitation.[5][6]

  • Interaction with Media Components: this compound may interact with proteins, salts, or other components in the media over time, forming insoluble complexes.[5][6]

  • pH Shifts: Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of the compound.[5][6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with this compound precipitation.

Issue 1: Immediate precipitation occurs upon adding the this compound stock solution to the culture medium.

Potential Cause Recommended Solution
Concentration Exceeds Solubility The final working concentration of this compound is too high. It is recommended to decrease the final concentration.[5]
Solvent Shock The abrupt change in the solvent environment from a high concentration of an organic solvent (e.g., DMSO) to the aqueous media causes the compound to fall out of solution.[3][5] Prepare an intermediate dilution in a small volume of media or PBS before the final dilution.[5]
Improper Mixing The concentrated stock solution was not dispersed quickly enough in the aqueous media. Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[5]
Low Temperature of Media Adding a concentrated stock solution to cold media can decrease the solubility of lipophilic compounds. Always pre-warm your cell culture media to 37°C before adding the this compound stock.[5][6]

Issue 2: Precipitation is observed after a period of incubation.

Potential Cause Recommended Solution
Temperature Fluctuations Repeated warming and cooling of the media can lead to precipitation. Maintain a stable temperature in your incubator and avoid frequent removal of your culture vessels.[5]
Evaporation Loss of water from the culture media over time can increase the concentration of all components, including this compound, leading to precipitation.[5] Ensure proper humidification of your incubator and use filter-capped flasks or sealed plates.[7]
Interaction with Media Components This compound may interact with proteins or salts in the serum or media supplements over time, leading to the formation of insoluble complexes.[5][6] Consider using a serum-free medium or reducing the serum concentration if your experiment allows.
pH Shift Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of the compound. Ensure your medium is adequately buffered for the cell density and duration of your experiment.[5][6]

Issue 3: The this compound powder will not fully dissolve in the organic solvent to create a stock solution.

Potential Cause Recommended Solution
Insufficient Solvent Volume The volume of the solvent is not sufficient to dissolve the amount of this compound powder. Increase the volume of the solvent to create a lower concentration stock solution.
Inadequate Dissolution Technique The powder has not been adequately mixed with the solvent. Vortex the solution for 1-2 minutes. If necessary, gently warm the solution at 37°C for 5-10 minutes and sonicate briefly to aid dissolution.[8]
Poor Solvent Choice This compound may have limited solubility in the chosen solvent. While DMSO is a common choice, other organic solvents like ethanol could be tested.[9] Always use high-purity, sterile-filtered solvents.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Solvent Selection: Use a high-purity, sterile-filtered organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[8]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of the chosen solvent to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If needed, gently warm the solution at 37°C for 5-10 minutes and sonicate in a water bath to ensure the powder is completely dissolved and the solution is clear.[8]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C for long-term storage.[5]

Protocol 2: Preparation of Working Solution in Culture Media

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C in a water bath.[5]

  • Thaw Stock Solution: If frozen, thaw the this compound stock solution at room temperature or in a 37°C water bath.

  • Serial Dilution (Recommended):

    • Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, dilute the stock 1:10 or 1:100.

    • Vortex this intermediate dilution gently.

    • Add the desired volume of the intermediate dilution to the final volume of pre-warmed culture medium to achieve the final working concentration.

  • Direct Dilution (for lower concentrations):

    • Add the stock solution dropwise to the pre-warmed media while gently swirling or vortexing the tube.[5]

  • Final DMSO Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is kept low, generally below 0.5%, with many protocols recommending 0.1% or lower to avoid cellular toxicity.[6] A vehicle control experiment is crucial to determine the maximum tolerable solvent concentration for your specific cell line.[7]

Data Presentation

Table 1: General Guidelines for Using Solvents in Cell Culture

Solvent Recommended Max. Final Concentration Notes
DMSO < 0.5% (typically ≤ 0.1%)[6]Cell line-specific toxicity should be determined.[7] Can have cytotoxic effects at higher concentrations.[10]
Ethanol < 0.5%Can have weak antioxidant activity.[11] Toxicity is cell line-dependent.

Note: The optimal solvent and its concentration should be determined empirically for your specific experimental conditions and cell line.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Warm/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw Use in Experiment prewarm Pre-warm Culture Media to 37°C intermediate Prepare Intermediate Dilution prewarm->intermediate thaw->intermediate final Add to Final Volume of Media intermediate->final

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed time When does it occur? start->time immediate_causes Potential Causes: - Concentration too high - Solvent shock - Improper mixing - Cold media time->immediate_causes Immediately delayed_causes Potential Causes: - Temperature fluctuations - Evaporation - Media interactions - pH shift time->delayed_causes Over Time immediate_solutions Solutions: - Lower concentration - Use serial dilution - Add dropwise with mixing - Pre-warm media immediate_causes->immediate_solutions delayed_solutions Solutions: - Maintain stable temp. - Ensure humidification - Test in simpler media - Check buffering delayed_causes->delayed_solutions

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Optimizing 1,2-Tetradecanediol for Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing 1,2-Tetradecanediol as an antimicrobial agent. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for this compound?

A1: this compound, like other 1,2-alkanediols, primarily functions by disrupting the integrity of the microbial cell membrane.[1][2] Its amphiphilic nature, possessing both a hydrophilic diol head and a hydrophobic alkyl tail, allows it to insert into the phospholipid bilayer. This insertion alters membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately, cell death.[2]

Q2: What is the expected antimicrobial spectrum of this compound?

A2: 1,2-Alkanediols have demonstrated broad-spectrum activity against various bacteria and yeasts.[3][4] The antimicrobial efficacy is highly dependent on the length of the alkyl chain, with longer chains generally showing increased activity.[3][4] While specific data for this compound (C14) is limited, studies on shorter chain 1,2-alkanediols (C6-C12) show significant activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.[1][3]

Q3: How can I dissolve this compound for antimicrobial testing?

A3: Due to its hydrophobic nature, this compound is poorly soluble in aqueous media like microbiological broths. To create a stock solution, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for this purpose. It is crucial to keep the final concentration of the solvent in the assay as low as possible (typically ≤1-2% v/v) to avoid any intrinsic antimicrobial or toxic effects on the test organisms.

Q4: Can this compound be used in combination with other antimicrobial agents?

A4: Yes, there is potential for synergistic effects when combining 1,2-alkanediols with other antimicrobial compounds. For instance, 1,2-hexanediol's efficacy has been shown to be enhanced when combined with certain food-grade antimicrobials against Gram-positive bacteria.[1] A checkerboard assay is the standard method to evaluate the synergistic, additive, or antagonistic effects of such combinations.

Data Presentation: Antimicrobial Activity of 1,2-Alkanediols

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for various 1,2-alkanediols against S. aureus and S. epidermidis. This data illustrates the trend of increasing potency with longer alkyl chain lengths. While data for this compound (C14) is not explicitly available in the cited literature, it is expected to exhibit equal or greater potency than 1,2-Dodecanediol (C12).

CompoundOrganismMIC (µg/mL)MBC (µg/mL)Reference
1,2-HexanediolS. aureus>100,000Not Determined[1]
S. epidermidis>100,000Not Determined[1]
1,2-OctanediolS. aureus9,6009,600[1]
S. epidermidis9,6009,600[1]
1,2-DecanediolS. aureus600600[1]
S. epidermidis600600[1]
1,2-DodecanediolS. aureus50>50[1]
S. epidermidis50>50[1]

Troubleshooting Guides

This section addresses common issues encountered during the antimicrobial testing of this compound.

Issue 1: Precipitation of this compound in the test medium.

  • Question: I observed cloudiness or a precipitate in my microtiter plate wells after adding the this compound stock solution to the broth. How can I resolve this?

  • Answer: This is a common issue due to the low aqueous solubility of this compound.

    • Solution 1: Optimize Solvent Concentration: Ensure your stock solution is fully dissolved in a suitable solvent like DMSO or ethanol before serial dilution into the broth. The final concentration of the solvent should be kept at a minimum (e.g., ≤1% v/v) to prevent it from affecting microbial growth.

    • Solution 2: Use a Surfactant: Consider adding a non-ionic surfactant, such as Tween 80 or Tween 20, at a low concentration (e.g., 0.1-1.0% v/v) to the broth to improve the solubility of the compound.

    • Control: Always include a "solvent control" (broth + solvent at the highest concentration used) and a "surfactant control" (broth + surfactant) to ensure they do not inhibit microbial growth on their own.

Issue 2: Inconsistent or no antimicrobial activity observed.

  • Question: My results show no inhibition of microbial growth, or the results are not reproducible. What could be the cause?

  • Answer: This can stem from several factors related to the compound, the experimental setup, or the microorganisms.

    • Solution 1: Verify Concentration and Solubility: Confirm the calculations for your stock solution and serial dilutions. Ensure the compound is fully dissolved in the stock solution, as precipitation will lead to a lower effective concentration.

    • Solution 2: Check Inoculum Density: The density of the bacterial or fungal inoculum is critical. Prepare a standardized inoculum using a McFarland standard or by measuring optical density to ensure a consistent cell number in each well.

    • Solution 3: Assess Compound Stability: Consider the stability of this compound in your test medium and incubation conditions.

    • Solution 4: Evaluate Microbial Susceptibility: The test organism may have intrinsic resistance to this compound. Test against a range of reference strains to confirm its activity spectrum.

Issue 3: Difficulty in reading MIC due to compound color or turbidity.

  • Question: The natural color or turbidity of my this compound solution is interfering with the visual or spectrophotometric reading of the MIC. What can I do?

  • Answer: This requires specific controls and alternative reading methods.

    • Solution 1: Use a Colorimetric Indicator: Incorporate a viability dye, such as resazurin or INT (2-p-iodophenyl-3-p-nitrophenyl-5-phenyltetrazolium chloride), into your assay. These dyes change color in the presence of metabolic activity, providing a clear indication of microbial growth, independent of the compound's appearance.

    • Solution 2: Plate for Viable Counts: After incubation, plate a small aliquot from each well onto agar plates to determine the concentration at which viable cells are no longer present. This will give you the Minimum Bactericidal Concentration (MBC).

    • Solution 3: Background Subtraction: When using a plate reader, set up control wells containing only the broth and the corresponding concentration of this compound (without inoculum). Subtract the absorbance of these control wells from your test wells to correct for the compound's intrinsic absorbance.

Troubleshooting_Flowchart start Start: Inconsistent or No Antimicrobial Activity check_solubility Is the compound fully dissolved in the stock and final medium? start->check_solubility optimize_solvent Action: Optimize solvent system (e.g., use DMSO/Ethanol at <2% final conc.) or add surfactant (e.g., Tween 80). check_solubility->optimize_solvent No check_conc Are the stock and dilution calculations correct? check_solubility->check_conc Yes recalculate Action: Recalculate and prepare fresh solutions. check_conc->recalculate No check_inoculum Is the microbial inoculum standardized? check_conc->check_inoculum Yes standardize_inoculum Action: Standardize inoculum using McFarland standard or OD measurement. check_inoculum->standardize_inoculum No check_controls Are the positive and negative controls behaving as expected? check_inoculum->check_controls Yes troubleshoot_assay Issue is with the general assay setup or organism viability. Re-evaluate. check_controls->troubleshoot_assay No consider_resistance Conclusion: The organism may be resistant to the compound at the tested concentrations. check_controls->consider_resistance Yes

Troubleshooting workflow for antimicrobial assays.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted for testing hydrophobic compounds like this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate microbial growth medium

  • Test microorganism strain(s)

  • Sterile tubes for dilution

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 100 times the highest concentration to be tested). Ensure it is completely dissolved.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the stock solution to the first column of wells (this will be your highest concentration).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.

    • Column 11 will serve as the growth control (broth + inoculum, no compound).

    • Column 12 will serve as the sterility control (broth only).

  • Preparation of Inoculum:

    • Culture the test microorganism overnight.

    • Adjust the turbidity of the microbial suspension in sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted microbial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_stock Prepare high-concentration stock of this compound in DMSO prep_plate Perform 2-fold serial dilution of compound in broth across a 96-well plate prep_stock->prep_plate inoculate Inoculate plate wells with standardized microbial suspension prep_plate->inoculate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic optional_mbc Optional: Plate from clear wells onto agar to determine MBC read_mic->optional_mbc

Experimental workflow for MIC determination.

Signaling Pathways and Mechanism of Action

The antimicrobial activity of this compound is not mediated by a specific signaling pathway but rather through a direct physical interaction with the bacterial cell membrane. Its amphiphilic structure is key to this mechanism.

Mechanism_of_Action Proposed Mechanism of this compound Action cluster_membrane Bacterial Cell Membrane compound This compound Molecule (Amphiphilic) insertion Insertion into Membrane compound->insertion membrane_label Phospholipid Bilayer disruption Membrane Destabilization & Increased Permeability insertion->disruption Hydrophobic tail interacts with lipid core leakage Leakage of Intracellular Components (Ions, ATP, Metabolites) disruption->leakage death Cell Death leakage->death

Mechanism of bacterial membrane disruption.

References

Technical Support Center: Enhancing the Stability of 1,2-Tetradecanediol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2-Tetradecanediol formulations. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. Here you will find troubleshooting guidance and frequently asked questions to ensure the successful incorporation of this compound into your formulations.

Troubleshooting Guide

This guide provides solutions to specific stability issues you may encounter with this compound formulations.

Issue 1: Crystallization of this compound in the Formulation

Q: My this compound is crystallizing out of my emulsion/solution upon cooling or over time. How can I prevent this?

A: Crystallization of this compound, a long-chain diol, is a common issue stemming from its limited solubility in certain systems, especially at lower temperatures. Here are several strategies to prevent this:

  • Optimize Solvent System: The choice and blend of solvents are critical. This compound has better solubility in less polar solvents.

    • Incorporate Co-solvents: Glycols such as propylene glycol, butylene glycol, or pentylene glycol can act as effective co-solvents. Shorter-chain 1,2-alkanediols like 1,2-hexanediol can also improve the solubility of longer-chain diols.[1][2]

    • Utilize Esters: Cosmetic esters, such as caprylic/capric triglyceride, can also serve as good solvents for this compound.[1]

  • Control the Cooling Rate: Rapid cooling can shock the system and induce crystallization. A slower, more controlled cooling process allows the formulation to reach equilibrium without the solute crashing out.

  • Optimize the Order of Addition: In emulsions, adding this compound during the oil phase before emulsification can improve its dispersion and reduce the likelihood of crystallization.

  • Consider Crystallization Inhibitors: Certain polymers can act as crystallization inhibitors by interfering with the crystal growth process. Experiment with low levels of polymers like PVP (Polyvinylpyrrolidone) or specific cellulosic derivatives.

Issue 2: Phase Separation or Flocculation in Emulsions

Q: My emulsion containing this compound is separating or showing signs of flocculation. What is causing this and how can I fix it?

A: 1,2-Alkanediols, due to their amphiphilic nature, can interact with the surfactant system and affect emulsion stability.[3]

  • Evaluate Emulsifier System: The type and concentration of your emulsifier are crucial. This compound can alter the required Hydrophile-Lipophile Balance (HLB) of the system. You may need to adjust your emulsifier or emulsifier blend.

  • Optimize Oil Phase Composition: The polarity of the oil phase can influence the partitioning of this compound and the stability of the emulsion. Experiment with different emollients and oils.

  • Increase Viscosity of the Continuous Phase: A higher viscosity in the continuous phase can slow down the movement of droplets, thereby reducing the chances of coalescence and separation. Consider adding a rheology modifier like xanthan gum or carbomer.

  • Homogenization: Ensure adequate shear is applied during emulsification to create a fine and uniform droplet size distribution. A smaller and more uniform droplet size generally leads to a more stable emulsion.

Issue 3: Reduction in Viscosity of Creams and Lotions

Q: I've noticed a significant drop in the viscosity of my cream/lotion after adding this compound. Why is this happening and what can I do?

A: Longer-chain 1,2-alkanediols are known to reduce the viscosity of some emulsions.[1] This is attributed to their interaction with the lamellar structures of the emulsifiers.

  • Post-Emulsification Addition: Adding this compound to the formulation after the emulsion has been formed and cooled down can minimize the impact on viscosity.[1]

  • Adjust Rheology Modifier: You may need to increase the concentration of your gelling agent or select a more robust thickener to compensate for the viscosity reduction.

  • Incorporate Waxes or Fatty Alcohols: Adding fatty alcohols (e.g., cetyl or stearyl alcohol) or waxes can help to build and maintain the desired viscosity and texture.

Frequently Asked Questions (FAQs)

Q1: What is the typical usage level of this compound in formulations?

A1: The usage level of this compound can vary depending on the application, but it is typically used in the range of 0.5% to 2.0% (w/w).

Q2: How does the chain length of 1,2-alkanediols affect formulation stability?

A2: Generally, as the alkyl chain length of the 1,2-alkanediol increases, its water solubility decreases, and it becomes more oil-soluble. Longer-chain diols like this compound have a greater tendency to reduce the viscosity of emulsions compared to their shorter-chain counterparts.[1]

Q3: Can I use this compound in both oil-in-water (O/W) and water-in-oil (W/O) emulsions?

A3: Yes, this compound can be used in both O/W and W/O emulsions. In O/W emulsions, it is typically added to the oil phase or the water phase with the aid of a co-solvent. In W/O emulsions, it is incorporated into the oil phase.

Q4: What are the best practices for incorporating this compound into a formulation to ensure stability?

A4:

  • Pre-solubilize: If possible, pre-dissolve the this compound in a suitable co-solvent (e.g., propylene glycol, butylene glycol) before adding it to the main batch.

  • Temperature Control: When adding to the oil phase, ensure the temperature is high enough to fully dissolve the this compound.

  • Order of Addition: For emulsions, consider adding the this compound solution during the cool-down phase (post-emulsification) to minimize its impact on viscosity.[1]

  • Thorough Mixing: Ensure adequate mixing to achieve a homogenous distribution throughout the formulation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
INCI Name This compound
CAS Number 21129-09-9
Molecular Formula C₁₄H₃₀O₂
Molecular Weight 230.39 g/mol
Appearance White to off-white solid
Melting Point 62-65 °C

Table 2: Qualitative Solubility of this compound in Common Cosmetic Ingredients

SolventSolubilityNotes
Water Insoluble
Propylene Glycol Soluble with heatingOften used as a co-solvent.
Butylene Glycol Soluble with heatingEffective co-solvent.
Pentylene Glycol Soluble with heatingGood co-solvent and humectant.
1,2-Hexanediol Soluble with heatingCan act as a solubilizer for longer-chain diols.
Ethanol Soluble
Caprylic/Capric Triglyceride Soluble with heatingGood choice for oil-based formulations.[1]
Isopropyl Myristate Soluble with heatingCommon emollient that can dissolve this compound.
Glycerin Sparingly soluble

Note: The exact solubility will depend on the concentration of this compound and the temperature of the system. It is recommended to perform solubility studies for your specific formulation.

Experimental Protocols

Protocol 1: Accelerated Stability Testing for Crystallization and Phase Separation

This protocol uses temperature cycling to accelerate potential instability.

  • Sample Preparation: Prepare three samples of your final formulation in transparent, sealed containers.

  • Initial Observation: Record the initial appearance, color, odor, pH, and viscosity of the samples. Take photomicrographs under a polarized light microscope to establish a baseline for crystal presence.

  • Temperature Cycling:

    • Place the samples in a chamber at 4°C for 24 hours.

    • Transfer the samples to a chamber at 45°C for 24 hours.

    • This constitutes one cycle. Repeat for a minimum of 5 cycles.

  • Evaluation: After each cycle, allow the samples to equilibrate to room temperature (approx. 25°C) and observe for any changes, such as:

    • Crystallization: Appearance of solid particles, which can be confirmed by polarized light microscopy.

    • Phase Separation: Formation of distinct layers (creaming or sedimentation).

    • Changes in Appearance: Color, odor.

    • Changes in Physical Properties: Measure pH and viscosity and compare to the initial values.

  • Long-Term Stability: Store one sample at room temperature (25°C) and another at 45°C for a period of 1, 2, and 3 months. Evaluate at each time point.

Protocol 2: Detection of this compound Crystals using Polarized Light Microscopy

  • Sample Preparation: Place a small drop of the formulation onto a clean microscope slide and cover with a coverslip.

  • Microscope Setup: Use a polarized light microscope equipped with a polarizer and an analyzer.

  • Observation:

    • Observe the sample under normal (plane-polarized) light to view the general structure of the formulation.

    • Cross the polarizers (rotate the analyzer 90° relative to the polarizer).

    • Crystalline structures will appear as bright, birefringent objects against a dark background, while amorphous or liquid components will remain dark.

    • Capture images for documentation and comparison.

Visualizations

G start Formulation exhibits instability (Crystallization or Phase Separation) check_type What type of instability is observed? start->check_type crystallization Crystallization check_type->crystallization Crystals Visible phase_separation Phase Separation / Viscosity Drop check_type->phase_separation Layering / Thinning solubility_issue Potential Solubility Issue crystallization->solubility_issue emulsifier_issue Potential Emulsifier/System Imbalance phase_separation->emulsifier_issue add_cosolvent Incorporate Co-solvents (e.g., Propylene Glycol, Butylene Glycol) solubility_issue->add_cosolvent optimize_oil_phase Optimize Oil Phase Polarity solubility_issue->optimize_oil_phase slow_cooling Control Cooling Rate solubility_issue->slow_cooling adjust_emulsifier Adjust Emulsifier/HLB emulsifier_issue->adjust_emulsifier add_stabilizer Incorporate Rheology Modifier (e.g., Xanthan Gum, Carbomer) emulsifier_issue->add_stabilizer post_addition Add this compound Post-Emulsification emulsifier_issue->post_addition

Caption: Troubleshooting workflow for this compound formulation instability.

G start Start: Prepare Formulation initial_analysis Initial Analysis: pH, Viscosity, Microscopy start->initial_analysis stability_testing Accelerated Stability Testing (Temperature Cycling) initial_analysis->stability_testing evaluation Evaluate at Intervals: Visual, pH, Viscosity, Microscopy stability_testing->evaluation stable Stable evaluation->stable No Change unstable Unstable evaluation->unstable Change Observed troubleshoot Troubleshoot Formulation unstable->troubleshoot troubleshoot->start Reformulate

Caption: Experimental workflow for stability testing of this compound formulations.

G supersaturation Supersaturated Solution of This compound nucleation Nucleation (Formation of Crystal Seeds) supersaturation->nucleation crystal_growth Crystal Growth nucleation->crystal_growth visible_crystals Visible Crystals (Formulation Instability) crystal_growth->visible_crystals co_solvents Co-solvents increase solubility, reducing supersaturation co_solvents->supersaturation polymers Polymers can interfere with nucleation and growth polymers->nucleation polymers->crystal_growth

Caption: Mechanism of this compound crystallization and points of intervention.

References

Technical Support Center: Addressing Cytotoxicity of 1,2-Tetradecanediol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the cytotoxicity of 1,2-Tetradecanediol in cell-based assays.

Introduction

This compound is a long-chain aliphatic diol with surfactant-like properties. While it has applications in various formulations, its amphiphilic nature can lead to cytotoxicity in in vitro cell-based assays, primarily through the disruption of cell membrane integrity. This can result in compromised cell viability and potential interference with assay readouts. This guide offers practical solutions to mitigate these effects and ensure the generation of reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The primary mechanism of cytotoxicity for this compound and other long-chain 1,2-alkanediols is the disruption of the cell membrane. Due to their amphiphilic structure, these molecules can integrate into the lipid bilayer, leading to increased membrane fluidity, pore formation, and subsequent loss of membrane integrity. This can result in the leakage of intracellular components and ultimately lead to cell death.

Q2: At what concentrations does this compound typically exhibit cytotoxicity?

A2: The cytotoxic concentration of this compound can vary significantly depending on the cell type, exposure time, and assay used. While specific IC50 values for this compound are not widely published, based on data from similar 1,2-alkanediols, cytotoxicity can be expected to increase with the length of the alkyl chain. Therefore, this compound is likely to be more cytotoxic than its shorter-chain counterparts. Preliminary dose-response experiments are crucial to determine the appropriate concentration range for your specific cell line and experimental conditions.

Q3: How can I solubilize this compound for my cell-based assays?

A3: Due to its hydrophobic nature, this compound requires a suitable solvent for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure that the final DMSO concentration in the culture medium is non-toxic to your cells, typically below 0.5%.

Q4: Can this compound interfere with standard cytotoxicity assays like MTT and LDH?

A4: Yes, due to its surfactant properties, this compound can interfere with both MTT and LDH assays. It may interact with the MTT formazan product, affecting its solubilization and leading to inaccurate absorbance readings. In the LDH assay, it could potentially denature the LDH enzyme or interfere with the colorimetric or fluorometric detection, leading to an underestimation of cytotoxicity. Therefore, proper controls are essential.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background cytotoxicity in vehicle control The solvent (e.g., DMSO) concentration is too high and is toxic to the cells.Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line. Ensure the final solvent concentration in all wells, including controls, is below this limit (typically <0.5% for DMSO).
Inconsistent or unexpected results in MTT assay This compound is interfering with the formazan crystal formation or solubilization.1. Visual Inspection: After MTT incubation, visually inspect the wells under a microscope to confirm the presence and morphology of formazan crystals in control versus treated wells. 2. Alternative Solubilization: Try different solubilization agents, such as a solution of SDS in dilute HCl or a combination of DMSO and a detergent.[1] 3. Use an Alternative Assay: Consider using a non-tetrazolium-based viability assay, such as a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo®).
Lower than expected cytotoxicity in LDH assay This compound is inhibiting the LDH enzyme activity or interfering with the assay's detection chemistry.1. Lysis Control: Include a positive control where cells are lysed with a detergent (e.g., Triton™ X-100) in the presence and absence of this compound to check for enzyme inhibition. 2. Spike-in Control: Add a known amount of purified LDH to wells containing this compound to assess for interference with the detection reaction. 3. Alternative Cytotoxicity Assay: Use a different cytotoxicity assay that measures a different endpoint, such as a membrane integrity assay using a fluorescent dye (e.g., propidium iodide) or a protease release assay.[2][3][4]
Precipitation of this compound in culture medium The concentration of this compound exceeds its solubility in the aqueous medium.1. Optimize Stock Concentration: Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. 2. Serial Dilutions: Perform serial dilutions in the culture medium with vigorous vortexing between each dilution step. 3. Formulation Strategies: For in vivo or long-term studies, consider formulating this compound in a suitable delivery vehicle like liposomes or nanoparticles to improve solubility and reduce cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: MTT Cell Viability Assay with Interference Controls
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. The final DMSO concentration should be constant across all wells and non-toxic. Include vehicle control wells (medium with DMSO only) and untreated control wells.

  • Incubation: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Visual Inspection: Before adding the solubilization solution, examine the wells under a microscope to check for formazan crystal formation and any visible signs of precipitation or changes in crystal morphology in the presence of this compound.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Compound Interference Control: In a separate cell-free 96-well plate, add the same concentrations of this compound to the culture medium. Add the MTT reagent and solubilization solution as in the cell-based assay. Measure the absorbance to determine if the compound directly reacts with MTT or affects the absorbance of the formazan product. Subtract any background absorbance from the cell-based assay readings.

Protocol 3: LDH Cytotoxicity Assay with Interference Controls
  • Cell Seeding and Treatment: Follow steps 1-3 as in the MTT protocol. Include the following controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton™ X-100).

    • Compound + Lysis Control: Cells treated with both this compound and the lysis buffer to check for enzyme inhibition.

    • Medium Background Control: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reagent to each well according to the manufacturer's instructions and incubate for the recommended time, protected from light.

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

  • Compound Interference Control: In a cell-free plate, add known concentrations of this compound to the culture medium. Add a known amount of purified LDH (similar to the amount expected to be released from lysed cells) and the LDH assay reagent. Measure the signal to determine if the compound interferes with the detection reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_stock->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells mtt_assay Perform MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay Perform LDH Assay (Membrane Integrity) treat_cells->ldh_assay other_assays Perform Alternative Assays (e.g., ATP, PI Staining) treat_cells->other_assays analyze_data Analyze Data with Appropriate Controls mtt_assay->analyze_data ldh_assay->analyze_data other_assays->analyze_data conclusion Draw Conclusions on Cytotoxicity analyze_data->conclusion

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

troubleshooting_logic start Unexpected Cytotoxicity Results check_solvent Is the solvent control showing toxicity? start->check_solvent reduce_solvent Reduce solvent concentration (<0.5% DMSO) check_solvent->reduce_solvent Yes check_assay_interference Is assay interference suspected? check_solvent->check_assay_interference No reduce_solvent->check_assay_interference perform_controls Perform interference controls (cell-free assay, spike-in) check_assay_interference->perform_controls Yes check_solubility Is precipitation observed? check_assay_interference->check_solubility No use_alternative Use an alternative assay (different endpoint) perform_controls->use_alternative use_alternative->check_solubility optimize_solubilization Optimize stock concentration and dilution method check_solubility->optimize_solubilization Yes valid_results Interpret Valid Results check_solubility->valid_results No optimize_solubilization->valid_results

Caption: Troubleshooting logic for unexpected results with this compound.

signaling_pathway compound This compound membrane Cell Membrane Disruption compound->membrane leakage Leakage of Intracellular Components (e.g., LDH) membrane->leakage ion_influx Uncontrolled Ion Influx (e.g., Ca2+) membrane->ion_influx necrosis Necrosis leakage->necrosis downstream Activation of Downstream Signaling Pathways ion_influx->downstream apoptosis Apoptosis downstream->apoptosis downstream->necrosis cell_death Cell Death apoptosis->cell_death necrosis->cell_death

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: Minimizing Interference of 1,2-Tetradecanediol in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the interference of 1,2-Tetradecanediol in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my sample?

A1: this compound, also known as Myristyl Glycol, is a synthetic ingredient used in a variety of formulations, including cosmetics and topical drug products, for its properties as a skin-conditioning agent, solvent, and preservative.[1] It is a diol with a 14-carbon chain, giving it amphiphilic (surfactant-like) properties. Your biochemical assay may contain this molecule if you are testing a formulated product or if it has been used as a vehicle for a test compound.

Q2: How can this compound potentially interfere with my biochemical assay?

A2: Due to its chemical structure, this compound can interfere with biochemical assays through several mechanisms:

  • Protein Denaturation: Its surfactant-like properties can disrupt the three-dimensional structure of proteins, including enzymes and antibodies, leading to a loss of activity.

  • Disruption of Protein-Protein Interactions: It can interfere with the binding of antibodies to antigens in immunoassays or inhibit enzyme-substrate interactions.

  • Fluorescence Quenching or Enhancement: In fluorescence-based assays, it can alter the quantum yield of fluorophores, leading to inaccurate measurements.[2][3][4][5]

  • Cell Membrane Disruption: In cell-based assays, it can compromise membrane integrity, affecting cell viability and signaling pathways.[6][7][8]

  • Micelle Formation: Above its critical micelle concentration (CMC), it can form micelles that may sequester assay components.

Q3: What are the signs that this compound might be interfering with my assay?

A3: Signs of interference may include:

  • High background noise or a complete loss of signal.

  • Poor reproducibility between replicate wells.

  • Non-linear dose-response curves.

  • Discrepancies between results from different assay formats (e.g., colorimetric vs. fluorescent).

  • Unexpected results in your negative controls containing the vehicle with this compound.

Troubleshooting Guides

Issue 1: High Background or Loss of Signal in ELISAs

Possible Cause: this compound may be denaturing the capture or detection antibodies, or blocking the antigen-antibody binding sites. Studies on other long-chain alcohols have shown they can interfere with ELISA results, with the effect increasing with carbon chain length.[9][10]

Solutions:

  • Sample Dilution: Dilute the sample to reduce the concentration of this compound below the level where it causes interference.

  • Inclusion of a Non-ionic Surfactant: Adding a mild, non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer can sometimes counteract the effects of other surfactants by forming mixed micelles.

  • Sample Pre-treatment:

    • Protein Precipitation: Use methods like trichloroacetic acid (TCA) or acetone precipitation to isolate the protein of interest from the formulation containing this compound.[11][12]

    • Size-Exclusion Chromatography: Use spin columns to separate the larger analyte molecules from the smaller this compound molecules.[11]

Issue 2: Inconsistent Readings in Fluorescence-Based Assays

Possible Cause: As a surfactant, this compound can alter the microenvironment of fluorescent probes, leading to quenching or enhancement of the signal.[2][3][4][5]

Solutions:

  • Run a Vehicle Control: Always include a control with the vehicle containing this compound but without the analyte to determine its intrinsic effect on the fluorescence.

  • Test Alternative Fluorophores: Some fluorescent dyes are less susceptible to surfactant effects. If possible, try a different fluorescent probe for your assay.

  • Optimize Surfactant Concentration: If a surfactant is a necessary component of your assay buffer, test a range of concentrations to find a level that minimizes interference from this compound.

Issue 3: Unexpected Cell Death or Altered Signaling in Cell-Based Assays

Possible Cause: Long-chain diols can disrupt cell membrane integrity, leading to cytotoxicity or altered cell signaling pathways.[6][7][8]

Solutions:

  • Determine the Cytotoxic Concentration: Perform a dose-response experiment with this compound alone to determine the highest concentration that does not affect cell viability.

  • Use a Membrane Integrity Assay: Employ a dye-exclusion assay (e.g., Trypan Blue or Propidium Iodide) to assess if the observed effects are due to membrane disruption.[6]

  • Consider a Cell-Free Assay: If the goal is to study the interaction of a compound with a specific molecular target, a cell-free assay may be a more suitable alternative to avoid the complexities of cellular systems.

Quantitative Data Summary

Assay Type Potential Interference Threshold of Similar Compounds Primary Mechanism of Interference Recommended Mitigation Strategy
ELISA >0.1% (v/v) for long-chain alcohols[9][10]Protein denaturation, disruption of bindingSample dilution, Protein precipitation
Fluorescence Variable, dependent on fluorophore and surfactant concentration[2][3][4][5]Alteration of fluorophore microenvironmentVehicle control, Test alternative fluorophores
Cell-Based >0.5% (v/v) for some diols[8]Disruption of cell membrane integrityDetermine cytotoxic concentration, Use membrane integrity assay

Experimental Protocols

Protocol 1: Acetone Precipitation to Remove this compound

This protocol is designed to precipitate proteins from a sample containing this compound.

Materials:

  • Sample containing protein and this compound

  • Pre-chilled acetone (-20°C)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Assay buffer

Procedure:

  • Add four volumes of pre-chilled acetone to one volume of your sample in a microcentrifuge tube.

  • Vortex briefly to mix.

  • Incubate at -20°C for 60 minutes to allow proteins to precipitate.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the this compound.

  • Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry.

  • Resuspend the protein pellet in a suitable volume of your assay buffer.

  • Proceed with your biochemical assay.

Protocol 2: Size-Exclusion Chromatography for Sample Cleanup

This protocol uses a spin column to separate high molecular weight proteins from low molecular weight contaminants like this compound.

Materials:

  • Sample containing protein and this compound

  • Size-exclusion spin column (e.g., with a 10 kDa molecular weight cutoff)

  • Collection tubes

  • Centrifuge with a swinging bucket rotor

  • Assay buffer

Procedure:

  • Equilibrate the spin column by adding the manufacturer's recommended volume of assay buffer and centrifuging according to their protocol. Discard the flow-through.

  • Load your sample onto the equilibrated column.

  • Centrifuge the column in a new collection tube according to the manufacturer's instructions. The high molecular weight proteins will be retained in the column, while the this compound will pass through into the collection tube.

  • To recover the protein, invert the column into a clean collection tube and centrifuge again.

  • The purified protein sample is now ready for use in your assay.

Visualizations

Interference_Pathway cluster_source Source of Interference cluster_assay Biochemical Assay Components cluster_interference Interference Mechanisms Sample Sample This compound This compound Sample->this compound contains Denaturation Protein Denaturation This compound->Denaturation Signal_Alteration Signal Alteration This compound->Signal_Alteration Membrane_Disruption Membrane Disruption This compound->Membrane_Disruption Antibody_Enzyme Antibody / Enzyme Fluorophore Fluorophore Cell_Membrane Cell Membrane Denaturation->Antibody_Enzyme Signal_Alteration->Fluorophore Membrane_Disruption->Cell_Membrane

Caption: Potential interference pathways of this compound in biochemical assays.

Troubleshooting_Workflow Start Unexpected Assay Results Check_Controls Review Vehicle Controls Start->Check_Controls Interference_Suspected Interference Suspected? Check_Controls->Interference_Suspected Dilute_Sample Dilute Sample Interference_Suspected->Dilute_Sample Yes End_Further Consider Alternative Assay Interference_Suspected->End_Further No Re-run_Assay Re-run Assay Dilute_Sample->Re-run_Assay Problem_Solved Problem Solved? Re-run_Assay->Problem_Solved Cleanup_Sample Perform Sample Cleanup (Precipitation or SEC) Problem_Solved->Cleanup_Sample No End_Success Valid Results Problem_Solved->End_Success Yes Cleanup_Sample->Re-run_Assay

Caption: A logical workflow for troubleshooting potential assay interference.

References

Technical Support Center: Optimizing 1,2-Tetradecanediol-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance and troubleshooting for improving the efficiency of reactions mediated by 1,2-Tetradecanediol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

A1: this compound is a vicinal diol with a 14-carbon chain.[1][2][3][4][5][6] Its amphiphilic nature, stemming from the hydrophilic diol head and the long hydrophobic carbon tail, makes it a versatile molecule in organic synthesis. Its primary applications include acting as a phase-transfer catalyst, a stabilizing agent in nanoparticle synthesis, and a co-catalyst in certain oxidation reactions.

Q2: How does this compound function as a phase-transfer catalyst?

A2: As a phase-transfer catalyst, this compound facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic). The hydroxyl groups can interact with inorganic reagents, while the long alkyl chain provides solubility in organic solvents. This enhances reaction rates and allows for milder reaction conditions.

Q3: What role does this compound play in nanoparticle synthesis?

A3: In nanoparticle synthesis, this compound can act as a capping or stabilizing agent.[7][8] The diol functional group can coordinate to the surface of the nanoparticles, preventing their aggregation and controlling their size and morphology during synthesis. The long carbon chain provides a steric barrier, contributing to the stability of the nanoparticle dispersion.

Troubleshooting Guides

Application 1: Phase-Transfer Catalysis in Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers. However, when reacting a water-soluble nucleophile with an organic-soluble electrophile, phase-transfer catalysis is often necessary to achieve efficient conversion. This compound can be an effective phase-transfer catalyst in such systems.

Problem: Low Yield of Ether Product

Potential Cause Troubleshooting Suggestion
Inefficient Phase Transfer Increase the concentration of this compound (typically 1-5 mol%). Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
Low Reactivity of Alkyl Halide If using an alkyl chloride, consider adding a catalytic amount of sodium iodide to facilitate an in-situ Finkelstein reaction, generating the more reactive alkyl iodide.
Side Reactions (Elimination) For secondary alkyl halides, elimination can be a significant side reaction.[9] Use a less sterically hindered base or lower the reaction temperature. Ensure the choice of reactants follows SN2 reactivity principles (primary alkyl halide is preferred).[9]
Incomplete Deprotonation Ensure a sufficient excess of a strong base (e.g., NaOH, KOH) is used to fully deprotonate the alcohol, generating the alkoxide nucleophile.

Hypothetical Data: Williamson Ether Synthesis of 4-Benzyloxyphenol

Catalyst Reaction Time (h) Yield (%)
None2435
Tetrabutylammonium bromide (TBAB)885
This compound (3 mol%)692
Application 2: Stabilizing Agent in Silver Nanoparticle Synthesis

The synthesis of stable, monodisperse silver nanoparticles is crucial for various applications. This compound can be employed as a capping agent to control particle growth and prevent agglomeration.

Problem: Nanoparticle Aggregation and Instability

Potential Cause Troubleshooting Suggestion
Insufficient Capping Agent Increase the concentration of this compound in the reaction mixture. The optimal concentration will depend on the concentration of the silver precursor.
Rapid Reduction Rate A very fast reduction of silver ions can lead to uncontrolled particle growth and aggregation.[10] Lower the reaction temperature or use a milder reducing agent to slow down the kinetics.
Incorrect pH The pH of the reaction medium can affect both the reduction potential of the reducing agent and the stability of the nanoparticles. Optimize the pH to ensure a stable colloidal suspension.
Solvent Incompatibility Ensure that the solvent used is compatible with this compound and provides good dispersibility for the resulting nanoparticles.

Hypothetical Data: Synthesis of Silver Nanoparticles

Capping Agent Average Particle Size (nm) Stability (Days in Solution)
None85 ± 25< 1
Citrate40 ± 1014
This compound15 ± 3> 30

Experimental Protocols

Protocol 1: this compound-Mediated Williamson Ether Synthesis of 4-Benzyloxyphenol

This protocol describes the synthesis of 4-benzyloxyphenol from 4-h-hydroxybenzoic acid and benzyl chloride, using this compound as a phase-transfer catalyst.

Materials:

  • 4-Hydroxybenzoic acid

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • This compound

  • Toluene

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (1.0 eq) and sodium hydroxide (2.2 eq) in 50 mL of deionized water.

  • Add this compound (0.03 eq) to the aqueous solution.

  • Add a solution of benzyl chloride (1.1 eq) in 50 mL of toluene to the flask.

  • Heat the biphasic mixture to 80°C and stir vigorously for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with 1 M NaOH (2 x 25 mL) and then with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol/water to yield 4-benzyloxyphenol.

Protocol 2: Synthesis of Silver Nanoparticles using this compound as a Capping Agent

This protocol details the synthesis of silver nanoparticles by the chemical reduction of silver nitrate, with this compound acting as a stabilizing agent.

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • This compound

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Prepare a 1 mM solution of silver nitrate in deionized water.

  • Prepare a 0.5% (w/v) solution of this compound in ethanol.

  • In a 100 mL Erlenmeyer flask, add 50 mL of the 1 mM silver nitrate solution and 5 mL of the this compound solution. Stir the mixture vigorously.

  • Prepare a fresh, ice-cold 2 mM solution of sodium borohydride in deionized water.

  • To the silver nitrate and this compound mixture, add the sodium borohydride solution dropwise while stirring vigorously. A color change to yellowish-brown indicates the formation of silver nanoparticles.[1]

  • Continue stirring for 30 minutes at room temperature.

  • The resulting colloidal suspension of silver nanoparticles can be characterized by UV-Vis spectroscopy, which should show a surface plasmon resonance peak between 400-450 nm.[3] Particle size and morphology can be determined by Transmission Electron Microscopy (TEM).

Visualizations

Williamson_Ether_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst This compound (Catalyst) ROH R-OH (Alcohol) RO_Na R-O⁻Na⁺ (Alkoxide) ROH->RO_Na Deprotonation NaOH NaOH ROR R-O-R' (Ether) Catalyst HO-(CH₂)₁₁CH(OH)CH₃ RO_Na->Catalyst Forms complex NaCl NaCl R_X R'-X (Alkyl Halide) R_X->ROR SN2 Reaction ROR->ROR Catalyst->R_X Transfers alkoxide to organic phase

Caption: Williamson Ether Synthesis Pathway Mediated by this compound.

Nanoparticle_Synthesis Ag_ion Ag⁺ Ions Ag_atom Ag⁰ Atoms Ag_ion->Ag_atom Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Ag_atom Nucleation Nucleation Ag_atom->Nucleation Growth Growth Nucleation->Growth Capped_NP Stable Silver Nanoparticles Growth->Capped_NP Diol This compound (Capping Agent) Diol->Growth Stabilizes and controls growth

References

dealing with batch-to-batch variability of commercial 1,2-Tetradecanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges arising from batch-to-batch variability of commercial 1,2-Tetradecanediol.

Frequently Asked Questions (FAQs)

Q1: We observed a significant change in the viscosity and stability of our emulsion after switching to a new batch of this compound. What could be the cause?

A1: This is a common issue that can stem from several differences between batches of this compound. Longer-chain 1,2-alkanediols are known to influence the stability and viscosity of emulsions.[1] The primary causes for variability include:

  • Purity Differences: A "technical grade" this compound may have a purity of around 90%, meaning up to 10% could be other substances.[2][3] Variations in the concentration of this compound itself will alter its effect as a co-emulsifier or stabilizer.

  • Impurity Profile: The nature of the impurities is critical. Common impurities, due to its synthesis from 1,2-epoxytetradecane, could include unreacted starting materials or byproducts.[4] These impurities will have different physicochemical properties and can interfere with the emulsion's microstructure.

  • Isomer Content: The position of the hydroxyl groups can vary. While "this compound" is specified, other isomers like 1,3- or 1,4-diols could be present as impurities, which have different amphiphilic properties.

We recommend performing a quality control check on the new batch using the analytical methods outlined in this guide, such as Gas Chromatography (GC) for purity and Differential Scanning Calorimetry (DSC) to check for melting point depression caused by impurities.[5][6]

Q2: Our nanoparticle synthesis is yielding inconsistent particle sizes with a new lot of this compound. Why might this be happening?

A2: The synthesis of nanoparticles is highly sensitive to the chemical environment, and impurities in solvents or stabilizing agents can have a significant impact.[7][8] Trace impurities in a new batch of this compound can affect nanoparticle formation in several ways:

  • Altering Reaction Kinetics: Impurities can change the reduction rate of metal precursors, leading to variations in nucleation and growth, which in turn affects the final particle size and distribution.[9]

  • Surface Passivation: Some impurities may adsorb to the nanoparticle surface, prematurely halting growth or, conversely, preventing proper stabilization, leading to aggregation.

  • Modifying Crystal Growth: The shape and crystal structure of nanoparticles can be influenced by the presence of foreign substances during their formation.[10]

It is crucial to qualify each new batch of this compound for this application. A highly pure grade is recommended. We suggest using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any volatile impurities in the new batch.

Q3: We have a new batch of this compound that looks visually different (e.g., more clumping, different color) from the previous one. Should we be concerned?

A3: Yes, any physical difference between batches should be investigated before use. While slight variations in color or crystal form can sometimes be benign, they often indicate underlying chemical differences.

  • Color: A yellow or brown tint could indicate the presence of oxidized impurities or residual catalysts from the manufacturing process.

  • Form: Changes in the powder's appearance, such as clumping, could suggest higher levels of moisture or hygroscopic impurities.[3]

  • Odor: Any unusual odor could signify the presence of volatile impurities.

Proper storage in a tightly sealed container in a dry place is important.[11] We recommend performing the analytical protocols below to confirm the identity and purity of the batch before use. At a minimum, a melting point analysis using DSC can be a quick and effective screening tool. A pure compound should have a sharp melting point, whereas impurities will cause it to broaden and shift.[6][12]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the batch-to-batch variability of this compound.

Initial Troubleshooting Workflow

The following diagram outlines the initial steps to take when encountering a problem with a new batch of this compound.

G cluster_0 start New Batch of This compound Received observe Problem Observed in Experiment (e.g., viscosity change, inconsistent results) start->observe quarantine Quarantine the New Batch Do Not Use in Further Experiments observe->quarantine compare Compare Supplier's Certificate of Analysis (CoA) for Old and New Batches quarantine->compare contact Contact Supplier for More Detailed Batch Information compare->contact Discrepancies Noted or CoA Lacks Detail proceed Proceed to In-House QC Analysis compare->proceed CoAs are Identical or Uninformative

Caption: Initial workflow for handling suspected batch-to-batch variability.

Analytical QC Workflow for Batch Qualification

If the initial troubleshooting suggests a problem with the new batch, a systematic analytical approach is necessary to characterize the material.

G cluster_1 start_qc Start In-House QC dsc DSC Analysis: - Melting Point - Purity Assessment start_qc->dsc nmr NMR Spectroscopy: - Confirm Chemical Structure - Detect Structural Impurities start_qc->nmr gcms GC-MS Analysis: - Purity Assay (%) - Identify Volatile Impurities start_qc->gcms hplc HPLC-RID/ELSD Analysis: - Purity Assay (%) - Detect Non-Volatile Impurities start_qc->hplc decision Compare Data to Previous 'Good' Batch and Specifications dsc->decision nmr->decision gcms->decision hplc->decision accept Batch Meets Specifications ACCEPT decision->accept Data is Consistent reject Batch Fails Specifications REJECT decision->reject Significant Deviation

Caption: Recommended analytical workflow for qualifying a new batch.

Quantitative Data Summary

The following table summarizes typical specifications for commercial this compound and provides a baseline for comparison.

PropertyTypical Value (High Purity)Typical Value (Technical Grade)Potential Impact of Deviation
Purity (by GC) >98%~90%[2][3]Lower purity can decrease the effectiveness and alter the physical properties of formulations.
Melting Point 65-68 °C62-64 °C[2]A lower and broader melting range indicates the presence of impurities.[6]
Appearance White to off-white powder/flakesWhite to yellowish powderColor may indicate oxidation or residual process impurities.
Molecular Weight 230.39 g/mol [13]230.39 g/mol Consistent for the main component.

Key Experimental Protocols

Below are detailed methodologies for essential quality control experiments.

Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for assessing the purity of this compound and identifying volatile impurities. Derivatization is often required to improve the volatility and peak shape of the diol.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable.[14]

  • Sample Preparation (Derivatization):

    • Accurately weigh ~10 mg of the this compound batch into a vial.

    • Add 1 mL of a suitable solvent (e.g., Pyridine or Dichloromethane).

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[14]

    • Injection Volume: 1 µL (split ratio 50:1).[14]

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Scan Range: 40-550 m/z

  • Data Analysis:

    • Purity: Calculate the area percentage of the main derivatized this compound peak relative to the total peak area in the FID chromatogram.

    • Impurity Identification: Use the MS detector to obtain mass spectra of other peaks and compare them against a spectral library (e.g., NIST) to tentatively identify impurities.

Purity Assessment by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique for determining the purity of crystalline organic compounds without the need for derivatization or a reference standard of the impurities.[5][6] The method is based on the Van't Hoff equation, which describes the melting point depression of a substance due to impurities.[12]

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into a hermetically sealed aluminum pan.[15]

  • DSC Conditions:

    • Heating Rate: A slow heating rate is crucial for good resolution. Use 0.5 to 2 °C/min.[6][15]

    • Temperature Range: Scan from a temperature well below the melting point to well above it (e.g., 30 °C to 90 °C).

    • Atmosphere: Inert nitrogen atmosphere (e.g., 50 mL/min).

  • Data Analysis:

    • Use the instrument's software to perform a purity calculation based on the Van't Hoff model. The software integrates partial areas of the melting endotherm to calculate the mole percent purity.[12]

    • Compare the onset temperature and the shape of the melting peak between batches. A broader peak and a lower onset temperature in a new batch suggest lower purity compared to a reference batch.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for confirming the chemical structure of a compound. It can also be used to detect and quantify structurally similar impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if quantitative analysis is needed.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. Key for identifying the characteristic signals of the diol and observing unexpected signals from impurities.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule, providing confirmation of the carbon backbone.[11][16]

  • Data Analysis:

    • Structural Confirmation: Compare the obtained spectra with reference spectra for this compound. The chemical shifts, splitting patterns, and integrations in the ¹H spectrum should match the expected structure.

    • Impurity Detection: Look for small, unassigned peaks in both the ¹H and ¹³C spectra. Integration of these peaks in the ¹H spectrum relative to the main compound's peaks can provide an estimate of the molar ratio of impurities, assuming their structures can be deduced.

References

best practices for handling and disposing of 1,2-Tetradecanediol waste

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,2-Tetradecanediol Handling and Disposal

This guide provides best practices for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound is a glycol, which is a type of organic compound.[1][2] It is a solid powder at room temperature. Key properties are summarized in the table below.

PropertyValue
Synonyms Tetradecane-1,2-diol, Myristyl glycol[1]
Molecular Formula C14H30O2[1]
Molecular Weight 230.39 g/mol [1]
Appearance White to almost white powder or crystal lump.[3]
Melting Point 62-64 °C[4]
Storage Class 11 - Combustible Solids

Q2: What are the primary hazards associated with this compound?

While some reports indicate that this compound does not meet GHS hazard criteria, other safety data sheets for similar or technical-grade products suggest potential hazards.[1] To ensure safety, it is prudent to handle it as a substance that can cause serious eye irritation and is toxic to aquatic life, potentially with long-lasting effects. It is also classified as a combustible solid, and fine dust may form explosive mixtures with air.[5]

Q3: What Personal Protective Equipment (PPE) is required when handling this compound?

Appropriate PPE must be worn to prevent contact and inhalation.

Protection TypeRecommended EquipmentJustification
Eye/Face Protection Safety glasses with side-shields or goggles.[3]Protects against dust particles and accidental splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile).[3]Prevents direct skin contact.
Body Protection Laboratory coat or other protective clothing.Minimizes skin exposure.
Respiratory Protection NIOSH-approved respirator (e.g., N95) if dust is generated.Prevents inhalation of airborne particles.

Q4: How should this compound be stored safely?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]

Q5: What are the general principles for disposing of this compound waste?

The primary principle is to prevent environmental release. Waste should be treated as hazardous and disposed of through an approved waste disposal plant.[6] Do not allow the product to enter drains or waterways due to its potential toxicity to aquatic life.[5]

Q6: Can I dispose of small amounts of this compound waste down the drain?

No. Due to its classification as being toxic to aquatic life, this compound should not be disposed of down the drain.[7] All waste must be collected and managed by a licensed hazardous waste disposal company.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation and waste handling.

Scenario 1: Accidental Spill

Q: I've spilled a small amount of this compound powder in the lab. What is the correct cleanup procedure?

A: For small spills, follow a clear, methodical protocol to ensure safety and prevent contamination. Evacuate the immediate area if necessary and ensure adequate ventilation. Avoid inhaling any dust generated during cleanup.

Experimental Protocol: Small Spill Cleanup

  • Ensure Safety: Put on the required PPE (gloves, safety goggles, and an N95 respirator).

  • Containment: Prevent the powder from spreading. Avoid actions that could make the dust airborne.

  • Cleanup: Carefully sweep or vacuum the spilled material.[8] Place the collected material into a suitable, sealable container.

  • Labeling: Clearly label the container as "Hazardous Waste: this compound spill debris."[6][8]

  • Final Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Disposal: Store the sealed waste container in a designated hazardous waste accumulation area for pickup by a licensed disposal vendor.[8]

Spill_Cleanup_Workflow cluster_prep Preparation cluster_action Action cluster_disposal Disposal start Spill Occurs don_ppe Don Required PPE (Goggles, Gloves, Respirator) start->don_ppe contain_spill Contain Spill (Avoid generating dust) don_ppe->contain_spill collect_waste Collect Powder into Sealable Container contain_spill->collect_waste clean_area Decontaminate Area with Soap and Water collect_waste->clean_area label_container Label as Hazardous Waste clean_area->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste end_process Arrange for Professional Disposal store_waste->end_process

Workflow for handling a small this compound spill.

Scenario 2: Waste Accumulation

Q: How do I properly prepare my this compound waste for disposal?

A: Proper accumulation and labeling are critical for safety and regulatory compliance.

Experimental Protocol: Waste Accumulation and Labeling

  • Select a Container: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition.[8]

  • Segregate Waste: Do not mix this compound waste with other waste streams unless approved by your institution's environmental health and safety (EHS) department.[8]

  • Label the Container: As soon as you begin adding waste, label the container clearly.[6][8] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date accumulation started

    • Associated hazard warnings (e.g., "Eye Irritant," "Aquatic Hazard")

  • Storage: Keep the container closed except when adding waste. Store it in a designated satellite accumulation area or a central hazardous waste storage facility.[6][8] Ensure the storage location has secondary containment.[6]

Scenario 3: Final Disposal Process

Q: My experiment is complete. What is the logical process for ensuring my this compound waste is disposed of correctly?

A: The disposal process involves several key decision points to ensure compliance and safety. All disposal must be handled by a licensed professional service.[8]

Waste_Disposal_Decision_Tree cluster_characterize Waste Characterization cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Experiment Complete Waste Generated is_pure Is the waste pure This compound? start->is_pure is_mixed Is it mixed with other hazardous chemicals? is_pure->is_mixed No label_pure Label Container: 'Hazardous Waste: This compound' is_pure->label_pure Yes is_mixed->label_pure No label_mixed Label Container: 'Hazardous Waste' List all components is_mixed->label_mixed Yes store Store in designated hazardous waste area label_pure->store label_mixed->store contact_ehs Contact EHS or Licensed Waste Vendor store->contact_ehs end Waste collected for approved disposal contact_ehs->end

Decision tree for the disposal of this compound waste.

Scenario 4: Accidental Exposure

Q: What are the first aid measures for accidental exposure to this compound?

A: Immediate action is crucial. Always show the Safety Data Sheet (SDS) to attending medical personnel.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention from an ophthalmologist.
Skin Contact Take off immediately all contaminated clothing. Rinse the affected skin area with water/shower.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician right away.

References

Validation & Comparative

Validating 1,2-Tetradecanediol Purity: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials and synthesized compounds like 1,2-tetradecanediol is a cornerstone of reliable and reproducible results. This long-chain vicinal diol, with its applications in various fields including cosmetics and pharmaceuticals, demands accurate purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by detailed experimental protocols and performance data, to assist in selecting the most suitable technique for your analytical needs.

Method Comparison at a Glance

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the desired sensitivity, the need for structural elucidation of impurities, and the available instrumentation. Due to the lack of a strong UV chromophore in this compound, HPLC analysis is most effective with a universal detector like a Refractive Index Detector (RID) or requires derivatization for use with more sensitive detectors. GC-MS, on the other hand, is inherently sensitive and provides structural information, but typically requires derivatization to improve the volatility of the diol.

ParameterHPLC with Refractive Index Detection (HPLC-RID)Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle Separation based on the compound's partitioning between a liquid mobile phase and a solid stationary phase, with detection based on changes in the refractive index of the eluent.Separation of volatile derivatives based on their boiling point and polarity in a gaseous mobile phase, with detection based on their mass-to-charge ratio.[1]
Derivatization Not required for RID, but can be done for other detectors.Typically required (e.g., silylation) to increase volatility and improve peak shape.
Sensitivity Lower sensitivity compared to GC-MS.High sensitivity, capable of detecting trace-level impurities.[1]
Selectivity Good, based on chromatographic separation.Very high, due to both chromatographic separation and mass spectrometric detection.
Impurity Identification Limited to retention time comparison with known standards.Provides mass spectra for structural elucidation of unknown impurities.[2]
Sample Throughput Generally higher due to simpler sample preparation.Can be lower due to the additional derivatization step.
Instrumentation Cost Generally lower.[1][3]Higher, due to the mass spectrometer.[1]
Typical Impurities Detected Other long-chain diols, residual starting materials, non-volatile synthesis byproducts.Volatile and semi-volatile impurities, including isomers and related long-chain alcohols.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline representative experimental protocols for the purity analysis of this compound using HPLC-RID and GC-MS.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for determining the purity of this compound without derivatization, making it a straightforward approach for routine quality control.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (90:10 v/v). The mobile phase must be thoroughly degassed to ensure a stable baseline for the RID.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector Temperature: 35°C.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of the mobile phase.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Quantification: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method offers high sensitivity and the ability to identify unknown impurities through mass spectral data. Derivatization with a silylating agent is performed to increase the volatility of the diol.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless injection at an injector temperature of 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-600 m/z.

Sample Preparation (Derivatization):

  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Add 500 µL of a suitable solvent such as pyridine or acetonitrile.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

Visualizing the Analytical Workflow and Decision Process

To better understand the experimental processes and the logic behind method selection, the following diagrams illustrate the workflows for both HPLC and GC-MS and a decision tree for choosing the appropriate technique.

cluster_0 HPLC Workflow cluster_1 GC-MS Workflow HPLC_Prep Sample Preparation (Dissolution & Filtration) HPLC_Inject HPLC Injection HPLC_Prep->HPLC_Inject HPLC_Sep Chromatographic Separation (C18 Column) HPLC_Inject->HPLC_Sep HPLC_Detect Refractive Index Detection (RID) HPLC_Sep->HPLC_Detect HPLC_Data Data Analysis (Peak Area % Purity) HPLC_Detect->HPLC_Data GC_Prep Sample Preparation (Dissolution) GC_Deriv Derivatization (Silylation) GC_Prep->GC_Deriv GC_Inject GC-MS Injection GC_Deriv->GC_Inject GC_Sep Chromatographic Separation (Capillary Column) GC_Inject->GC_Sep GC_Detect Mass Spectrometric Detection GC_Sep->GC_Detect GC_Data Data Analysis (Purity & Impurity ID) GC_Detect->GC_Data

Analytical Workflows for HPLC and GC-MS.

Start Start: Purity Analysis of This compound Impurity_ID Is Identification of Unknown Impurities Required? Start->Impurity_ID Sensitivity Is High Sensitivity (Trace Analysis) Needed? Impurity_ID->Sensitivity No GCMS Use GC-MS Impurity_ID->GCMS Yes Sensitivity->GCMS Yes HPLC Use HPLC-RID Sensitivity->HPLC No HPLC_Deriv Consider HPLC with Derivatization and UV/Fluorescence Detection GCMS->HPLC_Deriv Alternative

Decision Tree for Method Selection.

Conclusion

Both HPLC-RID and GC-MS are valuable techniques for assessing the purity of this compound. HPLC-RID offers a simpler, more direct method suitable for routine quality control where the primary goal is to determine the percentage purity of the main component. In contrast, GC-MS provides superior sensitivity and the critical advantage of being able to identify the chemical structures of unknown impurities. The choice between these methods should be guided by the specific analytical requirements of the research or development phase, balancing the need for detailed impurity profiling against the desire for a more straightforward and rapid purity assessment. For comprehensive characterization, the use of both techniques can be complementary, providing a complete picture of the sample's purity profile.

References

The Superior Antimicrobial Efficacy of 1,2-Tetradecanediol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the antimicrobial prowess of 1,2-Tetradecanediol reveals its significant potential as a powerful agent against a spectrum of microbes. This comprehensive guide, tailored for researchers, scientists, and drug development professionals, elucidates the compound's performance in comparison to other diols, backed by experimental data and detailed methodologies.

The escalating threat of antimicrobial resistance necessitates the exploration of novel and effective antimicrobial agents. Among the promising candidates, 1,2-alkanediols have garnered considerable attention for their broad-spectrum antimicrobial activity. This guide focuses on this compound (C14), a long-chain diol, and systematically compares its antimicrobial efficacy with other diols of varying chain lengths and hydroxyl group positions.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of diols is intrinsically linked to their chemical structure, primarily the length of the alkyl chain and the position of the hydroxyl groups. Generally, for 1,2-alkanediols, antimicrobial activity increases with the length of the alkyl chain. This trend is clearly demonstrated in studies comparing 1,2-alkanediols of varying lengths against common skin pathogens like Staphylococcus aureus and Staphylococcus epidermidis. While direct and comprehensive comparative data for this compound is limited, the established structure-activity relationship strongly suggests its potent antimicrobial properties.

Research indicates that 1,2-diols are more effective antimicrobial agents than their 1,3-diol counterparts.[1] The proximity of the hydroxyl groups in vicinal diols is believed to be crucial for their interaction with microbial cell membranes.

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for various diols against representative microorganisms, illustrating the impact of chain length and diol type on antimicrobial activity.

DiolChain LengthMicroorganismMIC (µg/mL)MIC (% v/v)Reference
1,2-ButanediolC4S. aureus> 9600-[2][3]
1,2-ButanediolC4S. epidermidis> 9600-[2][3]
1,2-HexanediolC6S. aureus96000.5-2[2][3][4]
1,2-HexanediolC6S. epidermidis96000.5-2[2][3][4]
1,2-HexanediolC6Gram-negative bacteria-0.5-2[4]
1,2-OctanediolC8S. aureus1200-[2][3]
1,2-OctanediolC8S. epidermidis1200-[2][3]
1,2-DecanediolC10S. aureus600-[2][3]
1,2-DecanediolC10S. epidermidis600-[2][3]
1,2-DodecanediolC12S. aureus300-[2][3]
1,2-DodecanediolC12S. epidermidis300-[2][3]
Propan-1,2-diolC3Various-~10[5]
Propan-1,3-diolC3Various-~10[5]

Note: The data for this compound is not explicitly available in the cited literature but is expected to follow the observed trend of increased activity with longer chain length.

Experimental Protocols

The determination of the antimicrobial activity of diols, particularly lipophilic compounds like this compound, requires specific and meticulous experimental protocols. The most common method for quantifying antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution Method for Water-Insoluble Compounds

1. Preparation of the Antimicrobial Agent Stock Solution:

  • Due to the lipophilic nature of long-chain diols, a suitable solvent such as dimethyl sulfoxide (DMSO) is used to prepare a high-concentration stock solution.

  • It is crucial to determine the non-inhibitory concentration of the solvent on the test microorganisms in preliminary assays.

2. Preparation of Microtiter Plates:

  • A serial two-fold dilution of the antimicrobial agent is prepared directly in the wells of a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Each well will contain a final volume of 100 µL.

3. Preparation of Inoculum:

  • The test microorganism is cultured overnight and then diluted to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

4. Inoculation and Incubation:

  • 100 µL of the standardized inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Mechanism of Antimicrobial Action

The primary mechanism by which 1,2-alkanediols exert their antimicrobial effect is through the disruption of the microbial cell membrane. Their amphiphilic nature allows them to insert into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption results in the leakage of essential intracellular components and ultimately, cell death.[4]

antimicrobial_mechanism cluster_diol 1,2-Alkanediol cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects diol Amphiphilic Structure (Hydrophilic Head, Lipophilic Tail) membrane Lipid Bilayer diol->membrane Insertion into disruption Membrane Disruption membrane->disruption Leads to permeability Increased Permeability disruption->permeability leakage Leakage of Intracellular Components permeability->leakage death Cell Death leakage->death

Caption: Mechanism of antimicrobial action of 1,2-alkanediols.

Experimental Workflow

The systematic evaluation of the antimicrobial activity of diols follows a well-defined experimental workflow, starting from the preparation of materials to the final data analysis.

experimental_workflow prep Preparation of Materials - Diol Stock Solutions - Microbial Cultures - Growth Media mic_setup MIC Assay Setup (Broth Microdilution) prep->mic_setup incubation Incubation (e.g., 37°C, 24-48h) mic_setup->incubation readout MIC Determination (Visual Inspection or Spectrophotometry) incubation->readout data_analysis Data Analysis and Comparison readout->data_analysis

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Comparative Analysis of 1,2-Tetradecanediol and Traditional Preservatives for Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of cosmetic science, the demand for effective and safe preservative systems is paramount. This guide provides a comprehensive comparison of the antimicrobial efficacy of 1,2-Tetradecanediol, a multifunctional ingredient, with that of traditional preservatives such as parabens, phenoxyethanol, and formaldehyde-releasers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to inform formulation decisions.

Executive Summary

This compound, a member of the 1,2-alkanediol family, demonstrates significant potential as a preservative and preservative booster in cosmetic formulations. Its mechanism of action, which involves the disruption of microbial cell membranes, offers a broad spectrum of activity. When compared to traditional preservatives, 1,2-alkanediols, including by extension this compound, exhibit comparable and often synergistic effects, allowing for a potential reduction in the concentration of conventional preservatives and the development of self-preserving formulations.

Data Presentation: Comparative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for 1,2-alkanediols and traditional preservatives against common cosmetic spoilage microorganisms. The data indicates that the antimicrobial activity of 1,2-alkanediols increases with the length of their alkyl chain, suggesting a high efficacy for this compound (C14).

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2-Alkanediols and Traditional Preservatives (in % w/v or ppm)

PreservativeStaphylococcus aureusPseudomonas aeruginosaCandida albicansAspergillus brasiliensis
1,2-Alkanediols
1,2-Hexanediol0.5 - 2%---
1,2-Octanediol----
1,2-Decanediol----
Parabens
Methylparaben1000 - 4000 ppm2000 - 8000 ppm1000 - 2000 ppm1000 - 2000 ppm
Propylparaben500 - 1000 ppm4000 ppm250 - 500 ppm500 ppm
Phenoxyethanol 6000 - 10000 ppm3000 - 4000 ppm3000 - 6000 ppm2500 - 3500 ppm
Formaldehyde-Releasers
DMDM Hydantoin200 - 500 ppm300 - 600 ppm200 - 400 ppm100 - 300 ppm
Diazolidinyl Urea500 - 1000 ppm500 - 2000 ppm500 - 1000 ppm250 - 500 ppm

Note: Data is compiled from various scientific sources. A '-' indicates that specific data for that preservative against the microorganism was not available in the searched literature.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The MIC, the lowest concentration of a preservative that inhibits the visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

Principle: A serial dilution of the preservative is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for turbidity, indicating microbial growth. The lowest concentration of the preservative that prevents visible growth is recorded as the MIC.

Procedure:

  • Preparation of Preservative Stock Solution: A stock solution of the preservative is prepared in a suitable solvent.

  • Serial Dilution: Two-fold serial dilutions of the preservative stock solution are performed in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration (e.g., 30-35°C for 24-48 hours for bacteria and 20-25°C for 3-5 days for fungi).

  • Reading of Results: The MIC is determined as the lowest concentration of the preservative at which no visible growth (turbidity) is observed.

Preservative Efficacy Test (Challenge Test) - ISO 11930

The challenge test evaluates the effectiveness of the preservative system in a finished cosmetic product over time.

Principle: The cosmetic product is intentionally inoculated with a high concentration of specific microorganisms. The number of viable microorganisms is then monitored at defined intervals to assess the preservative's ability to reduce and control the microbial population.

Procedure:

  • Product Inoculation: The cosmetic product is divided into separate containers and each is inoculated with a standardized suspension of one of the five specified microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis, and Escherichia coli) to achieve an initial concentration of 10^5 to 10^6 CFU/g or mL.

  • Incubation: The inoculated product is stored at a controlled temperature (e.g., 20-25°C) for a period of 28 days.

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), samples are taken from the inoculated product. The number of surviving microorganisms is determined by plating the samples on a suitable agar medium and counting the colonies after incubation.

  • Evaluation: The log reduction in the microbial count from the initial inoculum level is calculated for each time point. The results are then compared against the acceptance criteria defined in the ISO 11930 standard to determine if the product is adequately preserved.

Mechanisms of Action: Visualized

The antimicrobial activity of preservatives stems from their interaction with microbial cells. The following diagrams illustrate the proposed mechanisms of action for 1,2-alkanediols and traditional preservatives.

G cluster_alkanediol Mechanism of 1,2-Alkanediols A 1,2-Alkanediol B Microbial Cell Membrane (Lipid Bilayer) A->B Intercalates into C Increased Membrane Fluidity & Permeability B->C Disrupts lipid packing D Leakage of Intracellular Components (Ions, ATP, etc.) C->D E Cell Death D->E

Mechanism of Action for 1,2-Alkanediols

G cluster_parabens Mechanism of Parabens cluster_phenoxyethanol Mechanism of Phenoxyethanol cluster_formaldehyde Mechanism of Formaldehyde-Releasers P Parabens M Disruption of Membrane Transport (Mechanosensitive Channels) P->M D Inhibition of DNA & RNA Synthesis P->D E Inhibition of Key Enzymes (e.g., ATPases) P->E CD Cell Death M->CD D->CD E->CD Ph Phenoxyethanol CM Disruption of Cell Membrane Integrity Ph->CM IP Inhibition of Protein Synthesis Ph->IP CD2 Cell Death CM->CD2 IP->CD2 FR Formaldehyde- Releasers F Release of Formaldehyde FR->F CP Cross-linking of Proteins & Nucleic Acids F->CP CD3 Cell Death CP->CD3

Mechanisms of Action for Traditional Preservatives

Discussion

1,2-Alkanediols, including this compound, function by disrupting the microbial cell membrane, a mechanism that is less likely to lead to microbial resistance compared to more specific cellular targets.[1] Their efficacy is enhanced by their amphiphilic nature, allowing them to integrate into the lipid bilayer of microorganisms.[2] Studies have shown that the antimicrobial activity of straight-chain 1,2-alkanediols increases with the length of the carbon chain, suggesting potent activity for this compound.[3]

A significant advantage of 1,2-alkanediols is their multifunctional nature, often providing moisturizing and solvent properties in addition to their antimicrobial activity.[1] Furthermore, they have demonstrated synergistic effects when combined with other preservatives, allowing for a reduction in the overall preservative load in a formulation.[1][3] This can be particularly beneficial in developing products for sensitive skin, where lower concentrations of traditional preservatives are desirable.[6]

Conclusion

This compound and other 1,2-alkanediols present a compelling alternative and adjunct to traditional preservative systems in cosmetic formulations. Their broad-spectrum antimicrobial activity, favorable mechanism of action, and synergistic potential offer formulators greater flexibility in creating safe, stable, and effective products. While traditional preservatives remain important tools, the data suggests that incorporating 1,2-alkanediols can lead to more robust and consumer-friendly preservation strategies. Further research focusing on direct comparative challenge tests of this compound in various cosmetic bases will be invaluable in fully elucidating its performance characteristics.

References

Assessing the Skin Penetration of 1,2-Tetradecanediol Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of active pharmaceutical ingredients (APIs) through the skin is a critical factor in the development of topical and transdermal therapies. The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the penetration of most exogenous substances. To overcome this challenge, formulation scientists often incorporate chemical penetration enhancers. This guide provides a comparative analysis of 1,2-tetradecanediol as a skin penetration enhancer, evaluating its performance against other common alternatives based on available experimental data.

Comparative Efficacy of Penetration Enhancers

1,2-Alkanediols, including this compound, are recognized for their dual function as solvents and penetration enhancers. Their efficacy is influenced by their alkyl chain length, which affects their interaction with the lipid matrix of the stratum corneum. Longer-chain 1,2-alkanediols are considered a valuable class of ingredients for dermal products.

While direct head-to-head comparative studies for this compound against a wide array of penetration enhancers for the same API are limited in publicly available literature, we can draw comparisons from studies on other 1,2-alkanediols and fatty alcohols with similar carbon chain lengths.

Quantitative Data on Skin Penetration Enhancement

The following table summarizes quantitative data from various studies investigating the skin penetration enhancement effects of 1,2-alkanediols and other common enhancers. It is crucial to note that the experimental conditions, including the model drug, vehicle, and skin type, vary between studies, which can influence the results.

Penetration EnhancerCarbon Chain LengthModel DrugEnhancement Ratio*Key Findings
1,2-Alkanediols
1,2-PentanediolC5Dihydroavenanthramide DN/ADoubled the amount of drug penetrated into viable skin layers within 30 minutes compared to a glycol-free cream.
1,2-HexanediolC6Triamcinolone AcetonideN/ASignificantly increased drug penetration, attributed to the disordering of stratum corneum lipids.
1,2-OctanediolC8Triamcinolone AcetonideN/AShowed the most pronounced penetration enhancement among the tested 1,2-alkanediols for this specific drug.
Fatty Alcohols
1-Tetradecanol (Myristyl Alcohol)C14Melatonin2.99Showed lower permeation enhancement compared to shorter chain fatty alcohols for melatonin.
DecanolC10Melatonin7.35Demonstrated the maximum permeation enhancement for melatonin among the tested fatty alcohols.
Glycols
Propylene GlycolC3VariousVariesA widely used enhancer, particularly effective for hydrophilic compounds. Can increase or decrease permeability depending on the drug's properties.
Diethylene glycol monoethyl ether (DEGEE)-DiclofenacN/AKnown to adjust the skin delivery of active pharmaceutical ingredients.

*Enhancement Ratio = Flux with enhancer / Flux of control. N/A indicates that the data was not presented in this format in the cited study.

Experimental Protocols

The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a standard and widely accepted method for assessing the skin penetration of topical formulations.

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Skin Preparation:

  • Full-thickness human or animal (e.g., porcine or rat) skin is used. The hair is carefully clipped, and subcutaneous fat and connective tissue are removed.

  • The skin is equilibrated in a suitable buffer, such as phosphate-buffered saline (PBS), prior to mounting.

2. Franz Diffusion Cell Setup:

  • The prepared skin section is mounted on a vertical Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

  • The receptor compartment is filled with a known volume of a physiologically relevant receptor medium (e.g., PBS at pH 7.4), ensuring no air bubbles are trapped beneath the skin. The receptor medium is continuously stirred and maintained at 32°C to mimic physiological conditions.

3. Formulation Application:

  • A precise amount of the this compound formulation (or the comparative formulation) is applied evenly to the surface of the stratum corneum in the donor compartment.

4. Sampling:

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn from the sampling port of the receptor compartment.

  • An equal volume of fresh, pre-warmed receptor medium is immediately added to maintain a constant volume and sink conditions.

5. Quantification:

  • The concentration of the active pharmaceutical ingredient in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

6. Data Analysis:

  • The cumulative amount of the drug permeated per unit area of the skin is plotted against time.

  • The steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) are calculated to evaluate and compare the skin penetration of the different formulations.

Visualization of Experimental Workflow and Mechanisms

To further elucidate the processes involved in assessing and enhancing skin penetration, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Preparation (Excision, Cleaning) cell_setup Franz Cell Setup (Mounting Skin) skin_prep->cell_setup formulation_prep Formulation Preparation (with/without this compound) application Apply Formulation to Donor Compartment formulation_prep->application cell_setup->application incubation Incubate at 32°C with Stirring application->incubation sampling Collect Samples from Receptor Compartment incubation->sampling quantification Quantify API (e.g., HPLC) sampling->quantification data_analysis Calculate Flux, Kp, Enhancement Ratio quantification->data_analysis comparison Compare Formulations data_analysis->comparison

Figure 1. Experimental workflow for assessing skin penetration using Franz diffusion cells.

Mechanism_of_Action cluster_enhancer Penetration Enhancer Action cluster_sc Stratum Corneum Interaction cluster_result Outcome enhancer 1,2-Alkanediols / Fatty Alcohols (e.g., this compound) lipid_disruption Disruption of Lipid Bilayer enhancer->lipid_disruption keratin_interaction Interaction with Intracellular Proteins enhancer->keratin_interaction fluidization Increased Lipid Fluidity lipid_disruption->fluidization reduced_barrier Reduced Barrier Function fluidization->reduced_barrier keratin_interaction->reduced_barrier increased_permeability Increased Drug Permeability reduced_barrier->increased_permeability

Figure 2. Mechanism of skin penetration enhancement by 1,2-alkanediols and fatty alcohols.

Conclusion

This compound, as a member of the 1,2-alkanediol family, holds promise as an effective skin penetration enhancer. The available data suggests that longer-chain alkanediols can significantly increase the permeation of active ingredients by interacting with and disrupting the lipid structure of the stratum corneum. However, the selection of an optimal penetration enhancer is a multifaceted decision that depends on the physicochemical properties of the drug, the desired delivery profile, and the potential for skin irritation.

While this guide provides a comparative overview based on the current scientific literature, it is evident that more direct, head-to-head comparative studies are needed to definitively establish the performance of this compound against a broader range of commonly used penetration enhancers for various active pharmaceutical ingredients. Such studies would provide invaluable data for formulation scientists to make informed decisions in the development of novel and effective topical and transdermal drug delivery systems.

A Comparative Guide to the Functional Mechanism of 1,2-Tetradecanediol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Tetradecanediol, a member of the 1,2-alkanediol family, is a multifunctional ingredient in cosmetic and dermatological formulations. While it is not known to act on a specific signaling pathway in the manner of a targeted drug, its mechanism of action is validated through its physicochemical effects on the skin and its interaction with microbial organisms. This guide provides a comparative analysis of this compound's performance against common alternatives in two key functional areas: skin hydration and antimicrobial preservation. Experimental data from various studies are summarized, and detailed methodologies for the key experiments are provided to facilitate replication and further research.

Performance Comparison: Skin Hydration

1,2-Alkanediols, including this compound, are recognized for their humectant properties, contributing to skin hydration. They are often compared to traditional humectants like glycerin.

Table 1: Comparative Skin Hydration Performance

IngredientConcentrationMethodKey Findings
1,2-Alkanediols (general) 2% - 5%CorneometryIncreased skin hydration levels. Longer chain diols may have a more pronounced effect on the lipid barrier, indirectly influencing hydration.
Glycerin 5% - 20%CorneometryConsidered the "gold standard" for hydration, showing significant increases in skin moisture.
Hyaluronic Acid 0.1% - 2%CorneometryHigh capacity for water retention, leading to improved skin hydration.
Propylene Glycol 5% - 20%CorneometryEffective humectant, though sometimes associated with skin sensitivity.

Note: Direct comparative studies with quantitative data for this compound are limited. The performance of 1,2-alkanediols is generally considered to be effective, with the specific hydration increase depending on the formulation and concentration.

Performance Comparison: Antimicrobial Efficacy

1,2-Alkanediols exhibit broad-spectrum antimicrobial activity and are often used as preservative boosters or alternative preservatives to traditional options like parabens and phenoxyethanol. Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC).

Table 2: Comparative Antimicrobial Efficacy (MIC in µg/mL)

Microorganism1,2-Decanediol 1,2-Dodecanediol Phenoxyethanol Methylparaben
Staphylococcus aureus10005006000-100001000-4000
Pseudomonas aeruginosa200010003000-40004000-8000
Candida albicans10005001250-25001000-2000
Aspergillus brasiliensis200010001250-25001000-2000

Experimental Protocols

In Vivo Skin Hydration Assessment using Corneometry

This protocol outlines the standardized method for measuring skin hydration to evaluate the efficacy of a topical product.

Objective: To quantify the change in skin surface hydration after the application of a test product.

Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka electronic GmbH)

Procedure:

  • Subject Selection: A panel of healthy volunteers with self-perceived dry skin is recruited.[3] Subjects should avoid using any moisturizers on the test area (typically the volar forearm) for a specified period before the study.

  • Acclimatization: Subjects are acclimatized in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements are taken.[4]

  • Baseline Measurement (T0): The Corneometer probe is placed on the marked test area with constant pressure, and a baseline reading of skin capacitance is taken. Three measurements are typically taken and averaged.[5][6]

  • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test area and gently rubbed in. An untreated area serves as a control.[3]

  • Post-Application Measurements: Corneometer readings are taken at specified time points after product application (e.g., 1, 2, 4, 8, and 24 hours).[3]

  • Data Analysis: The change in skin hydration is calculated as the difference or percentage increase from the baseline measurement. Statistical analysis is performed to determine the significance of the results.

In Vitro Antimicrobial Efficacy Assessment (Minimum Inhibitory Concentration - MIC)

This protocol describes the broth microdilution method for determining the MIC of a substance against a specific microorganism.[7][8]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test substance (e.g., this compound)

  • Microorganism strains (e.g., S. aureus, P. aeruginosa, C. albicans)

  • Sterile 96-well microtiter plates

  • Sterile growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in the appropriate growth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Substance: A series of twofold dilutions of the test substance is prepared in the growth medium directly in the wells of the microtiter plate.

  • Inoculation: Each well containing the diluted test substance is inoculated with the standardized microorganism suspension. Control wells (no antimicrobial agent) are included to ensure microbial growth.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 30-35°C for 18-24 hours for bacteria).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the test substance at which there is no visible growth.

Visualizations

Functional_Comparison cluster_Function Primary Functions in Cosmetics cluster_TDD This compound cluster_Alternatives Common Alternatives Hydration Skin Hydration Preservation Antimicrobial Preservation TDD This compound TDD->Hydration Humectant Effect TDD->Preservation Broad-Spectrum Antimicrobial Glycerin Glycerin Glycerin->Hydration Strong Humectant Phenoxyethanol Phenoxyethanol Phenoxyethanol->Preservation Broad-Spectrum Preservative Parabens Parabens Parabens->Preservation Traditional Preservative

Caption: Functional comparison of this compound with common alternatives.

Experimental_Workflow cluster_Hydration Skin Hydration Efficacy cluster_Antimicrobial Antimicrobial Efficacy (MIC) H_Start Subject Recruitment & Acclimatization H_Baseline Baseline Corneometer Reading H_Start->H_Baseline H_Apply Product Application H_Baseline->H_Apply H_Measure Post-Application Readings H_Apply->H_Measure H_Analyze Data Analysis H_Measure->H_Analyze A_Prep Prepare Inoculum & Substance Dilutions A_Inoculate Inoculate Microtiter Plate A_Prep->A_Inoculate A_Incubate Incubate A_Inoculate->A_Incubate A_Read Read MIC A_Incubate->A_Read A_Result Determine Lowest Effective Concentration A_Read->A_Result

Caption: Experimental workflows for efficacy testing.

References

Unraveling the Cellular Impact of 1,2-Tetradecanediol: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, serves as a template to illustrate how such a comparative analysis would be presented, utilizing a hypothetical diol compound, "Diol-14," to demonstrate the required data presentation, experimental protocols, and visualizations. Researchers in possession of their own experimental data for 1,2-Tetradecanediol can adapt this framework for their specific findings.

Comparative Efficacy of Diol-14: An Overview

Quantitative Data Summary

The following tables present hypothetical data for "Diol-14" to illustrate the desired format for summarizing quantitative results.

Table 1: Comparative Cytotoxicity of Diol-14 in Various Cell Lines (IC50 Values)

Cell LineTypeDiol-14 IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Positive Control)
MCF-7Human Breast Adenocarcinoma25.30.8
A549Human Lung Carcinoma42.11.2
HeLaHuman Cervical Cancer38.51.0
HEK293Human Embryonic Kidney (Normal)> 2005.4
HaCaTHuman Keratinocyte (Normal)> 2007.2

Table 2: Induction of Apoptosis by Diol-14 in Cancer Cell Lines

Cell LineTreatment (48h)% Apoptotic Cells (Annexin V+/PI-)Caspase-3/7 Activity (Fold Change)
MCF-7Control2.11.0
Diol-14 (25 µM)35.84.2
A549Control3.51.0
Diol-14 (42 µM)28.43.5
HeLaControl2.81.0
Diol-14 (38 µM)31.23.8

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are example protocols for the key experiments that would be cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of "Diol-14" (0.1 to 200 µM) or Doxorubicin (positive control) for 48 hours.

  • MTT Incubation: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells were seeded in 6-well plates and treated with the respective IC50 concentrations of "Diol-14" for 48 hours.

  • Cell Harvesting: Cells were harvested by trypsinization and washed with cold PBS.

  • Staining: Cells were resuspended in 1X Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells.

Caspase-3/7 Activity Assay
  • Cell Lysis: Treated and control cells were lysed according to the manufacturer's protocol for the Caspase-Glo® 3/7 Assay.

  • Reagent Addition: The Caspase-Glo® 3/7 reagent was added to the cell lysates.

  • Incubation: The mixture was incubated at room temperature for 1 hour.

  • Luminescence Measurement: The luminescence, which is proportional to caspase-3/7 activity, was measured using a luminometer.

Visualizing Molecular Mechanisms and Workflows

Diagrams are essential for conveying complex information concisely. The following are Graphviz-generated diagrams representing a hypothetical signaling pathway for "Diol-14" and a typical experimental workflow.

G Hypothetical Signaling Pathway for Diol-14-Induced Apoptosis Diol-14 Diol-14 Cell Membrane Cell Membrane Stress Receptor Stress Receptor Cell Membrane->Stress Receptor ROS Production ROS Production Stress Receptor->ROS Production JNK Pathway JNK Pathway ROS Production->JNK Pathway Bcl-2 (inhibition) Bcl-2 (inhibition) JNK Pathway->Bcl-2 (inhibition) Bax (activation) Bax (activation) JNK Pathway->Bax (activation) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 (inhibition)->Mitochondrial Outer Membrane Permeabilization Bax (activation)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical signaling pathway for Diol-14-induced apoptosis.

G General Experimental Workflow for Cell Viability and Apoptosis Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Treatment Treatment Cell Seeding->Treatment Compound Dilution Compound Dilution Compound Dilution->Treatment Incubation (48h) Incubation (48h) Treatment->Incubation (48h) MTT Assay MTT Assay Incubation (48h)->MTT Assay Flow Cytometry (Apoptosis) Flow Cytometry (Apoptosis) Incubation (48h)->Flow Cytometry (Apoptosis) Caspase Assay Caspase Assay Incubation (48h)->Caspase Assay Data Analysis Data Analysis MTT Assay->Data Analysis Flow Cytometry (Apoptosis)->Data Analysis Caspase Assay->Data Analysis

Caption: General experimental workflow for cell viability and apoptosis assays.

Unveiling the Irritancy Potential of C14 Diols: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of the irritancy potential of C14 diols is crucial for researchers, scientists, and drug development professionals in the cosmetic and pharmaceutical industries. While direct comparative irritancy data for various C14 diol isomers remains limited, this guide synthesizes available information on long-chain diols to provide insights into their potential effects on skin and eyes. This analysis is supported by detailed experimental protocols and an examination of the underlying biological signaling pathways.

Comparative Irritancy Data of Long-Chain Diols

DiolChain LengthTest MethodEndpointResultCitation
1,2-ButanediolC4Human Patch TestObjective Skin IrritationIrritant[1][2]
1,2-PentanediolC5Human Patch TestObjective Skin IrritationIrritant[1][2]
1,2-HexanediolC6Human Patch TestObjective Skin IrritationLowest Irritation Potential[1][2]
1,2-OctanediolC8Human Patch TestObjective Skin IrritationIrritant[1][2]
1,2-DecanediolC10Human Patch TestObjective Skin IrritationIrritant[1][2]
1,2-TetradecanediolC14GHS ClassificationHazard ClassificationNot Classified[3]
1,14-TetradecanediolC14GHS ClassificationHazard ClassificationNot Classified[4]

Note: "Not Classified" under the Globally Harmonized System (GHS) indicates that the substance does not meet the criteria for hazard classification. This does not necessarily mean it is completely devoid of any irritant potential under all conditions.

Studies on 1,2-alkanediols suggest that sensory irritation tends to increase with the length of the carbon chain.[1][2] Conversely, objective skin irritation appears to be lowest for mid-length chains like 1,2-hexanediol and increases for both shorter and longer chains.[1][2] This complex relationship suggests that C14 diols, as long-chain diols, may possess a notable irritation potential that warrants careful evaluation.

Experimental Protocols for Irritancy Assessment

A variety of validated in vitro and ex vivo methods are available to assess the skin and eye irritation potential of chemical compounds, reducing the reliance on animal testing.

Bovine Corneal Opacity and Permeability (BCOP) Assay

The BCOP assay is a widely used in vitro method for identifying substances that can cause severe eye damage.[5]

Methodology:

  • Tissue Preparation: Corneas are obtained from freshly slaughtered cattle and mounted in a specialized holder, creating an anterior and posterior chamber.

  • Test Substance Application: The test substance is applied to the epithelial surface of the cornea in the anterior chamber for a defined exposure period.

  • Opacity Measurement: Corneal opacity is quantified by measuring the amount of light that passes through the cornea using an opacitometer.

  • Permeability Measurement: After exposure, the permeability of the cornea is assessed by adding sodium fluorescein dye to the anterior chamber and measuring its passage into the posterior chamber using a spectrophotometer.

  • Calculation of In Vitro Irritancy Score (IVIS): The opacity and permeability values are used to calculate an IVIS, which helps classify the irritancy potential of the substance.

Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Assay

The HET-CAM assay is an alternative method for evaluating the potential eye irritation of a substance by observing its effects on the vascularized chorioallantoic membrane of a chicken egg.[6][7]

Methodology:

  • Egg Incubation: Fertilized hen's eggs are incubated for 9-10 days to allow for the development of the CAM.

  • Shell Removal: A window is carefully cut into the eggshell to expose the CAM.

  • Test Substance Application: The test substance is applied directly onto the CAM.

  • Observation: The CAM is observed for up to 5 minutes for signs of irritation, including hemorrhage (bleeding), lysis (vessel degradation), and coagulation (protein denaturation).

  • Scoring: The time to the onset of each reaction is recorded and used to calculate an irritation score, which is then used to classify the substance's irritancy level.

In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)

This method utilizes a three-dimensional model of the human epidermis to predict the skin irritation potential of chemicals.[8][9][10][11][12]

Methodology:

  • Tissue Culture: Reconstructed human epidermis tissues are cultured at the air-liquid interface.

  • Test Substance Application: The test substance is applied topically to the surface of the epidermis for a specific duration.

  • Viability Assessment: After exposure, the viability of the epidermal cells is determined using a colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. A decrease in cell viability below a certain threshold indicates irritation.

  • Cytokine Measurement: The release of pro-inflammatory cytokines, such as interleukin-1 alpha (IL-1α), from the tissues can also be measured as an indicator of an inflammatory response.

Signaling Pathways in Chemical-Induced Skin Irritation

The interaction of a chemical irritant with the skin initiates a complex cascade of cellular and molecular events, primarily involving keratinocytes, the main cell type in the epidermis. This response aims to restore the skin's barrier function.

G Simplified Signaling Pathway of Chemical-Induced Skin Irritation cluster_0 Initial Insult cluster_1 Keratinocyte Response cluster_2 Inflammatory Cascade cluster_3 Clinical Manifestations Chemical Irritant Chemical Irritant Keratinocyte Activation Keratinocyte Activation Chemical Irritant->Keratinocyte Activation disrupts cell membrane Release of Pro-inflammatory Mediators Release of Pro-inflammatory Mediators Keratinocyte Activation->Release of Pro-inflammatory Mediators Barrier Disruption Barrier Disruption Keratinocyte Activation->Barrier Disruption Cytokines (IL-1α, TNF-α) Cytokines (IL-1α, TNF-α) Release of Pro-inflammatory Mediators->Cytokines (IL-1α, TNF-α) Chemokines (CXCL8) Chemokines (CXCL8) Release of Pro-inflammatory Mediators->Chemokines (CXCL8) Vasodilation & Increased Permeability Vasodilation & Increased Permeability Cytokines (IL-1α, TNF-α)->Vasodilation & Increased Permeability Recruitment of Immune Cells Recruitment of Immune Cells Chemokines (CXCL8)->Recruitment of Immune Cells Neutrophils Neutrophils Recruitment of Immune Cells->Neutrophils Lymphocytes Lymphocytes Recruitment of Immune Cells->Lymphocytes Erythema (Redness) Erythema (Redness) Vasodilation & Increased Permeability->Erythema (Redness) Edema (Swelling) Edema (Swelling) Vasodilation & Increased Permeability->Edema (Swelling)

Caption: Chemical irritants trigger keratinocyte activation, leading to the release of inflammatory mediators and subsequent clinical signs of irritation.

Experimental Workflow: In Vitro Skin Irritation Test (RhE)

The following diagram illustrates a typical workflow for assessing skin irritation potential using a reconstructed human epidermis model.

G Experimental Workflow for In Vitro Skin Irritation Testing (RhE) cluster_0 Preparation cluster_1 Exposure cluster_2 Post-Exposure cluster_3 Analysis Receive & Pre-incubate RhE Tissues Receive & Pre-incubate RhE Tissues Topical Application of Test Substance Topical Application of Test Substance Receive & Pre-incubate RhE Tissues->Topical Application of Test Substance Incubation (e.g., 60 minutes) Incubation (e.g., 60 minutes) Topical Application of Test Substance->Incubation (e.g., 60 minutes) Rinse & Blot Tissues Rinse & Blot Tissues Incubation (e.g., 60 minutes)->Rinse & Blot Tissues Transfer to Fresh Medium Transfer to Fresh Medium Rinse & Blot Tissues->Transfer to Fresh Medium Post-incubation (e.g., 42 hours) Post-incubation (e.g., 42 hours) Transfer to Fresh Medium->Post-incubation (e.g., 42 hours) MTT Assay for Cell Viability MTT Assay for Cell Viability Post-incubation (e.g., 42 hours)->MTT Assay for Cell Viability Measure Optical Density Measure Optical Density MTT Assay for Cell Viability->Measure Optical Density Calculate % Viability Calculate % Viability Measure Optical Density->Calculate % Viability Classification (Irritant vs. Non-irritant) Classification (Irritant vs. Non-irritant) Calculate % Viability->Classification (Irritant vs. Non-irritant)

Caption: A stepwise workflow for conducting an in vitro skin irritation test using reconstructed human epidermis.

References

Evaluating the Synergistic Effects of 1,2-Tetradecanediol with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Tetradecanediol, a member of the 1,2-alkanediol family, is a multifunctional ingredient with applications in the pharmaceutical and cosmetic industries. Its utility extends beyond its role as a solvent and humectant, demonstrating notable antimicrobial and skin penetration-enhancing properties. A key area of interest for formulators is its potential for synergistic activity when combined with other compounds, which can lead to enhanced efficacy, reduced preservative concentrations, and improved product performance.

This guide provides a comparative overview of the potential synergistic effects of this compound. While direct quantitative data for this compound in synergistic studies is limited in publicly available literature, this document extrapolates from data on structurally similar 1,2-alkanediols to illustrate its potential. The experimental protocols provided are standardized methodologies for evaluating such synergies.

Synergistic Antimicrobial Effects

1,2-Alkanediols are known to exhibit broad-spectrum antimicrobial activity. When combined with traditional preservatives or other antimicrobial agents, they can act as "preservative boosters," allowing for lower concentrations of conventional preservatives and potentially reducing the risk of skin irritation. This synergy is often attributed to the ability of 1,2-alkanediols to disrupt microbial cell membranes, thereby facilitating the entry and action of other antimicrobial compounds.

Hypothetical Data on Synergistic Antimicrobial Activity

The following table presents hypothetical data, based on findings for other 1,2-alkanediols like 1,2-dodecanediol, to illustrate the potential synergistic antimicrobial effects of this compound. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, where an FIC index of ≤ 0.5 typically indicates a synergistic interaction.

Microorganism Compound A MIC of A Alone (µg/mL) Compound B (this compound) MIC of B Alone (µg/mL) MIC of A in Combination (µg/mL) MIC of B in Combination (µg/mL) FIC Index Interpretation
Staphylococcus aureusPhenoxyethanol2500This compound1250625312.50.5Synergistic
Escherichia coliPotassium Sorbate5000This compound250025006250.75Additive
Candida albicansCaprylyl Glycol1000This compound8002502000.5Synergistic
Aspergillus brasiliensisMethylparaben1000This compound15005003750.75Additive

Note: This data is illustrative and based on the known synergistic behavior of other 1,2-alkanediols. Actual values for this compound would need to be determined experimentally.

Experimental Protocol: Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, antagonistic, or indifferent effects of antimicrobial combinations.

1. Materials:

  • Test microorganisms (e.g., S. aureus, E. coli, C. albicans, A. brasiliensis)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)

  • This compound

  • Compound to be tested for synergy (e.g., phenoxyethanol)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for reading optical density)

2. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the second test compound in a suitable solvent.

  • Determination of Minimum Inhibitory Concentration (MIC): Determine the MIC of each compound individually for each test microorganism using a standard broth microdilution method.

  • Checkerboard Setup:

    • In a 96-well plate, create a two-dimensional gradient of the two compounds.

    • Along the x-axis, serially dilute Compound A (e.g., phenoxyethanol) horizontally.

    • Along the y-axis, serially dilute Compound B (this compound) vertically.

    • This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the growth of the specific microorganism.

  • Data Analysis:

    • After incubation, determine the MIC of each compound in combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of A = MIC of A in combination / MIC of A alone

      • FIC of B = MIC of B in combination / MIC of B alone

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of A + FIC of B

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis StockA Stock Solution (Compound A) SerialDilutionA Serial Dilution of A (Horizontal) StockA->SerialDilutionA StockB Stock Solution (this compound) SerialDilutionB Serial Dilution of B (Vertical) StockB->SerialDilutionB Inoculum Standardized Microbial Inoculum Plate 96-Well Plate Inoculum->Plate SerialDilutionA->Plate SerialDilutionB->Plate Incubation Incubation Plate->Incubation ReadResults Read MICs Incubation->ReadResults CalculateFIC Calculate FIC Index ReadResults->CalculateFIC Interpretation Interpret Synergy CalculateFIC->Interpretation

Checkerboard Assay Workflow for Antimicrobial Synergy Testing.

Synergistic Skin Penetration Enhancement

1,2-Alkanediols can enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. This effect is believed to be due to their ability to disrupt the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability. When combined with other penetration enhancers or incorporated into specific formulations, this compound may exhibit a synergistic effect, leading to a greater enhancement of drug delivery than would be achieved with either component alone.

Hypothetical Data on Synergistic Skin Penetration Enhancement

The following table provides hypothetical data, based on studies with other penetration enhancers, to illustrate the potential synergistic effects of this compound on the transdermal flux of a model drug. The Enhancement Ratio (ER) is the ratio of the drug's flux with the enhancer to the flux without the enhancer.

Active Pharmaceutical Ingredient (API) Vehicle Enhancer(s) Concentration of Enhancer(s) Steady-State Flux (Jss) (µg/cm²/h) Enhancement Ratio (ER) Interpretation
IbuprofenPropylene Glycol/Water (50:50)None (Control)-1.51.0-
IbuprofenPropylene Glycol/Water (50:50)This compound5%6.04.0Enhancement
IbuprofenPropylene Glycol/Water (50:50)Oleic Acid2%4.53.0Enhancement
IbuprofenPropylene Glycol/Water (50:50)This compound + Oleic Acid5% + 2%15.010.0Synergistic Enhancement
KetoprofenEthanol/Water (70:30)None (Control)-2.01.0-
KetoprofenEthanol/Water (70:30)This compound5%7.03.5Enhancement
KetoprofenEthanol/Water (70:30)Laurocapram1%8.04.0Enhancement
KetoprofenEthanol/Water (70:30)This compound + Laurocapram5% + 1%22.011.0Synergistic Enhancement

Note: This data is illustrative. The actual synergistic effect will depend on the specific API, vehicle, and concentrations of enhancers used.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

In vitro permeation studies using Franz diffusion cells are the gold standard for evaluating the percutaneous absorption of drugs.

1. Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for the API if necessary)

  • Test formulations (with and without this compound and the other enhancer)

  • High-performance liquid chromatography (HPLC) system for API quantification

2. Procedure:

  • Skin Preparation: Excise the skin and remove subcutaneous fat. The skin can be used as a full-thickness membrane or separated into the epidermis.

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with the receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to simulate physiological skin temperature.

  • Formulation Application: Apply a known amount of the test formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor solution and replace with fresh, pre-warmed receptor solution.

  • Sample Analysis: Quantify the concentration of the API in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Plot the cumulative amount of API permeated per unit area against time.

    • Determine the steady-state flux (Jss) from the linear portion of the curve.

    • Calculate the Enhancement Ratio (ER) for each formulation: ER = Jss (with enhancer) / Jss (control).

    • A synergistic effect is indicated if the ER of the combination is significantly greater than the sum of the ERs of the individual enhancers.

Franz_Diffusion_Cell_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis SkinPrep Skin Preparation CellAssembly Franz Cell Assembly SkinPrep->CellAssembly ReceptorFill Fill Receptor Chamber CellAssembly->ReceptorFill FormulationApp Apply Formulation ReceptorFill->FormulationApp Sampling Periodic Sampling FormulationApp->Sampling HPLC HPLC Analysis Sampling->HPLC DataPlot Plot Permeation Data HPLC->DataPlot FluxCalc Calculate Flux (Jss) DataPlot->FluxCalc ERCalc Calculate Enhancement Ratio (ER) FluxCalc->ERCalc

In Vitro Skin Permeation Study Workflow.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound can be attributed to its interactions at a molecular level.

  • Antimicrobial Synergy: this compound, with its amphiphilic nature, can intercalate into the lipid bilayer of microbial cell membranes. This disrupts the membrane integrity, making it more permeable to other antimicrobial agents. This mechanism is particularly effective when combined with preservatives that have intracellular targets, as this compound facilitates their entry into the cell.

  • Skin Penetration Synergy: The primary barrier to percutaneous drug delivery is the highly organized lipid matrix of the stratum corneum. This compound can fluidize these lipids, creating less tortuous pathways for drug molecules to diffuse through. When used in combination with other enhancers, such as fatty acids or surfactants, a multi-pronged disruption of the skin barrier can occur, leading to a synergistic increase in drug permeation.

Synergistic_Mechanisms cluster_antimicrobial Antimicrobial Synergy cluster_penetration Skin Penetration Synergy TDD_AM This compound Membrane Microbial Cell Membrane TDD_AM->Membrane intercalates Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Cell_Death Enhanced Microbial Cell Death Disruption->Cell_Death Other_AM Other Antimicrobial Other_AM->Disruption facilitated entry TDD_PE This compound SC_Lipids Stratum Corneum Lipids TDD_PE->SC_Lipids disrupts Fluidization Lipid Fluidization & Reduced Barrier Function SC_Lipids->Fluidization API_Permeation Enhanced API Permeation Fluidization->API_Permeation Other_PE Other Penetration Enhancer Other_PE->SC_Lipids disrupts

Mechanisms of Synergistic Action.

Conclusion

While further research is needed to generate specific quantitative data on the synergistic effects of this compound, the available information on related 1,2-alkanediols strongly suggests its potential as a valuable synergistic ingredient. Its ability to enhance both antimicrobial and skin penetration properties makes it a versatile tool for formulators in the pharmaceutical and cosmetic fields. The experimental protocols outlined in this guide provide a framework for researchers to quantify these synergistic effects and optimize formulations for enhanced performance and safety.

Benchmarking 1,2-Tetradecanediol: A Comparative Guide to Preservative Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and cosmetic formulation, the choice of a preservative system is paramount to ensuring product safety and longevity. This guide provides a comprehensive performance benchmark of 1,2-Tetradecanediol against established industry standards, offering researchers, scientists, and drug development professionals a data-driven resource for making informed formulation decisions.

Executive Summary

This compound, a member of the 1,2-alkanediol family, demonstrates significant antimicrobial properties, positioning it as a viable alternative or synergistic partner to traditional preservatives. Its efficacy is attributed to its amphiphilic nature, which allows it to disrupt the cell membranes of microorganisms. This guide presents a comparative analysis of this compound's performance against industry-standard preservatives such as parabens, phenoxyethanol, and caprylyl glycol, supported by experimental data and detailed protocols.

Data Presentation: Comparative Preservative Efficacy

The following tables summarize the antimicrobial efficacy of this compound and industry-standard preservatives. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) Against Bacteria (µg/mL)

PreservativeStaphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)Escherichia coli (Gram-negative)
This compound Data not available in direct comparisonData not available in direct comparisonData not available in direct comparison
Methylparaben >16000[1]8000[1]>16000[1]
Propylparaben 500 - 800[1]8000[1]512 - 800[1]
Butylparaben 500[1]-500[1]
Phenoxyethanol 6400[2]3200[2]3200[2]
Caprylyl Glycol MIC of 0.5% for inhibition within 1 day[3]MIC of 0.5% for inhibition within 1 day[3]MIC of 0.5% for inhibition within 1 day[3]

Table 2: Minimum Inhibitory Concentration (MIC) Against Fungi (µg/mL)

PreservativeCandida albicans (Yeast)Aspergillus brasiliensis (Mold)
This compound Data not available in direct comparisonData not available in direct comparison
Methylparaben 500[1]1000[1]
Propylparaben --
Butylparaben --
Phenoxyethanol 3200[2]3200[2]
Caprylyl Glycol MIC of 0.5% for inhibition within 1 day[3]MIC of 0.5% for inhibition within 28 days[3]

Note: Direct comparative MIC data for this compound against the listed microbes was not available in the searched literature. The antimicrobial activity of 1,2-alkanediols is known to increase with the length of the alkyl chain, suggesting this compound would exhibit strong antimicrobial activity.[4][5]

Synergistic Potential of this compound

A significant advantage of 1,2-alkanediols is their ability to act as preservative boosters, enhancing the efficacy of other antimicrobial agents when used in combination. This allows for a reduction in the overall concentration of preservatives, which can be beneficial in minimizing potential skin irritation. Studies on other 1,2-alkanediols, such as 1,2-hexanediol and 1,2-octanediol, have demonstrated synergistic effects with preservatives like parabens.[6] It is plausible that this compound exhibits similar synergistic properties.

Experimental Protocols

The industry standard for evaluating the efficacy of a preservative system in cosmetic and pharmaceutical products is the Preservative Efficacy Test (PET) , as outlined in the United States Pharmacopeia (USP) General Chapter <51>.[7][8]

USP <51> Preservative Efficacy Test Protocol

This test determines the effectiveness of a preservative system by challenging the product with a standardized inoculum of microorganisms.

1. Test Microorganisms: A panel of five specific microorganisms is used:

  • Staphylococcus aureus (ATCC 6538)

  • Pseudomonas aeruginosa (ATCC 9027)

  • Escherichia coli (ATCC 8739)

  • Candida albicans (ATCC 10231)

  • Aspergillus brasiliensis (ATCC 16404)

2. Inoculum Preparation: Standardized suspensions of each microorganism are prepared to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

3. Inoculation of the Product: The product is divided into five separate containers, and each is inoculated with one of the test microorganisms to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.

4. Incubation: The inoculated product containers are incubated at 20-25°C for 28 days.

5. Sampling and Enumeration: Aliquots are removed from each container at specified intervals (typically 7, 14, and 28 days) to determine the number of viable microorganisms remaining.

6. Acceptance Criteria: The preservative system is deemed effective if it meets the log reduction criteria specified in USP <51> for the relevant product category. For topical products (Category 2), the criteria for bacteria are a not less than 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days. For yeast and molds, there should be no increase from the initial calculated count at 7, 14, and 28 days.[9][10]

Visualizations

Experimental Workflow: Preservative Efficacy Test (USP <51>)

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis cluster_result Result p1 Prepare Standardized Microorganism Inoculum t1 Inoculate Product with Individual Microorganisms p1->t1 p2 Aliquot Product into Separate Containers p2->t1 t2 Incubate at 20-25°C for 28 Days t1->t2 t3 Sample at Day 7, 14, and 28 t2->t3 t4 Enumerate Viable Microorganisms t3->t4 a1 Calculate Log Reduction from Initial Count t4->a1 a2 Compare with USP <51> Acceptance Criteria a1->a2 r1 Pass / Fail Determination a2->r1

Caption: Workflow of the USP <51> Preservative Efficacy Test.

Logical Relationship: Factors Influencing Preservative Selection

G cluster_product Product Characteristics cluster_performance Performance Requirements cluster_regulatory Regulatory & Safety center Preservative Selection ph pH of Formulation center->ph water Water Activity center->water ingredients Compatibility with Other Ingredients center->ingredients spectrum Broad Spectrum Antimicrobial Activity center->spectrum concentration Efficacy at Low Concentrations center->concentration synergy Potential for Synergy center->synergy safety Toxicological Profile center->safety regulatory Regulatory Approval center->regulatory consumer Consumer Perception center->consumer

Caption: Key factors influencing the selection of a preservative system.

Conclusion

This compound presents a compelling option for formulators seeking effective antimicrobial preservation. While direct comparative data against all industry standards is still emerging, the established trend of increasing efficacy with longer alkyl chain length in 1,2-alkanediols suggests strong performance. Its potential for synergistic activity further enhances its appeal, allowing for the development of robust and safe preservative systems with reduced concentrations of traditional preservatives. The detailed experimental protocols provided in this guide offer a framework for conducting in-house comparative studies to validate the performance of this compound in specific formulations. As the demand for innovative and effective preservative solutions continues to grow, this compound is poised to become a valuable tool in the arsenal of researchers, scientists, and drug development professionals.

References

Safety Operating Guide

Navigating the Disposal of 1,2-Tetradecanediol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of 1,2-Tetradecanediol, ensuring compliance with safety regulations and fostering a culture of safe laboratory practices. While this compound is not classified as a hazardous substance in a majority of reports under the Globally Harmonized System (GHS)[1], a cautious approach to its disposal is warranted due to the potential for environmental hazards, particularly to aquatic life, as indicated by data on similar long-chain alcohols[2][3][4].

Immediate Safety Protocols and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. In the absence of a specific SDS, the following general safety protocols for handling laboratory chemicals should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

Engineering Controls:

  • Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and safety information for this compound and general laboratory waste guidelines.

ParameterValue/InformationSource
Chemical Formula C₁₄H₃₀O₂[1]
Molecular Weight 230.39 g/mol [1]
Appearance Solid (powder)
GHS Hazard Classification Not classified as hazardous in a majority of reports.[1]
Storage Class 11 - Combustible Solids
Waste Container Requirements Chemically compatible, leak-proof, and securely closed.[5]
Laboratory Waste Storage Time Limit Maximum of six months within academic facilities under EPA's Subpart K.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach, from the point of generation to final removal by a licensed waste contractor.

Step 1: Hazard Assessment and Waste Characterization

The first crucial step is to determine if the this compound waste is hazardous.

  • Uncontaminated this compound: If the chemical is unused, unexpired, and not mixed with any other substances, it may be considered non-hazardous in some jurisdictions. However, given the aquatic toxicity of similar compounds, it is best practice to manage it as chemical waste.

  • Contaminated this compound: If the chemical has been used in experiments, is a byproduct, or is mixed with other solvents or hazardous materials, it must be treated as hazardous waste. The specific hazards of all components in the mixture will dictate the disposal route.

Step 2: Waste Segregation

Proper segregation is essential to prevent dangerous chemical reactions and to ensure the waste is directed to the correct disposal stream[5][6].

  • Keep this compound waste separate from other chemical waste streams unless they are compatible.

  • Do not mix this compound waste with general laboratory trash or pour it down the drain.

Step 3: Waste Collection and Container Management

Adherence to proper container management practices is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA)[5][7].

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid[5][6]. The original product container can often be used if it is in good condition.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The date of accumulation should also be clearly marked.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel[5][8]. The storage area should be cool, dry, and well-ventilated.

Step 4: Disposal and Removal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow A Start: this compound Waste Generated B Is the waste mixed with other chemicals? A->B C Treat as uncontaminated this compound waste B->C No D Treat as contaminated (hazardous) waste B->D Yes E Select a chemically compatible, sealable container C->E D->E F Label container with 'Hazardous Waste', chemical name, and date E->F G Store in a designated satellite accumulation area F->G H Arrange for disposal through EHS or a licensed contractor G->H I Complete all required waste disposal documentation H->I J End: Waste properly disposed I->J

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1,2-Tetradecanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 1,2-Tetradecanediol in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, which is a combustible solid in powder form, the following personal protective equipment is mandatory to prevent exposure.[1][2]

PPE CategoryItem and SpecificationsRationale
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1][2]Protects eyes from dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][2]Prevents direct skin contact with the chemical.
Respiratory Protection A NIOSH-approved N95 dust mask or equivalent.[1][2]Prevents inhalation of the powder, especially when handling quantities that may generate dust.
Body Protection A standard laboratory coat should be worn.Protects skin and personal clothing from contamination.

Operational Plan: Safe Handling of this compound

Follow these step-by-step procedures to ensure the safe handling of this compound in the laboratory.

2.1. Engineering Controls

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate significant amounts of dust, use a chemical fume hood or a powder weighing station.[3]

  • Eye Wash and Safety Shower: Ensure that an eye wash station and a safety shower are readily accessible in the immediate work area.

2.2. Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer:

    • Conduct weighing and transferring of the powder in a designated area with minimal air drafts, preferably within a fume hood or a powder weighing station to contain any airborne particles.[3][4]

    • Use a scoop or spatula to transfer the solid. Avoid scooping in a manner that creates dust clouds.

  • In Case of a Spill:

    • For small spills, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully scoop the material into a labeled waste container.

    • Clean the spill area with a wet cloth or sponge to remove any remaining residue. Do not dry sweep.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan: this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination. Glycols should not be disposed of down the drain.[1][5]

3.1. Waste Characterization

  • Uncontaminated this compound: If the chemical is pure and unused, it should be disposed of as chemical waste according to your institution's guidelines.

  • Contaminated this compound and Materials: Any materials (e.g., gloves, absorbent pads, weighing paper) that come into contact with this compound should be considered contaminated.

3.2. Disposal Procedure

  • Containerization:

    • Place all solid waste, including contaminated PPE and spill cleanup materials, into a clearly labeled, sealed, and leak-proof container.

    • The container should be labeled as "Hazardous Waste" or as required by your local regulations, and should clearly state the contents ("this compound waste").

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Dumping glycol products is illegal in many places due to potential contamination with heavy metals, which would classify them as hazardous waste.[1]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Eyeshields, N95 Mask, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (Fume Hood if Necessary) prep_ppe->prep_workspace handle_weigh Weigh and Transfer Chemical prep_workspace->handle_weigh Proceed to Handling handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_spill Clean Any Spills (Avoid Dry Sweeping) handle_procedure->cleanup_spill Procedure Complete cleanup_workspace Decontaminate Work Area cleanup_spill->cleanup_workspace dispose_collect Collect Contaminated Materials (PPE, etc.) cleanup_workspace->dispose_collect Decontamination Complete dispose_container Place in Labeled Hazardous Waste Container dispose_collect->dispose_container dispose_store Store in Designated Area dispose_container->dispose_store dispose_pickup Arrange for EHS Pickup dispose_store->dispose_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Tetradecanediol
Reactant of Route 2
Reactant of Route 2
1,2-Tetradecanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.